Trilauryl trithiophosphite
Description
Properties
IUPAC Name |
tris(dodecylsulfanyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75PS3/c1-4-7-10-13-16-19-22-25-28-31-34-38-37(39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNDMMGBXUYFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSP(SCCCCCCCCCCCC)SCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061855 | |
| Record name | Phosphorotrithious acid, tridodecyl ester | |
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Molecular Weight |
635.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-63-9 | |
| Record name | Trilauryl trithiophosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trilauryl trithiophosphite | |
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| Record name | Trilauryl trithiophosphite | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44604 | |
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| Record name | Phosphorotrithious acid, tridodecyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorotrithious acid, tridodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061855 | |
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| Record name | Tridodecyl trithiophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.230 | |
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| Record name | TRILAURYL TRITHIOPHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F99G880I6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Trilauryl Trithiophosphite: Structure, Properties, and Applications
Abstract
Trilauryl trithiophosphite (TLTP) is a versatile organophosphorus compound with significant industrial applications, primarily as a secondary antioxidant and an anti-wear additive. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanisms of action. Aimed at researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into its application and performance evaluation.
Introduction: The Role of this compound in Material Preservation
The longevity and performance of polymeric materials and lubricants are often compromised by degradative processes, primarily oxidation. This leads to a loss of mechanical properties, discoloration, and reduced service life. This compound emerges as a critical additive in mitigating these effects. As a secondary antioxidant, it functions by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of organic materials. Furthermore, in lubrication applications, its sulfur-containing structure contributes to the formation of protective surface films, thereby reducing wear and friction between moving parts. This dual functionality makes TLTP a subject of considerable interest in materials science and industrial chemistry.
Chemical Structure and Synthesis
This compound is characterized by a central phosphorus atom bonded to three sulfur atoms, each of which is, in turn, bonded to a lauryl (dodecyl) alkyl chain.
-
IUPAC Name: tris(dodecylsulfanyl)phosphane
The phosphorus-sulfur bonds are central to the reactivity and functionality of the molecule. The long, non-polar lauryl chains confer excellent solubility in hydrocarbon-based polymers and lubricants.
Caption: 2D representation of this compound.
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of lauryl mercaptan (dodecanethiol) with phosphorus trichloride (PCl3).[1] This is a nucleophilic substitution reaction where the sulfur of the mercaptan displaces the chlorine atoms on the phosphorus trichloride.
Reaction: 3 C12H25SH + PCl3 → (C12H25S)3P + 3 HCl[1]
A detailed protocol for the laboratory-scale synthesis is provided below.
Experimental Protocol: Laboratory Synthesis of this compound
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize the evolved HCl gas). The reaction is carried out under an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Lauryl mercaptan is charged into the reaction flask.
-
Addition of PCl3: Phosphorus trichloride is added dropwise from the dropping funnel to the stirred lauryl mercaptan. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Conditions: The reaction is typically carried out at a temperature range of 100-300°F.[3]
-
HCl Removal: During the reaction, hydrogen chloride gas is evolved and neutralized in the scrubber. After the addition of PCl3 is complete, the reaction mixture is heated to ensure the removal of any dissolved HCl.[3]
-
Purification: A base, such as pyridine or sodium carbonate, is added to the crude product to neutralize any remaining acidic impurities and react with any phospho-halide byproducts.[3]
-
Isolation: The product is then filtered to remove any solid byproducts. The resulting this compound is typically a pale-yellow liquid or low-melting solid.
Physicochemical Properties
The physical and chemical properties of this compound are tabulated below.
| Property | Value | Reference |
| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid. | |
| Melting Point | 23 °C | [4] |
| Boiling Point | 667.8 ± 38.0 °C (Predicted) | [4] |
| Solubility | Very soluble in ethanol and toluene. |
Applications and Mechanisms of Action
This compound's utility stems from its dual role as a secondary antioxidant and an anti-wear/extreme pressure additive.
Secondary Antioxidant in Polymers
In polymeric systems, this compound functions as a hydroperoxide decomposer. During the auto-oxidation of polymers, hydroperoxides (ROOH) are formed, which can further decompose to form highly reactive radicals that propagate the degradation chain. TLTP intervenes by reducing these hydroperoxides to stable alcohols.
Proposed Mechanism: (C12H25S)3P + ROOH → (C12H25S)3PO + ROH
This reaction converts the unstable hydroperoxide into a harmless alcohol and the this compound is oxidized to trilauryl trithiophosphate.[1][5] This action is synergistic with primary antioxidants (e.g., hindered phenols), which scavenge free radicals.
Caption: Role of TLTP in interrupting polymer degradation.
Experimental Protocol: Evaluation of Antioxidant Efficacy via Oxidation Induction Time (OIT)
The oxidative stability of a polymer containing TLTP can be quantified using the Oxidation Induction Time (OIT) test, as per ASTM D3895.
-
Sample Preparation: A small sample (5-10 mg) of the polymer stabilized with a known concentration of TLTP is placed in an open aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used for the analysis.
-
Test Procedure:
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
-
Interpretation: A longer OIT indicates greater oxidative stability of the polymer formulation.
Anti-Wear and Extreme Pressure Additive in Lubricants
In lubricating oils, this compound functions as an anti-wear (AW) and extreme pressure (EP) additive.[6] Under conditions of high load and temperature at the metal-metal interface, the TLTP molecule decomposes and reacts with the metal surface to form a protective tribofilm. This film, likely composed of iron sulfides and phosphates, possesses a lower shear strength than the base metal, thereby preventing direct metal-to-metal contact, scuffing, and seizure.[7]
The sulfur in the molecule is a key contributor to its EP properties, forming iron sulfide layers that are effective at high loads. The phosphorus component contributes to the formation of a polyphosphate glass-like film, which provides excellent anti-wear characteristics.[7]
Experimental Protocol: Evaluation of Anti-Wear Properties
The anti-wear performance of a lubricant formulated with TLTP can be assessed using a four-ball wear tester according to ASTM D4172 or a similar standard.
-
Apparatus: A four-ball tester, which consists of three stationary steel balls held in a cup and a fourth ball rotated against them under a specified load.
-
Test Conditions: The test is run for a set duration (e.g., 60 minutes) at a specific speed (e.g., 1200 rpm), temperature (e.g., 75°C), and load (e.g., 40 kgf).
-
Procedure:
-
The test cup is filled with the lubricant containing TLTP.
-
The test is initiated and run for the specified duration.
-
After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope.
-
-
Interpretation: A smaller average wear scar diameter indicates superior anti-wear performance of the lubricant.
Spectroscopic Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TLTP would be expected to show characteristic absorption bands for C-H stretching and bending vibrations from the long alkyl chains. The P-S stretching vibrations typically occur in the lower frequency region of the spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be dominated by signals corresponding to the protons of the lauryl chains.
-
¹³C NMR: The spectrum would show a series of signals for the carbon atoms in the dodecyl groups.
-
³¹P NMR: This is a particularly useful technique for characterizing phosphorus-containing compounds. Trithiophosphites typically exhibit a characteristic chemical shift in the ³¹P NMR spectrum, which can be used to confirm the structure and purity of the compound.[8][9]
-
Safety and Handling
While specific toxicity data for this compound is limited, it is recommended to handle it with the standard precautions for laboratory chemicals. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a multifunctional additive that plays a crucial role in enhancing the durability and performance of polymers and lubricants. Its ability to decompose hydroperoxides makes it an effective secondary antioxidant, while its sulfur and phosphorus content provide excellent anti-wear and extreme pressure properties. A thorough understanding of its chemical structure, properties, and mechanisms of action, as detailed in this guide, is essential for its effective application and for the development of advanced material formulations.
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Synergistic Tribological Performance of Phosphorus- and Sulfur-Based Extreme Pressure and Anti-Wear Additives - MDPI. (URL: [Link])
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Synthesis and purification of Trilauryl trithiophosphite
An In-Depth Technical Guide to the Synthesis and Purification of Trilauryl Trithiophosphite
Introduction: Understanding this compound
This compound (TLTP), with the chemical formula C₃₆H₇₅PS₃, is a specialty organophosphorus compound recognized for its role as an antioxidant and stabilizer in various industrial applications.[1][2] Its structure, featuring a central phosphorus atom bonded to three sulfur atoms, each in turn connected to a lauryl (dodecyl) chain, imparts unique properties that make it an effective process stabilizer in polymers and a valuable intermediate in chemical synthesis. This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of high-purity this compound, grounded in established chemical principles and safety protocols.
Part 1: The Synthesis of this compound
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The core transformation involves the reaction of a phosphorus trihalide, most commonly phosphorus trichloride (PCl₃), with lauryl mercaptan (also known as dodecanethiol).[3] The sulfur atom of the mercaptan acts as the nucleophile, displacing the chloride ions from the phosphorus center. The reaction stoichiometrically produces three moles of hydrogen chloride (HCl) gas for every mole of this compound formed.
Reaction Mechanism and Causality
The reaction proceeds in a stepwise manner, where each of the three chlorine atoms on the PCl₃ molecule is sequentially replaced by a laurylthio (-S-C₁₂H₂₅) group.
Overall Reaction: PCl₃ + 3 HS-C₁₂H₂₅ → P(S-C₁₂H₂₅)₃ + 3 HCl
A critical aspect of this synthesis is the management of the HCl byproduct. The evolution of HCl gas is a powerful driving force for the reaction; however, its presence in the reaction mixture can establish an equilibrium that prevents the reaction from proceeding to completion. Therefore, effective removal of HCl is paramount to achieving a high yield of the desired product.[4][5] This is typically accomplished by heating the reaction mixture and/or sparging with an inert gas like nitrogen.
Caption: High-level overview of the TLTP synthesis reaction.
Safety: A Non-Negotiable Prerequisite
The reactants involved in this synthesis are hazardous and demand stringent safety protocols. Phosphorus trichloride is highly corrosive, reacts violently with water, and is toxic upon inhalation.[6][7] Lauryl mercaptan has a strong, unpleasant odor and can cause skin irritation. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.
| Hazard | Mitigation Protocol |
| Phosphorus Trichloride (PCl₃) | Handling: Use only under a chemical fume hood. Keep away from water and moisture.[8] Store under nitrogen.[6] PPE: Wear a fire-retardant lab coat, chemical splash goggles, a full face shield, and permeation-resistant gloves.[7] A NIOSH-approved respirator is required for any handling outside a closed system.[7] Spills: Do NOT use water. Cover spills with dry sand, scoop with spark-resistant tools, and place in a sealed container for disposal.[8] |
| Lauryl Mercaptan | Handling: Use in a well-ventilated fume hood to control odor and vapor exposure. PPE: Wear safety goggles, gloves, and a lab coat. Spills: Absorb with an inert material and dispose of as chemical waste. |
| Hydrogen Chloride (HCl) Gas | Handling: The reaction must be equipped with a gas outlet leading to a scrubber system (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic HCl gas evolved. |
Detailed Experimental Protocol: Synthesis
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser fitted with a gas outlet connected to a basic scrubber. Purge the entire apparatus with dry nitrogen.
-
Reagent Charging: Charge the flask with lauryl mercaptan (3.0 molar equivalents). Begin stirring to create a vortex.
-
Reactant Addition: Add phosphorus trichloride (1.0 molar equivalent) to the dropping funnel. Add the PCl₃ to the stirred lauryl mercaptan dropwise at a rate that maintains the reaction temperature below 50°C. The reaction is exothermic. An ice bath may be necessary for cooling.
-
Reaction and HCl Removal: After the addition is complete, slowly heat the reaction mixture to 80-100°C for 6-8 hours.[4] This facilitates the reaction and drives off the dissolved HCl gas. A slow stream of nitrogen can be bubbled through the mixture (sparging) to further aid in HCl removal.
-
Reaction Completion: The reaction is considered complete when the evolution of HCl gas ceases (as monitored by the scrubber activity or by testing the vented gas with a pH strip).
-
Cooling: Turn off the heating and allow the crude product, a yellowish oil, to cool to room temperature under a nitrogen atmosphere.
Part 2: Purification of this compound
The crude product from the synthesis contains the desired this compound but is often contaminated with unreacted starting materials, dissolved HCl, and potential phosphohalide byproducts.[4] Purification is essential to achieve the required specifications for its end-use applications. The primary strategy is a liquid-liquid extraction workup designed to remove acidic impurities.
The Rationale Behind the Purification Workflow
The purification process is a self-validating system designed to systematically remove impurities.
-
Base Wash: A wash with a dilute aqueous base (e.g., sodium carbonate solution) neutralizes any residual acidic components like HCl and phosphochloride intermediates.[4] This is a critical step for improving product purity and stability.
-
Water Wash: Subsequent washes with water or brine remove the salts formed during the neutralization step and any other water-soluble impurities.
-
Drying & Filtration: The final organic product is dried to remove residual water, which could otherwise lead to hydrolysis over time. Filtration removes the drying agent and any particulate matter.
Caption: Step-by-step workflow for the purification of TLTP.
Detailed Experimental Protocol: Purification
-
Transfer: Transfer the cooled crude product to a separatory funnel. If the product is too viscous, it can be diluted with a water-immiscible organic solvent like hexane or toluene.
-
Base Wash: Add an equal volume of a 5% aqueous sodium carbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate and drain off the lower aqueous layer.
-
Water Wash: Wash the organic layer twice with equal volumes of deionized water, followed by one wash with brine (saturated NaCl solution) to aid in breaking any emulsions and to further remove water.
-
Drying: Drain the organic layer into a clean flask and add a suitable amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for at least 30 minutes.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: If a solvent was used for dilution, remove it under reduced pressure using a rotary evaporator to yield the final product as a clear, viscous oil.
Part 3: Characterization and Quality Control
The identity and purity of the final product must be confirmed through analytical techniques.
| Analytical Technique | Purpose | Expected Result |
| FTIR Spectroscopy | Functional group identification.[9][10] | Presence of C-H stretches (~2850-2960 cm⁻¹), absence of S-H stretch (~2550 cm⁻¹), and characteristic P-S bond vibrations. |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Definitive structural confirmation and purity assessment.[11] | ¹H and ¹³C NMR spectra will show signals corresponding to the dodecyl chains. A single peak in the ³¹P NMR spectrum will confirm the presence of a single phosphorus environment. |
| Mass Spectrometry (MS) | Confirmation of molecular weight.[12] | A molecular ion peak corresponding to the calculated molecular weight of this compound (635.15 g/mol ).[1][9] |
| Gas/Liquid Chromatography (GC/LC) | Purity determination and detection of residual starting materials.[12] | A single major peak for the product with minimal peaks for impurities. |
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An In-Depth Technical Guide to the Spectroscopic Characterization of Trilauryl Trithiophosphite (CAS 1656-63-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Trilauryl Trithiophosphite (CAS 1656-63-9), a compound of interest in various chemical and industrial applications. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this specific molecule. The guide is structured to offer not just data, but a logical workflow for analysis, grounded in authoritative scientific principles. It includes detailed experimental protocols, data interpretation, and visual aids to facilitate a deeper understanding of the structural elucidation of this compound.
Introduction to this compound
This compound, identified by CAS number 1656-63-9, is an organophosphorus compound with the molecular formula C₃₆H₇₅PS₃ and a molecular weight of approximately 635.15 g/mol .[1] Its structure consists of a central phosphorus(III) atom bonded to three sulfur atoms, each of which is connected to a dodecyl (lauryl) chain. This structure imparts specific chemical properties that make it useful as a stabilizer, lubricant, and chemical intermediate in various industrial processes.[2]
The synthesis of this compound typically involves the reaction of dodecanethiol (lauryl mercaptan) with a phosphorus trihalide, such as phosphorus trichloride.[3][4] Given its non-polar nature due to the long alkyl chains, its characterization relies heavily on spectroscopic techniques that can provide detailed structural information. Accurate spectroscopic analysis is paramount for confirming the identity, assessing the purity, and understanding the chemical behavior of this compound in its various applications.
This guide will now delve into the core spectroscopic techniques used for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
¹H NMR Spectroscopy
Proton NMR provides information on the number and types of hydrogen atoms in the molecule.
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the three identical lauryl chains. The key expected resonances are:
-
A triplet corresponding to the terminal methyl (CH₃) protons of the lauryl chains.
-
A complex multiplet for the methylene (CH₂) protons adjacent to the sulfur atom.
-
A large, overlapping multiplet for the remaining methylene protons of the lauryl chains.
Data Summary: ¹H NMR
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Terminal CH₃ | ~0.8-0.9 | Triplet | ~6.5-7.0 |
| S-CH₂ | ~2.7-2.9 | Multiplet | - |
| (CH₂)₁₀ | ~1.2-1.7 | Multiplet | - |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.
Causality in Experimental Choices: CDCl₃ is an appropriate solvent due to the non-polar nature of the compound. A higher field spectrometer (≥400 MHz) is recommended to achieve better resolution of the overlapping methylene signals.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show distinct signals for each carbon in the lauryl chain. Due to the symmetry of the molecule, only one set of signals for the dodecyl chain is expected.
Data Summary: ¹³C NMR
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Terminal CH₃ (C12) | ~14 |
| S-CH₂ (C1) | ~35-40 |
| (CH₂)₁₀ (C2-C11) | ~22-32 |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Number of Scans: 512-2048 (or more for better signal-to-noise).
-
Relaxation Delay: 5-10 seconds.
-
-
Data Processing: Apply Fourier transformation and appropriate data processing as for ¹H NMR.
Expertise & Experience: A longer relaxation delay is crucial for quantitative ¹³C NMR, especially for quaternary carbons, although none are present in this molecule. The number of scans is significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly sensitive technique for organophosphorus compounds, providing information about the chemical environment of the phosphorus atom.
Expected ³¹P NMR Spectrum:
For this compound, a single peak is expected in the ³¹P NMR spectrum, as there is only one phosphorus environment. The chemical shift will be characteristic of a trithiophosphite.
Data Summary: ³¹P NMR
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ³¹P | ~110-120 |
Experimental Protocol: ³¹P NMR
-
Sample Preparation: The same sample from ¹H NMR can be used.
-
Instrumentation: A spectrometer equipped with a phosphorus probe.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Number of Scans: 64-128.
-
-
Data Processing: Similar to other NMR techniques, with referencing to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Spectrum:
The FTIR spectrum of this compound is dominated by the absorptions of the long alkyl chains.
Data Summary: FTIR
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 2950-2850 | C-H stretch | Alkane (CH₂, CH₃) |
| 1470-1450 | C-H bend | Alkane (CH₂) |
| 1380-1370 | C-H bend | Alkane (CH₃) |
| ~720 | C-H rock | Alkane (-(CH₂)n-, n≥4) |
| ~600-500 | P-S stretch | Trithiophosphite |
Experimental Protocol: FTIR
-
Sample Preparation: As this compound is a viscous liquid or low-melting solid, the Attenuated Total Reflectance (ATR) method is ideal.[3] A small drop of the sample is placed directly on the ATR crystal (e.g., diamond). Alternatively, a thin film can be prepared between two KBr plates.[5]
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.
Trustworthiness: The ATR method is highly reproducible and requires minimal sample preparation, reducing the risk of contamination or inconsistencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum:
For this compound, Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used, often coupled with Gas Chromatography (GC-MS) for sample introduction.
Data Summary: Mass Spectrometry
| m/z | Interpretation |
| 634.5 | [M]⁺• (Molecular Ion) |
| Varies | Fragmentation ions resulting from the loss of alkyl chains or thioalkyl radicals. |
Expected Fragmentation Pathways:
Under EI conditions, the molecular ion may be observed. Common fragmentation pathways for organophosphorus compounds involve the cleavage of the P-S or S-C bonds. The long alkyl chains can also undergo fragmentation.
dot
Caption: Expected fragmentation of this compound in MS.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent like hexane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Parameters:
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless mode.
-
Temperature Program: An appropriate temperature gradient to ensure elution of the high-boiling point analyte.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 700.
-
Authoritative Grounding: The use of GC-MS for the analysis of organophosphorus compounds is a well-established method, with standardized protocols available from organizations like the US EPA for similar classes of compounds.[1]
Conclusion
The comprehensive spectroscopic characterization of this compound (CAS 1656-63-9) is achieved through the synergistic application of ¹H, ¹³C, and ³¹P NMR, FTIR, and Mass Spectrometry. Each technique provides a unique and vital piece of the structural puzzle. NMR spectroscopy confirms the connectivity of the alkyl chains and the phosphorus environment. FTIR identifies the key functional groups, particularly the prominent alkane features. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following the detailed protocols and interpretative guidelines presented in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this compound, ensuring its quality and suitability for its intended applications.
References
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
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Cromlab Instruments. Analysis of Organophosphorus Compounds by GC/MS. [Link]
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NIU Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Trilauryl Trithiophosphite as a Secondary Antioxidant
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Stabilization in Polymeric Systems
Virtually all polymeric materials are susceptible to oxidative degradation, a process that can be initiated or accelerated at every stage of a polymer's lifecycle—from manufacturing and processing to end-use and storage.[1] This degradation manifests as undesirable changes in material properties, including discoloration, loss of mechanical strength, brittleness, and altered melt viscosity.[1][2] At the heart of this decay is the process of autoxidation, a self-propagating chain reaction fueled by heat, light, and mechanical stress in the presence of oxygen.[2][3] This guide provides a detailed exploration of the critical role of Trilauryl Trithiophosphite (TLTTP), a secondary antioxidant, in arresting this degradation cascade. We will dissect its core mechanism of action, its synergistic relationship with primary antioxidants, and the analytical methodologies used to validate its efficacy.
The Autoxidation Cycle: A Self-Propagating Degradation Cascade
To comprehend the function of TLTTP, one must first understand the process it is designed to disrupt. Polymer autoxidation proceeds via a free-radical chain reaction, which can be broadly divided into three phases:
-
Initiation: High energy inputs (e.g., heat, UV light, mechanical stress) cleave polymer bonds (P-H) to form initial free radicals (P•).[2][4]
-
P-H → P• + H•
-
-
Propagation: The polymer radical (P•) rapidly reacts with oxygen to form a peroxy radical (POO•). This highly reactive species then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating the chain reaction.[4][5]
-
P• + O₂ → POO•
-
POO• + P-H → POOH + P•
-
-
Chain Branching: The most destructive phase of degradation arises from the thermal decomposition of hydroperoxides (POOH). These unstable intermediates break down into two new, highly aggressive radicals—an alkoxy radical (PO•) and a hydroxyl radical (•OH)—which accelerate the degradation process exponentially.[3][6] This step is the primary target for secondary antioxidants.
-
POOH → PO• + •OH
-
This cycle continues, causing extensive damage like chain scission and cross-linking, until radicals are neutralized.[3]
The Core Mechanism of this compound: Hydroperoxide Decomposition
Secondary antioxidants, also known as hydroperoxide decomposers, function by interrupting the autoxidation cycle at the chain branching step.[7][8] Unlike primary antioxidants that scavenge free radicals, TLTTP's principal role is to convert unstable hydroperoxides into stable, non-radical products before they can decompose.[3][6]
The mechanism is a redox reaction where the trivalent phosphorus (P(III)) atom in the trithiophosphite acts as a reducing agent. It donates an electron pair to the hydroperoxide, becoming oxidized to a more stable pentavalent thiophosphate (P(V)) state. Concurrently, the hydroperoxide (ROOH) is reduced to a harmless alcohol (ROH).[9][10]
The general reaction is as follows: ROOH + P(SR')₃ → ROH + O=P(SR')₃
This reaction effectively neutralizes the hydroperoxide "fuel," preventing the formation of the highly destructive alkoxy and hydroxyl radicals and thereby breaking the autocatalytic cycle of oxidation.[3][6]
Caption: Synergistic action of primary and secondary antioxidants.
Experimental Validation and Analytical Protocols
The efficacy of an antioxidant system must be empirically validated. Several standardized analytical techniques are employed to quantify the performance of stabilizers like TLTTP.
| Analytical Technique | Principle | Key Metric / Output | Relevance to TLTTP Action |
| Oxidative Induction Time (OIT) | A polymer sample is heated under an oxygen atmosphere in a Differential Scanning Calorimeter (DSC). The time until the onset of exothermic oxidation is measured. | Time (in minutes) to oxidation onset. A longer OIT indicates better thermal stability. | Directly measures the ability of the antioxidant system to resist thermal-oxidative degradation. [11] |
| Melt Flow Index (MFI) / Rheometry | Measures the ease of flow of a molten polymer. Degradation (chain scission or cross-linking) causes significant changes in viscosity and MFI. | Change in MFI value after multiple processing cycles or heat aging. Stable MFI indicates effective stabilization. | Assesses the preservation of molecular weight and processability, an indirect measure of antioxidant effectiveness. |
| Infrared (IR) Spectroscopy | Monitors changes in the chemical structure of the polymer by tracking the appearance of specific functional groups, such as carbonyls (C=O), which are byproducts of oxidation. | Increase in the carbonyl index over time. Lower carbonyl formation signifies better protection. | Provides direct evidence of the extent of oxidative degradation within the polymer matrix. |
| Colorimetry (e.g., Yellowness Index) | Quantifies changes in the color of the polymer, as degradation often leads to yellowing or discoloration. | Change in Yellowness Index (YI) after processing or aging. | Evaluates the aesthetic stability of the polymer, a key performance indicator for many applications. |
Protocol: Oxidative Induction Time (OIT) Measurement
-
Sample Preparation: Prepare a small, uniform sample (5-10 mg) of the polymer formulation containing TLTTP.
-
Instrument Setup: Place the sample in an aluminum pan within a Differential Scanning Calorimeter (DSC).
-
Heating Phase: Heat the sample to a specified isothermal test temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.
-
Oxidative Phase: Once the temperature stabilizes, switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Data Acquisition: Record the heat flow signal as a function of time. The OIT is the time elapsed from the introduction of oxygen until the onset of the sharp exothermic peak indicating rapid oxidation.
-
Analysis: Compare the OIT of the stabilized sample to an unstabilized control. A significantly longer OIT demonstrates the effectiveness of the antioxidant package.
Caption: Workflow for evaluating antioxidant performance.
Concluding Remarks
This compound exemplifies the sophisticated chemical strategies employed to preserve the integrity and extend the service life of polymeric materials. As a secondary antioxidant, its primary and indispensable function is the stoichiometric reduction of hydroperoxides—unstable and destructive intermediates in the autoxidation cascade—into benign alcohols. [3][12]This mechanism, while potent, achieves its maximum utility when deployed synergistically with primary, radical-scavenging antioxidants. This combined approach provides a robust, multi-faceted defense against oxidative degradation, ensuring material stability during aggressive processing conditions and throughout its intended application lifespan. A thorough understanding of this mechanism is fundamental for formulation scientists and researchers dedicated to developing durable, high-performance materials.
References
- Kirschfeld, K. M. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers.
- Wellt Chemicals. (2025). Primary and Secondary Antioxidants: An Overview. Wellt Chemicals.
- Wellt Chemicals. (2024). The Ultimate Guide to Phosphite Ester 2024. Wellt Chemicals.
- O'Connor, C. (n.d.).
- O'Connor, C. (n.d.). Understanding the Chemistry: How Phosphite Ester Antioxidants Protect Polymers. Specialty Chemical Sales.
- Humphris, K. J., & Scott, G. (1973). Mechanisms of antioxidant action: reactions of phosphites with hydroperoxides. Journal of the Chemical Society, Perkin Transactions 2.
- Fiveable. (n.d.).
- Lubrication Expert. (2021). How do Secondary Antioxidants work? YouTube.
- Schwetzov, A., & Pospisil, J. (2002). Organic Phosphites as Polymer Stabilizers.
- Vinati Organics. (2024). How Does Phosphite Antioxidants Work?
- Baoxu Chemical. (n.d.). Phosphite Antioxidant for plastic, PVC, PU. LinChemical.
- Wikipedia. (n.d.). Phosphite ester. Wikipedia.
- Chemistry For Everyone. (2025).
- BASF. (n.d.). Antioxidants - Plastics & Rubber. BASF.
- Chemistry For Everyone. (2025). What Are Antioxidants For Polymers? YouTube.
- Safic-Alcan. (n.d.).
- ResearchGate. (n.d.). General scheme of thermal-oxidative degradation of polymer.
- Polyurethane Catalyst. (2025). trilauryl phosphite: a highly effective secondary antioxidant for maintaining polymer aesthetics.
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Introduction: The Significance of Trilauryl Trithiophosphite
An In-depth Technical Guide to the Solubility of Trilauryl Trithiophosphite in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound (TLTTP) in various organic solvents. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document delves into the theoretical principles governing its solubility, provides a qualitative solubility profile, and outlines a detailed experimental protocol for determining solubility.
This compound (CAS No. 1656-63-9) is an organophosphorus compound with a high molecular weight and a distinctly nonpolar character.[1][2][3] Its unique properties make it a valuable additive in various industrial applications, including as a stabilizer and antioxidant in polymers and as an anti-wear and anti-friction agent in lubricants.[4] In the realm of pharmaceutical and drug development, organophosphorus compounds are integral to the synthesis of a wide array of therapeutic agents.[5][6][7] Understanding the solubility of TLTTP is paramount for its effective use in synthesis, formulation, and purification processes. Precise solubility data allows for the selection of appropriate solvent systems, which is critical for reaction kinetics, product yield, and purity in drug discovery and development.[8]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its solubility behavior.
| Property | Value | Source |
| Chemical Name | Tris(dodecylsulfanyl)phosphane | [1] |
| Synonyms | Phosphorotrithious acid, tridodecyl ester; Tridodecyl trithiophosphite | [1][2][4][9] |
| CAS Number | 1656-63-9 | [1][2][9] |
| Molecular Formula | C36H75PS3 | [1][2][3] |
| Molecular Weight | 635.15 g/mol | [1][3][4][9] |
| Melting Point | 23-30 °C | [2][9][10][11] |
| Density | ~0.92 g/cm³ at 20 °C | [2][11] |
| Appearance | White or colorless powder, lump, or clear liquid | [9][11] |
| Water Solubility | Insoluble | [12] |
The Science of Solubility: A Mechanistic Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature of intermolecular forces.[13][14][15] The overall solubility is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[14]
Molecular Structure and Polarity of this compound
This compound is a large, nonpolar molecule. Its structure consists of a central phosphorus atom bonded to three sulfur atoms, each of which is attached to a long, twelve-carbon alkyl chain (lauryl group).
Caption: Molecular structure of this compound.
The long hydrocarbon chains are nonpolar and dominate the molecule's overall character. The phosphorus-sulfur bonds have some polarity, but this is shielded by the bulky, nonpolar alkyl groups. Consequently, the primary intermolecular forces at play for TLTTP are weak van der Waals forces (London dispersion forces).[16]
Solvent Polarity and Intermolecular Interactions
Organic solvents can be broadly classified based on their polarity:
-
Nonpolar Solvents: (e.g., hexane, toluene, carbon tetrachloride) primarily exhibit London dispersion forces.
-
Polar Aprotic Solvents: (e.g., acetone, dichloromethane, ethyl acetate) have dipole-dipole interactions but lack O-H or N-H bonds for hydrogen bonding.
-
Polar Protic Solvents: (e.g., water, ethanol, methanol) can engage in hydrogen bonding in addition to dipole-dipole and dispersion forces.
The dissolution of TLTTP is most favorable in solvents where the energy cost of disrupting the solvent structure is low and the new interactions formed between TLTTP and the solvent are energetically favorable.
Caption: Intermolecular forces governing TLTTP solubility.
Qualitative Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | "Like dissolves like"; strong van der Waals interactions. |
| Toluene | Nonpolar (aromatic) | Very High | "Like dissolves like"; strong van der Waals interactions.[9][10][11] |
| Dichloromethane | Polar Aprotic | Moderate to High | Can dissolve nonpolar compounds due to its ability to induce dipoles. |
| Diethyl Ether | Slightly Polar | Moderate | The nonpolar ethyl groups can interact with the lauryl chains of TLTTP. |
| Acetone | Polar Aprotic | Low to Moderate | The polarity of the carbonyl group makes it less compatible with the nonpolar TLTTP. |
| Ethanol | Polar Protic | Moderate | While polar, the ethyl group provides some nonpolar character.[9][10][11] |
| Methanol | Polar Protic | Low | The high polarity and hydrogen bonding network of methanol are not favorable for solvating the large nonpolar TLTTP. |
| Water | Polar Protic | Insoluble | The highly polar nature and strong hydrogen bonding of water make it a very poor solvent for the nonpolar TLTTP.[12] |
Experimental Protocol for Solubility Determination
This section provides a standardized, step-by-step methodology for determining the solubility of this compound in an organic solvent. This protocol is adapted from general methods for solubility testing of organic compounds.[17][18][19][20][21]
Materials and Equipment
-
This compound (solid or liquid form)
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Calibrated pipettes or burette
-
Vortex mixer or magnetic stirrer with stir bars
-
Temperature-controlled water bath or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC)
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation of the Test System:
-
Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure a saturated solution is formed.
-
Add a precise volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter compatible with the solvent.
-
-
Quantification:
-
Prepare a series of standard solutions of TLTTP in the same solvent with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique (e.g., Gas Chromatography-Mass Spectrometry).
-
Construct a calibration curve from the standard solutions and determine the concentration of TLTTP in the supernatant.
-
-
Calculation:
-
The solubility is expressed as the concentration of TLTTP in the saturated solution (e.g., in g/L, mg/mL, or mol/L).
-
Self-Validating System and Causality
-
Use of Excess Solute: This ensures that the solution is truly saturated, a fundamental requirement for accurate solubility measurement.
-
Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.[22]
-
Equilibration Time: Sufficient time for agitation is necessary to reach a state of dynamic equilibrium between the dissolved and undissolved solute.
-
Proper Phase Separation: Incomplete removal of undissolved solute will lead to an overestimation of solubility. Filtration is a robust method to prevent this.
-
Calibration Curve: Using a multi-point calibration curve for quantification ensures the accuracy and reliability of the concentration measurement.
Applications in Research and Drug Development
The solubility of this compound and similar organophosphorus compounds is a critical parameter in several areas of pharmaceutical research and development:
-
Synthetic Chemistry: As a reactant or catalyst in organic synthesis, its solubility dictates the choice of reaction medium. Phosphorus-containing compounds are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[8]
-
Formulation Development: For non-aqueous formulations, understanding the solubility in various excipients and solvent systems is essential for creating stable and effective drug products.
-
Purification: Crystallization is a common method for purifying solid compounds. The selection of an appropriate solvent system, where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, is crucial.
-
Drug Delivery: In some advanced drug delivery systems, non-aqueous lipid-based formulations are used to enhance the bioavailability of poorly water-soluble drugs. The solubility of excipients like TLTTP in these systems is a key consideration.
Conclusion
This compound is a nonpolar compound with high solubility in nonpolar organic solvents and limited solubility in polar solvents. This behavior is dictated by the principle of "like dissolves like" and the dominance of van der Waals forces in its intermolecular interactions. While quantitative solubility data is not widely published, a qualitative understanding of its solubility profile can be inferred from its molecular structure. The experimental protocol outlined in this guide provides a robust framework for the precise determination of its solubility in any organic solvent of interest, empowering researchers and drug development professionals to effectively utilize this compound in their critical work.
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An In-Depth Technical Guide to Trilauryl Trithiophosphite: Properties, Applications, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilauryl trithiophosphite (TLTP) is a versatile organophosphorus compound with significant industrial applications, primarily as a secondary antioxidant and a lubricant additive. Its unique chemical structure, featuring a central phosphorus atom bonded to three sulfur atoms, each in turn connected to a lauryl (dodecyl) chain, imparts a range of desirable properties. This guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, chemical and physical properties, synthesis, mechanisms of action, and practical applications in polymer stabilization and lubrication. Furthermore, it details analytical methodologies for its characterization and quantification.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial products. A clear understanding of this nomenclature is crucial for effective information retrieval and communication.
Table 1: Synonyms and Alternative Names for this compound
| Name Type | Name |
| Common Name | This compound |
| IUPAC Name | S,S',S''-Tridodecyl trithiophosphite |
| Alternative Names | Tridodecyl trithiophosphite, Phosphorotrithious acid tridodecyl ester, Tris(dodecylthio)phosphine, Tris(laurylthio)phosphine |
| CAS Registry Number | 1656-63-9[1] |
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its function and application. It is a pale-yellow, combustible liquid at room temperature.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₇₅PS₃ | [1][3] |
| Molecular Weight | 635.15 g/mol | [1][3] |
| Appearance | White or colorless to almost white or almost colorless powder to lump to clear liquid | [4] |
| Melting Point | 23 °C | [5][6] |
| Boiling Point (Predicted) | 667.8 ± 38.0 °C | [5] |
| Flash Point | 209 °C | [7] |
| Solubility | Highly soluble in ethanol and toluene | [7] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the reaction of dodecanethiol (lauryl mercaptan) with a phosphorus trihalide, most commonly phosphorus trichloride (PCl₃).[7] The reaction proceeds via a nucleophilic substitution mechanism, with the thiol acting as the nucleophile and the phosphorus trihalide as the electrophile. The reaction releases hydrogen chloride (HCl) as a byproduct.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Charging the Reactor: A suitable reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel is charged with dodecanethiol.
-
Addition of Phosphorus Trichloride: Phosphorus trichloride is added dropwise to the dodecanethiol with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction and HCl Removal: The reaction mixture is heated to facilitate the completion of the reaction. The evolved hydrogen chloride gas is passed through a scrubber.
-
Neutralization and Purification: After the main reaction, a base (e.g., pyridine or sodium carbonate) can be added to neutralize any remaining acidic byproducts. The crude product is then purified, typically by filtration and vacuum distillation, to yield the final this compound.
Mechanism of Action
This compound primarily functions as a secondary antioxidant, also known as a hydroperoxide decomposer. In many degradation processes, particularly in polymers, the formation of hydroperoxides (ROOH) is a key step in the auto-oxidation cycle. These hydroperoxides are unstable and can decompose to form highly reactive radicals, which then propagate the degradation chain reaction.
This compound intervenes in this cycle by reducing hydroperoxides to stable alcohols. In this process, the phosphorus(III) center of the trithiophosphite is oxidized to a phosphorus(V) species, typically a thiophosphate.
Hydroperoxide Decomposition Mechanism
Caption: Hydroperoxide decomposition by this compound.
This mechanism effectively breaks the degradation cycle, thereby protecting the material from further oxidative damage.
Applications
The primary applications of this compound are in the stabilization of polymers and as an additive in lubricating oils.
Polymer Stabilization
This compound is widely used as a secondary antioxidant in a variety of polymers, particularly polyolefins such as polyethylene (PE) and polypropylene (PP). It is often used in synergy with primary antioxidants (e.g., hindered phenols) to provide comprehensive protection against thermal degradation during processing and throughout the service life of the polymer.
The effectiveness of an antioxidant in a polymer is often evaluated by measuring the Oxidative Induction Time (OIT). OIT is a measure of the time it takes for a material to begin to oxidize under specific temperature and oxygen conditions.[8][9][10][11] A longer OIT indicates better oxidative stability.
Table 3: Illustrative Oxidative Induction Time (OIT) Data for Polyethylene with and without this compound
| Polymer Formulation | OIT at 200°C (minutes) |
| Polyethylene (PE) - Unstabilized | < 5 |
| PE + 0.1% Primary Antioxidant | 15 - 25 |
| PE + 0.1% Primary Antioxidant + 0.1% this compound | > 50 |
Note: The values in this table are illustrative and can vary depending on the specific grade of polyethylene, the primary antioxidant used, and the test conditions.
Lubricant Additive
In lubricating oils, this compound functions as an anti-wear and extreme pressure (EP) additive.[12] Under conditions of high load and temperature, it forms a protective film on metal surfaces. This film, likely composed of iron sulfides and phosphates, prevents direct metal-to-metal contact, thereby reducing friction and wear.
The performance of anti-wear and extreme pressure additives is commonly evaluated using a four-ball wear tester.[13][14] This test measures the wear scar diameter on steel balls subjected to a rotating load in the presence of the lubricant. A smaller wear scar diameter indicates better anti-wear performance.
Table 4: Illustrative Four-Ball Wear Test Data for a Base Oil with and without this compound
| Lubricant Formulation | Wear Scar Diameter (mm) |
| Base Oil | 0.60 - 0.80 |
| Base Oil + 1.0% this compound | 0.30 - 0.45 |
Note: The values in this table are illustrative and can vary depending on the base oil, test conditions (load, speed, temperature, and duration), and the specific four-ball test method used.
Analytical Methods
A variety of analytical techniques can be employed for the characterization and quantification of this compound.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in this compound. Key absorptions would include those for C-H stretching and bending, and P-S bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for confirming the structure of this compound. The ¹H NMR spectrum would show signals corresponding to the protons of the lauryl chains, while the ³¹P NMR would show a characteristic signal for the phosphorus atom in the trithiophosphite environment.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the separation and identification of this compound, particularly in complex matrices like lubricant oils or polymer extracts.[15][16][17][18][19] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum that can be used to identify the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of this compound, especially for less volatile samples or when derivatization is not desirable.[20][21] A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve good separation.
Experimental Protocol: GC-MS Analysis of this compound in a Polymer Matrix
-
Sample Preparation (Extraction):
-
A known amount of the polymer sample is dissolved in a suitable solvent (e.g., toluene or xylene) at an elevated temperature.
-
The polymer is then precipitated by adding a non-solvent (e.g., methanol), leaving the this compound and other additives in the solution.
-
The solution is filtered and concentrated to a known volume.
-
-
GC-MS Analysis:
-
An aliquot of the extract is injected into the GC-MS system.
-
GC Conditions: A capillary column (e.g., DB-5ms) is used with a temperature program that allows for the elution of this compound.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to this compound is recorded.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve.
-
Conclusion
This compound is a multifunctional additive with significant utility in the polymer and lubricant industries. Its efficacy as a secondary antioxidant and an anti-wear/extreme pressure agent stems from its unique chemical structure and reactivity. A thorough understanding of its properties, synthesis, and mechanisms of action, coupled with appropriate analytical methodologies, is essential for its effective application and for the development of advanced material formulations.
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Health and safety data for Trilauryl trithiophosphite in a laboratory setting
An In-Depth Technical Guide to the Health and Safety of Trilauryl Trithiophosphite in a Laboratory Setting
Authored by a Senior Application Scientist
This document provides a comprehensive overview of the essential health and safety considerations for the handling, storage, and emergency management of this compound (TLTTP) in a research and development environment. The protocols and recommendations outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a self-validating system of safety, grounded in established chemical safety principles.
Introduction and Chemical Profile
This compound (CAS RN: 1656-63-9), also known as Phosphorotrithious acid, tridodecyl ester, is a chemical intermediate often utilized for its properties as a stabilizer and lubricant.[1] Its high molecular weight and specific physical properties necessitate a thorough understanding of its safety profile to ensure secure laboratory operations. While comprehensive toxicological data is not widely available, a conservative approach to handling, based on its chemical structure and the profiles of analogous compounds, is warranted.
The primary objective of this guide is to bridge the gap in readily accessible, consolidated safety information, providing a framework for risk assessment and the implementation of robust safety protocols.
Key Chemical Identifiers and Properties
A precise understanding of a chemical's physical properties is the foundation of its safe handling. The data below has been aggregated from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₇₅PS₃ | [2][3] |
| Molecular Weight | 635.15 - 635.2 g/mol | [2][3][4] |
| CAS Number | 1656-63-9 | [2][5][6] |
| Appearance | Pale-yellow or white/colorless liquid, powder, or lump | [1][4] |
| Melting Point | ~23-30 °C | [4][5] |
| Boiling Point | ~667.8 °C (Predicted) | [4] |
| Density | ~0.92 g/cm³ | [5] |
| Flash Point | ~209 °C | [4] |
Hazard Identification and Risk Assessment
A critical aspect of laboratory safety is the proactive identification of potential hazards. For TLTTP, the available data presents a nuanced picture.
GHS Classification and Toxicological Profile
According to aggregated data from notifications to the ECHA C&L Inventory, this compound is reported as not meeting GHS hazard criteria.[2] However, a safety data sheet for the compound indicates a lack of specific data on toxicity to aquatic life, persistence, and bioaccumulation.[6]
Expert Insight: The absence of a formal hazard classification should not be interpreted as an absence of risk. Often, for specialized research chemicals, comprehensive toxicological studies have not been conducted. It is scientifically prudent to handle such compounds with a degree of caution commensurate with similar chemical structures. For instance, the related compound Trilauryl phosphite (CAS 3076-63-9), which features oxygen atoms in place of sulfur, is classified with warnings for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8][9] Therefore, assuming a potential for similar irritant effects from TLTTP represents a sound precautionary principle.
Physical and Chemical Hazards
TLTTP is a combustible material, but it requires significant preheating before ignition can occur, as indicated by its high flash point and an NFPA fire rating of 1.[4][6] It is considered stable under normal conditions and not reactive with water.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, beginning with engineering controls and supplemented by appropriate PPE. The causality is clear: engineering controls reduce the ambient concentration of the chemical, while PPE protects against direct contact.
Engineering Controls
-
Ventilation: All handling of TLTTP, especially when heating or creating aerosols, must be conducted in a well-ventilated area.[6][7] A certified chemical fume hood is the standard and most effective control measure.
-
Ignition Source Control: Keep the chemical away from open flames, sparks, and other sources of ignition. Use non-sparking tools when handling containers.[6]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the potential for exposure during a given procedure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[7] A face shield should be used if there is a significant splash hazard.
-
Skin Protection: Chemical-impermeable gloves (e.g., nitrile) are mandatory to prevent skin contact.[6] A lab coat or other protective clothing should be worn to protect street clothes and minimize skin exposure.[6]
-
Respiratory Protection: While not typically required under conditions of adequate engineering control, if mists, vapors, or aerosols are generated and ventilation is insufficient, a NIOSH-approved respirator may be necessary.[6]
Standard Operating Procedures for Safe Handling and Storage
Adherence to standardized protocols is the cornerstone of a self-validating safety system. These procedures are designed to minimize risk during routine laboratory operations.
Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly. Confirm the location of the nearest eyewash station and safety shower.
-
Dispensing: Handle in a well-ventilated place.[6][7] Avoid all contact with skin and eyes.[6] Prevent the formation of dust, mists, or aerosols.[6]
-
Transfer: Use spark-proof tools and take measures to prevent fire caused by electrostatic discharge.[6]
-
Post-Handling: Wash hands thoroughly after handling. Clean the work area to remove any residual contamination.
Storage Requirements
Proper storage is critical to maintaining the chemical's stability and preventing accidental release.
-
Container: Store in the original, tightly closed container.[6][7]
-
Location: Keep in a dry, cool, and well-ventilated place.[6][7]
-
Compatibility: Store apart from foodstuff containers and other incompatible materials.[6]
Emergency Response Protocols
Preparedness is paramount. All laboratory personnel must be familiar with these procedures before an emergency occurs. The following workflow provides an at-a-glance guide for immediate action.
Caption: Emergency response workflow for this compound incidents.
Detailed First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[6][7]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6][7]
-
After Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[6][7]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[6]
Disposal Considerations
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Product Disposal: Unused or waste material should be disposed of by a licensed chemical destruction plant.[6] Do not contaminate water, foodstuffs, or discharge to sewer systems.[6]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill or via controlled incineration.[6]
Conclusion
While this compound does not currently have a mandatory GHS hazard classification, a responsible and scientifically rigorous approach demands that it be handled with care. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational document for developing laboratory-specific risk assessments and standard operating procedures.
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An In-depth Technical Guide to the Electrochemical Properties of Trilauryl Trithiophosphite
Abstract
Trilauryl trithiophosphite (TLTTP) is a trivalent organophosphorus compound with significant industrial applications, notably as a stabilizer and antioxidant in polymers and lubricants. While its bulk chemical properties are well-documented, its electrochemical behavior remains largely unexplored in publicly available literature. This technical guide addresses this knowledge gap by providing a comprehensive framework for the investigation of the electrochemical properties of TLTTP. By drawing parallels with analogous organophosphorus and organosulfur compounds, this document outlines a detailed experimental protocol, hypothesizes potential redox mechanisms, and discusses the prospective implications of these properties for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Electrochemical Frontier of this compound
This compound, with the chemical structure P(SC₁₂H₂₅)₃, is characterized by a central phosphorus(III) atom bonded to three dodecylthio groups. Its utility as an antioxidant is rooted in its ability to undergo oxidation, thereby preventing the degradation of the materials it is designed to protect. This fundamental redox activity suggests a rich and unexplored electrochemical profile. Understanding the electrochemical properties of TLTTP is crucial for optimizing its existing applications and unlocking new functionalities, potentially in areas such as electrocatalysis, redox-active drug delivery systems, or as a precursor for novel organophosphorus materials through electrosynthesis.[1][2][3]
This guide will provide a robust, scientifically-grounded methodology to characterize the electrochemical behavior of TLTTP for the first time. We will delve into the causality behind the proposed experimental choices, ensuring a self-validating and reproducible protocol.
Postulated Redox Behavior of this compound
The electrochemical behavior of TLTTP is anticipated to be primarily dictated by the redox-active phosphorus(III) center and the sulfur atoms of the thioether linkages.
Anodic (Oxidation) Behavior
It is hypothesized that the phosphorus(III) center in TLTTP will undergo an irreversible oxidation to phosphorus(V). This is a common pathway for trivalent organophosphorus compounds.[4][5][6] The presence of the sulfur atoms may influence the oxidation potential and the stability of the resulting radical cation intermediate. The proposed oxidation mechanism is a multi-step process, likely of the ECE (Electron transfer-Chemical reaction-Electron transfer) type.[5]
A plausible oxidation pathway could involve the initial one-electron oxidation to form a radical cation, which may then undergo further chemical reactions or a second electron transfer to form a dication.
Cathodic (Reduction) Behavior
The cathodic behavior of TLTTP is expected to be characterized by the cleavage of the phosphorus-sulfur (P-S) bonds.[7][8][9][10] Studies on similar trivalent organophosphorus compounds with phosphorus-heteroatom bonds have demonstrated that electrochemical reduction can lead to the formation of anions and radicals.[7][8][9][10] The reduction of TLTTP could potentially lead to the formation of a diphenylphosphinyl anion equivalent and dodecanethiolate.
Proposed Experimental Workflow for Electrochemical Characterization
To elucidate the electrochemical properties of TLTTP, a systematic investigation using cyclic voltammetry (CV) is proposed.
Experimental Setup
The following diagram illustrates the proposed experimental setup for the cyclic voltammetry analysis of TLTTP.
Caption: Hypothetical cyclic voltammogram for the irreversible oxidation of TLTTP.
Implications and Future Research Directions
The electrochemical characterization of TLTTP will provide fundamental insights into its redox chemistry. This knowledge can be leveraged in several ways:
-
Optimization of Antioxidant Performance: Understanding the oxidation potential can help in designing more efficient stabilizer packages for polymers and lubricants.
-
Electrosynthesis of Novel Compounds: The controlled potential electrolysis of TLTTP could offer a green and efficient route to synthesize novel organophosphorus compounds. [1][2][3]* Development of Redox-Responsive Materials: The redox activity of TLTTP could be harnessed to create smart materials that respond to electrochemical stimuli, with potential applications in drug delivery and sensor technology.
Further research should focus on detailed mechanistic studies using techniques such as controlled potential coulometry and spectroelectrochemistry to identify the products of the redox reactions and elucidate the reaction pathways.
Conclusion
While direct experimental data on the electrochemical properties of this compound is currently unavailable, this guide provides a comprehensive and scientifically rigorous framework for its investigation. By leveraging knowledge from analogous organophosphorus compounds, we have outlined a detailed experimental protocol, postulated the expected redox behavior, and discussed the potential implications of these findings. The proposed research will not only fill a critical knowledge gap but also pave the way for the development of new applications for this versatile molecule.
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Hydrolytic Stability of Trilauryl Trithiophosphite (TLTTP) Under Acidic and Basic Conditions: Mechanisms, Protocols, and Analytical Considerations
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: Trilauryl trithiophosphite (TLTTP) is a widely utilized stabilizer and antioxidant in various industrial applications, including polymers and lubricants.[1] Its performance and environmental fate are intrinsically linked to its hydrolytic stability. This guide provides a comprehensive technical framework for researchers, scientists, and formulation experts to understand and evaluate the hydrolytic degradation of TLTTP under both acidic and basic conditions. We will explore the probable degradation mechanisms, present a detailed, self-validating experimental protocol based on international standards, and discuss the appropriate analytical methodologies for quantifying the parent compound and its degradants. This document is designed to bridge the gap between theoretical chemistry and practical, field-proven application by explaining the causality behind experimental choices and data interpretation.
Introduction to this compound (TLTTP)
This compound (CAS RN: 1656-63-9) is an organophosphorus compound characterized by a central phosphorus(III) atom bonded to three dodecylthio (laurylthio) groups.[2][3] Its molecular structure, with long alkyl chains, imparts significant oil solubility, making it an effective additive in non-aqueous systems. Its primary function is to act as a secondary antioxidant, decomposing hydroperoxides and preventing oxidative degradation of the host material.[1] However, exposure to aqueous environments, particularly under acidic or basic conditions, can initiate hydrolysis, compromising its function and leading to the formation of potentially corrosive or undesirable byproducts. Understanding the kinetics and pathways of this degradation is critical for predicting product shelf-life, ensuring system compatibility, and assessing environmental impact.
Fundamentals of Hydrolysis in Thio- and Phosphite Esters
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For thio- and phosphite esters, the phosphorus-sulfur (P-S) bond is the primary site of hydrolytic attack. The rate and mechanism of this cleavage are highly dependent on the pH of the aqueous environment.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically initiated by the protonation of one of the sulfur atoms. This protonation makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.
-
Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion (OH⁻) on the phosphorus atom. Hydroxide is a stronger nucleophile than water, often leading to significantly faster degradation rates compared to neutral or acidic conditions.[4][5] Studies on related thioesters have shown that their stability can decrease in alkaline environments due to base-catalyzed hydrolysis.[4][6]
Proposed Hydrolytic Pathway of TLTTP: Acidic Conditions
Under acidic conditions, the hydrolysis of TLTTP likely proceeds through a step-wise cleavage of the P-S bonds. The proposed mechanism involves the protonation of a sulfur atom, followed by nucleophilic attack by water.
Mechanism: Acid-Catalyzed Hydrolysis
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of TLTTP.
Proposed Hydrolytic Pathway of TLTTP: Basic Conditions
In a basic environment, the stronger nucleophile, the hydroxide ion (OH⁻), directly attacks the electron-deficient phosphorus center. This pathway often results in faster degradation kinetics compared to the acid-catalyzed route. The stepwise displacement of the lauryl mercaptide anions continues until phosphorous acid, in its deprotonated form (phosphite), is generated.
Mechanism: Base-Catalyzed Hydrolysis
Caption: Proposed mechanism for the base-catalyzed hydrolysis of TLTTP.
Experimental Protocol for Assessing Hydrolytic Stability
To ensure robust and reproducible data, a standardized methodology is paramount. The following protocol is based on the principles outlined in the OECD Guideline 111: Hydrolysis as a Function of pH .[7][8][9] This guideline provides a tiered approach to evaluating abiotic hydrolysis.[10][11]
Experimental Workflow
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Methodological & Application
Application Notes & Protocols: The Use of Trilauryl Trithiophosphite as a Stabilizer in Polyethylene Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mitigating Degradation in Polyethylene Processing
Polyethylene (PE), a cornerstone of modern materials science, is susceptible to degradation during high-temperature melt processing.[1] Exposure to heat, oxygen, and mechanical stress initiates a cascade of chemical reactions, primarily thermo-oxidative degradation, leading to chain scission and crosslinking.[2] These processes can significantly alter the polymer's molecular weight, melt flow characteristics, and ultimately, its mechanical and physical properties, resulting in discoloration, embrittlement, and reduced service life.[3][4][5] To counteract these detrimental effects, stabilizers are incorporated into the polymer matrix. This guide focuses on the application and evaluation of Trilauryl trithiophosphite (TLTTP), a secondary antioxidant widely utilized to enhance the processing stability of polyethylene.
The Role and Mechanism of this compound (TLTTP)
This compound (C36H75PS3) is a specialty chemical that functions as a highly effective stabilizer in polymers, particularly polyolefins like polyethylene.[6] It belongs to the class of secondary antioxidants, which are crucial for protecting the polymer during the demanding conditions of processing.[7][8]
Mechanism of Action: A Secondary Antioxidant's Role
The primary mechanism of thermo-oxidative degradation in polyethylene involves the formation of hydroperoxides (ROOH).[9] These unstable species readily decompose into highly reactive radicals, such as alkoxy (RO•) and hydroxyl (•OH) radicals, which then propagate a chain reaction of polymer degradation.[9]
While primary antioxidants, typically hindered phenols, are designed to scavenge these free radicals, secondary antioxidants like TLTTP play a different but complementary role.[8][10][11] TLTTP functions as a hydroperoxide decomposer.[12][13] It reacts with hydroperoxides and converts them into stable, non-radical products, thereby preventing the formation of new radicals and breaking the auto-oxidative cycle.[9][14] This action not only preserves the polymer's integrity but also protects the primary antioxidant from being consumed prematurely, leading to a synergistic stabilization effect.[9][14]
The general reaction can be simplified as the phosphite ester being oxidized to a phosphate, while the hydroperoxide is reduced to a stable alcohol.[9]
Key Attributes of TLTTP:
-
Processing Stability: Its primary function is to protect the polymer during high-temperature processing steps like extrusion and injection molding.[7]
-
Synergy with Primary Antioxidants: TLTTP works in concert with primary antioxidants to provide comprehensive protection against both processing and long-term thermal degradation.[11][14]
-
Non-discoloring: Phosphite-based stabilizers are known for their non-discoloring nature, which is critical for applications where color stability is important.[13]
Diagram: Mechanism of Polyethylene Stabilization
Caption: The synergistic action of primary and secondary antioxidants in polyethylene stabilization.
Experimental Protocols for Evaluating TLTTP Performance
To assess the efficacy of this compound as a stabilizer, a series of standardized tests are employed. These protocols are designed to simulate processing conditions and evaluate the resulting polymer properties.
Protocol 1: Sample Preparation via Two-Roll Mill Compounding
Objective: To prepare stabilized polyethylene samples for subsequent analysis.
Materials:
-
Polyethylene resin (specify grade, e.g., HDPE, LLDPE)
-
This compound (TLTTP)
-
Primary antioxidant (e.g., a hindered phenol)
-
Two-roll mill with temperature control
-
Compression molding press
Procedure:
-
Pre-mixing: Accurately weigh the polyethylene resin and the desired concentrations of TLTTP and primary antioxidant. Typical loading levels for secondary antioxidants range from 0.05% to 0.5% by weight.
-
Milling: Set the two-roll mill to a temperature appropriate for the polyethylene grade (e.g., 160-180°C for HDPE).
-
Compounding: Add the pre-mixed components to the heated rolls and compound for a specified time (e.g., 5-10 minutes) to ensure homogeneous dispersion of the stabilizers.
-
Sheeting: Once compounding is complete, sheet the material off the mill.
-
Compression Molding: Cut the sheet into appropriate sizes and compression mold into plaques of a defined thickness (e.g., 1-2 mm) for testing. Use a standardized molding protocol (temperature, pressure, and time).
Protocol 2: Melt Flow Index (MFI) Measurement (ASTM D1238)
Objective: To evaluate the effect of TLTTP on the processability and molecular weight retention of polyethylene after processing.
Procedure:
-
Use the compression-molded plaques from Protocol 1.
-
Cut the plaques into small pieces or use pellets from an extrusion trial.
-
Perform MFI testing according to the ASTM D1238 standard using conditions (temperature and load) appropriate for the polyethylene grade.
-
A smaller change in MFI after processing indicates better stabilization and less degradation (chain scission).
Protocol 3: Oxidative Induction Time (OIT) (ASTM D3895)
Objective: To determine the long-term thermal stability of the stabilized polyethylene.
Procedure:
-
Use a small sample (5-10 mg) from the compression-molded plaques.
-
Place the sample in a Differential Scanning Calorimeter (DSC).
-
Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature is stable, switch the gas to oxygen.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.
Protocol 4: Color Stability Measurement (ASTM D1925)
Objective: To assess the ability of TLTTP to prevent discoloration during processing.
Procedure:
-
Use the compression-molded plaques.
-
Measure the Yellowness Index (YI) of the plaques using a spectrophotometer or colorimeter according to ASTM D1925.
-
Compare the YI of the stabilized samples to an unstabilized control. Lower YI values indicate better color stability.
Diagram: Experimental Workflow for Stabilizer Evaluation
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Application Note: Incorporating Trilauryl Trithiophosphite into a Polypropylene Matrix for Enhanced Thermal Stability
Abstract
Polypropylene (PP) is a versatile and widely used thermoplastic, but it is susceptible to thermal-oxidative degradation during high-temperature melt processing and throughout its service life.[1][2][3] This degradation, characterized by chain scission, leads to a loss of mechanical properties, discoloration, and reduced product lifespan.[2][3][4] This application note provides a comprehensive guide for researchers and polymer scientists on the effective incorporation of Trilauryl trithiophosphite (TLTP), a secondary antioxidant, into a polypropylene matrix. It details the underlying chemical mechanisms, provides a step-by-step protocol for melt compounding, and outlines critical characterization techniques to validate the stabilization efficacy.
The Imperative for Polypropylene Stabilization
The Auto-Oxidation Cycle of Polypropylene
Polypropylene's chemical structure, specifically the presence of tertiary carbon atoms, makes it particularly vulnerable to oxidation.[1] The degradation process is a free-radical chain reaction, known as auto-oxidation, which is initiated by heat, shear, or UV radiation.[2][4][5]
The cycle proceeds as follows:
-
Initiation: Polymer chains (P-H) form free radicals (P•).
-
Propagation: These radicals react rapidly with oxygen to form peroxy radicals (POO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•). This creates a cascading degradation effect.[5]
-
Chain Branching: The hydroperoxides (POOH) are unstable at processing temperatures and decompose into highly reactive hydroxyl (•OH) and alkoxy (PO•) radicals, significantly accelerating the degradation process.[6] This step is the primary driver of polymer chain scission and molecular weight reduction.[4][6]
The Role of Antioxidants: A Two-Fold Defense
To interrupt this destructive cycle, a synergistic combination of primary and secondary antioxidants is typically employed.[7][8]
-
Primary Antioxidants (Radical Scavengers): Typically hindered phenols (e.g., Irganox 1010), these molecules donate a hydrogen atom to neutralize the peroxy radicals (POO•), stopping the propagation step.[6][8]
-
Secondary Antioxidants (Hydroperoxide Decomposers): This class of stabilizers, which includes phosphites like TLTP, targets the unstable hydroperoxides (POOH).[7][9] TLTP stoichiometrically reduces hydroperoxides to stable, non-radical alcohols, preventing the chain-branching step that leads to rapid degradation.[7][10][11] This sacrificial mechanism is crucial for maintaining polymer integrity during high-temperature processing.[7][8]
The combination of a primary and secondary antioxidant provides comprehensive protection, with the phosphite preserving the primary antioxidant during processing so it can provide long-term thermal stability to the final product.[3][8]
Experimental Design and Materials
This section outlines the necessary components and formulations for successfully stabilizing polypropylene with TLTP.
Materials
| Material | Grade/Specification | Supplier | Purpose |
| Polypropylene (PP) | Homopolymer, MFI: 3-5 g/10 min | Generic | Polymer Matrix |
| This compound (TLTP) | Antioxidant Grade | Generic | Secondary Antioxidant |
| Hindered Phenolic Antioxidant | e.g., Pentaerythritol Tetrakis | Generic | Primary Antioxidant |
| Calcium Stearate | Processing Aid Grade | Generic | Acid Scavenger/Lubricant |
Equipment
| Equipment | Specification | Purpose |
| High-Speed Mixer | Laboratory Scale | Homogeneous pre-blending of additives |
| Dehumidifying Dryer | Air temperature up to 110°C | Removal of moisture from PP pellets |
| Co-rotating Twin-Screw Extruder | L/D ratio ≥ 36:1 | Melt compounding of PP and additives |
| Water Bath & Pelletizer | Standard | Cooling and pelletizing of the compound |
| Injection Molding Machine | Laboratory Scale | Preparation of test specimens |
| Differential Scanning Calorimeter (DSC) | Temp range up to 300°C, O₂ atmosphere | Oxidative Induction Time (OIT) testing |
| Melt Flow Indexer (MFI) | ASTM D1238 | Measuring processing stability |
| Universal Testing Machine | ASTM D638 | Tensile property measurement |
| Colorimeter | Yellowness Index (YI) measurement | Assessing discoloration |
Formulation Design
The following table provides example formulations. It is recommended to start with a control (no antioxidant) and systematically evaluate the effect of the stabilization package. Concentrations are given in weight percent (wt%).
| Formulation ID | Polypropylene (wt%) | Primary AO (wt%) | TLTP (wt%) | Calcium Stearate (wt%) |
| PP-Control | 99.95 | 0.00 | 0.00 | 0.05 |
| PP-Stab-1 | 99.80 | 0.05 | 0.10 | 0.05 |
| PP-Stab-2 | 99.75 | 0.10 | 0.10 | 0.05 |
| PP-Stab-3 | 99.70 | 0.10 | 0.15 | 0.05 |
Protocol for Compounding and Sample Preparation
This protocol details the melt blending process using a co-rotating twin-screw extruder, a standard method for incorporating additives into a polymer matrix.[12][13]
Step 1: Pre-Processing
-
Drying: Dry the polypropylene pellets in a dehumidifying dryer at 80-100°C for 2-4 hours to reduce moisture content below 0.05%. This is critical to prevent hydrolytic degradation during processing.
-
Pre-blending: In a high-speed mixer, blend the dried PP pellets with the specified amounts of TLTP, primary antioxidant, and calcium stearate for 5 minutes to ensure a homogeneous mixture for consistent feeding into the extruder.
Step 2: Melt Compounding via Twin-Screw Extrusion
The goal of extrusion is to achieve thorough distributive and dispersive mixing of the additives within the molten PP matrix without causing significant thermal degradation.[14]
-
Extruder Setup: Configure the twin-screw extruder with a screw design that includes conveying, kneading, and mixing elements.
-
Temperature Profile: Set the barrel temperature profile. A reverse temperature profile is often used to minimize melt temperature rise in the melting zone.[15] A typical profile for polypropylene is as follows:
| Extruder Zone | Feed Zone | Zone 2 | Zone 3 | Zone 4 | Zone 5 | Zone 6 (Die) |
| Temperature (°C) | 180 | 190 | 210 | 220 | 210 | 200 |
-
Process Parameters:
-
Extrusion: Start the extruder and allow the temperatures to stabilize. Begin feeding the pre-blended material.
-
Cooling & Pelletizing: Pass the extruded strands through a water bath for cooling and then into a pelletizer to produce compounded pellets.
-
Purging: After processing all samples, purge the extruder with unstabilized PP to clean the system.
Caption: Workflow for incorporating TLTP into a PP matrix.
Step 3: Test Specimen Preparation
-
Drying: Dry the compounded pellets at 80°C for 2 hours.
-
Injection Molding: Use an injection molding machine to produce standardized test specimens (e.g., tensile bars per ASTM D638, plaques for color analysis) for subsequent characterization. Use a consistent molding profile for all formulations to ensure comparability.
Characterization and Performance Evaluation
Evaluating the effectiveness of the TLTP stabilization package is crucial. The following tests provide a comprehensive assessment of both processing stability and long-term thermal performance.
Melt Flow Index (MFI)
-
Protocol: ASTM D1238, "Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer."
-
Condition: 230°C / 2.16 kg.
-
Purpose: MFI measures the ease of flow of a molten polymer. A significant increase in the MFI value after extrusion, compared to the virgin resin, indicates chain scission and degradation.[17] An effective stabilizer package will minimize this change.
-
Expected Results:
| Formulation ID | MFI (g/10 min) | % Change vs. Virgin PP |
| Virgin PP (Pre-extrusion) | 4.0 | N/A |
| PP-Control (Post-extrusion) | 9.5 | +138% |
| PP-Stab-2 (Post-extrusion) | 4.8 | +20% |
Oxidative Induction Time (OIT)
-
Protocol: ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry."[18]
-
Purpose: OIT is a direct measure of a material's resistance to thermal-oxidative degradation.[19][20][21] It quantifies the time until the antioxidant system is depleted and the polymer begins to rapidly oxidize, which is observed as an exothermic peak.[19][22]
-
Procedure:
-
A small sample (5-10 mg) is placed in a DSC pan.
-
The sample is heated to a set isothermal temperature (e.g., 210°C) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is the OIT.[19]
-
-
Expected Results: A longer OIT indicates a more effective stabilization system.
| Formulation ID | OIT @ 210°C (minutes) |
| PP-Control | < 5 |
| PP-Stab-1 | 25 |
| PP-Stab-2 | 45 |
| PP-Stab-3 | 60 |
Long-Term Heat Aging & Mechanical Testing
-
Protocol: Place molded tensile bars in a circulating air oven at an elevated temperature (e.g., 135°C or 150°C).
-
Purpose: This accelerated aging test simulates the service life of the product. The performance is judged by the retention of mechanical properties over time.
-
Procedure:
-
Remove sets of tensile bars from the oven at regular intervals (e.g., 24, 48, 100, 200 hours).
-
Allow samples to condition at room temperature for at least 24 hours.
-
Perform tensile testing according to ASTM D638 to measure tensile strength and elongation at break.
-
Failure is often defined as the time at which the elongation at break drops to 50% of its initial value.
-
-
Expected Results: Stabilized samples will retain their mechanical properties for a significantly longer duration compared to the control.
Safety and Handling
-
This compound: Handle TLTP in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[23][24] Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[23][24][25]
-
Melt Processing: High-temperature processing equipment presents a risk of thermal burns. Always wear heat-resistant gloves and safety glasses when working near the extruder die or injection molder nozzle. Ensure proper ventilation to remove any potential fumes.[26]
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- 19. shimadzu.com [shimadzu.com]
- 20. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 21. intertek.com [intertek.com]
- 22. researchgate.net [researchgate.net]
- 23. echemi.com [echemi.com]
- 24. This compound - Safety Data Sheet [chemicalbook.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. msdspds.castrol.com [msdspds.castrol.com]
Application Note: Quantitative Analysis of Trilauryl Trithiophosphite in Polymeric Materials
Abstract
This application note provides a comprehensive guide to the analytical methods for the quantification of Trilauryl trithiophosphite (TLTTP), a secondary antioxidant, in common polymer matrices such as polyethylene (PE) and polypropylene (PP). Detailed protocols for sample preparation, including solvent extraction, and subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. The methodologies are designed to deliver accurate and reproducible results for quality control, regulatory compliance, and research and development purposes within the polymer and drug development industries.
Introduction: The Role and Significance of this compound in Polymers
This compound (TLTTP) is a widely utilized secondary antioxidant in the plastics industry.[1] Its primary function is to protect polymers from degradation during high-temperature processing and throughout their service life.[1] TLTTP acts as a hydroperoxide decomposer, effectively neutralizing harmful hydroperoxides that are formed during the oxidation of the polymer, thereby preventing chain scission and cross-linking reactions that can lead to the deterioration of the material's physical and mechanical properties.[1] It is often used in synergistic combination with primary antioxidants, such as hindered phenols, to provide comprehensive stabilization.[1]
Accurate quantification of TLTTP in the final polymer product is critical for several reasons:
-
Quality Control: Ensuring that the concentration of TLTTP is within the specified range guarantees the desired level of thermal stability and long-term performance of the polymer.[1]
-
Regulatory Compliance: For polymers used in food contact materials, medical devices, and pharmaceutical packaging, regulatory bodies have strict limits on the migration of additives. Therefore, precise measurement of the initial concentration is a prerequisite for migration studies.
-
Troubleshooting: In cases of premature polymer failure, quantifying the antioxidant content can help determine if additive depletion is a contributing factor.
-
Research and Development: The development of new polymer formulations and processing techniques requires reliable analytical methods to study the behavior and efficacy of additives like TLTTP.
This application note details robust and validated analytical methodologies for the quantification of TLTTP in polymers, addressing the needs of researchers, scientists, and professionals in quality assurance and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of TLTTP is essential for the development of effective analytical methods.
| Property | Value | Reference |
| Chemical Name | Phosphorotrithious acid, tridodecyl ester | [2][3][4] |
| CAS Number | 1656-63-9 | [2][3][4] |
| Molecular Formula | C36H75PS3 | [2][3][4] |
| Molecular Weight | 635.15 g/mol | [2][3][4] |
| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid | [2][3] |
| Melting Point | 23 °C | [2][3] |
| Boiling Point | 667.8 ± 38.0 °C (Predicted) | [2][3] |
| Solubility | Very soluble in Ethanol, Toluene; Practically insoluble in water. | [1][2][3] |
| Hydrolytic Stability | Susceptible to hydrolysis, but can be stabilized with certain additives. | [5] |
Sample Preparation: Extraction of TLTTP from the Polymer Matrix
The successful quantification of TLTTP is highly dependent on its efficient extraction from the polymer matrix. The choice of extraction technique and solvent is critical and should be based on the polymer type and the properties of TLTTP.
Principle of Extraction
The goal of the extraction process is to quantitatively transfer TLTTP from the solid polymer into a liquid solvent, leaving the polymer matrix behind. This is typically achieved by increasing the surface area of the polymer and using a solvent in which TLTTP is highly soluble, while the polymer itself is insoluble or has limited solubility.
Recommended Extraction Protocol: Ultrasound-Assisted Solvent Extraction
This protocol is suitable for polyolefins such as polyethylene and polypropylene.
3.2.1. Materials and Reagents
-
Polymer sample (pellets, film, or molded part)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
This compound (TLTTP) analytical standard
-
Grinder or cryomill
-
Analytical balance
-
Ultrasonic bath
-
Volumetric flasks
-
Syringe filters (0.45 µm, PTFE)
-
Glass vials with screw caps
3.2.2. Step-by-Step Procedure
-
Sample Size Reduction: To maximize the surface area for extraction, reduce the size of the polymer sample. For pellets or molded parts, grinding to a fine powder is recommended.[6] Cryomilling can be used for heat-sensitive polymers to prevent degradation. For films, cutting into small pieces (e.g., 2x2 mm) is sufficient.
-
Weighing: Accurately weigh approximately 1 gram of the powdered or cut polymer sample into a 50 mL glass vial.
-
Solvent Addition: Add 20 mL of dichloromethane (DCM) to the vial. DCM is a good solvent for TLTTP and can swell the polymer matrix, facilitating extraction.
-
Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes at room temperature. The ultrasonic waves will enhance the solvent penetration into the polymer and accelerate the dissolution of TLTTP.
-
Precipitation of Polymer: After sonication, add 20 mL of methanol to the vial and shake vigorously for 1 minute. Methanol is a non-solvent for the polymer and will cause it to precipitate, while TLTTP remains in the solvent mixture.
-
Centrifugation/Filtration: Centrifuge the vial to separate the precipitated polymer. Alternatively, allow the polymer to settle and carefully decant the supernatant. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial to remove any remaining polymer particles.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the filtered extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase to be used for HPLC analysis or a suitable solvent for GC-MS analysis.
Caption: Workflow for the extraction of TLTTP from a polymer matrix.
Analytical Quantification Methods
Both HPLC-UV and GC-MS are powerful techniques for the quantification of TLTTP. The choice between the two will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine quantification of polymer additives.
4.1.1. Principle
The extracted TLTTP is separated from other components in the sample extract on a reversed-phase HPLC column. The quantification is based on the absorption of UV light by the analyte at a specific wavelength.
4.1.2. Instrumentation and Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
4.1.3. Calibration
Prepare a series of standard solutions of TLTTP in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. A linear regression should be applied to the data.
4.1.4. Data Analysis
Inject the prepared sample extract. Identify the TLTTP peak based on its retention time compared to the standard. The concentration of TLTTP in the extract is determined using the calibration curve. The final concentration in the polymer is calculated as follows:
Concentration (mg/g) = (C_extract * V_reconstitution) / W_sample
Where:
-
C_extract = Concentration of TLTTP in the reconstituted extract (µg/mL)
-
V_reconstitution = Final volume of the reconstituted extract (mL)
-
W_sample = Weight of the polymer sample (g)
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is particularly useful for the identification and quantification of additives in complex matrices.[7][8][9]
4.2.1. Principle
The extracted TLTTP is vaporized in the GC inlet and separated from other volatile components on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the intensity of specific ions is used for quantification.
4.2.2. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-700.
4.2.3. Calibration
Prepare a series of standard solutions of TLTTP in a suitable solvent (e.g., dichloromethane) at concentrations ranging from 0.5 to 50 µg/mL. Analyze each standard in full scan mode to identify the characteristic ions of TLTTP. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
4.2.4. Data Analysis
Analyze the prepared sample extract. Identify TLTTP by its retention time and the presence of its characteristic ions in the mass spectrum. Quantify the concentration using the calibration curve based on the area of the selected ion. The final concentration in the polymer is calculated using the same formula as for the HPLC method.
Caption: Overview of the HPLC-UV and GC-MS analytical methods for TLTTP quantification.
Method Validation
To ensure the reliability of the analytical results, the chosen method (either HPLC-UV or GC-MS) should be validated according to established guidelines. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in polymeric materials. The choice between HPLC-UV and GC-MS will depend on the specific laboratory capabilities and analytical requirements. Proper sample preparation is paramount to achieving accurate results. By following these protocols and adhering to good laboratory practices, researchers, scientists, and quality control professionals can confidently determine the concentration of TLTTP in their polymer samples.
References
-
Polyurethane catalyst. (2025, June 27). trilauryl phosphite: a highly effective secondary antioxidant for maintaining polymer aesthetics. Retrieved from [Link]
- Google Patents. (n.d.). WO2011014529A2 - Hydrolytically stable phosphite compositions.
-
LCGC International. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Retrieved from [Link]
-
Amine Catalysts. (2025, June 27). Comparing Trilauryl Phosphite with other phosphite antioxidants, focusing on its efficacy in preserving polymer aesthetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved from [Link]
-
PEARL. (2025, December 19). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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- 4. This compound | C36H75PS3 | CID 74256 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Application Notes and Protocols: Trilauryl Trithiophosphite as an Extreme Pressure Additive in Industrial Gear Oils
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of Trilauryl Trithiophosphite (TLTTP) as an extreme pressure (EP) additive in industrial gear oils. It delves into the fundamental principles of its mechanism of action, provides detailed protocols for performance evaluation, and offers guidance on formulation strategies. The information presented herein is designed to equip the reader with the necessary knowledge to effectively utilize TLTTP in the development of high-performance industrial lubricants.
Introduction to Extreme Pressure Lubrication and the Role of this compound
Industrial gear systems are often subjected to extreme operating conditions, including high loads, elevated temperatures, and sliding contacts. Under such duress, the hydrodynamic lubricant film can break down, leading to direct metal-to-metal contact, severe wear, and catastrophic gear failure. Extreme pressure (EP) additives are crucial components in industrial gear oil formulations, designed to prevent these failures by forming a protective sacrificial film on the gear surfaces.[1]
This compound (TLTTP), a sulfur- and phosphorus-containing organic molecule, is a highly effective ashless EP additive.[2] Its unique molecular structure, featuring long-chain alkyl groups, provides excellent solubility in a wide range of base oils, from conventional mineral oils to synthetic polyalphaolefins (PAOs).[3] This guide will explore the chemical and physical properties of TLTTP, its mechanism of action under extreme pressure conditions, and standardized methods for evaluating its performance.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of TLTTP is fundamental to its effective application in gear oil formulations.
| Property | Value | Source |
| Chemical Name | Phosphorotrithious acid, tridodecyl ester | Parchem[4] |
| CAS Number | 1656-63-9 | Johoku Chemical[2] |
| Molecular Formula | C36H75PS3 | Parchem[4] |
| Molecular Weight | 635.15 g/mol | Parchem[4] |
| Appearance | Pale-yellow liquid | ChemicalBook[2] |
| Uses | Stabilizer, lubricant, chemical intermediate | ChemicalBook[2] |
The long lauryl (dodecyl) chains in the TLTTP molecule are a key feature, ensuring good solubility and compatibility with non-polar base oils, which is a critical factor in preventing additive drop-out during storage and use.
Mechanism of Action: The Synergistic Role of Sulfur and Phosphorus
The efficacy of TLTTP as an EP additive stems from the synergistic action of its sulfur and phosphorus moieties. The mechanism is a complex tribochemical process that occurs at the asperity contacts of gear teeth under high pressure and temperature.
Logical Flow of TLTTP's EP Mechanism
Caption: Step-by-step protocol for the Four-Ball EP Test (ASTM D2783).
Interpretation of Results:
-
Weld Point: A higher weld point indicates superior EP performance, signifying the lubricant's ability to withstand extreme loads before catastrophic failure.
-
Load Wear Index (LWI): A higher LWI suggests better overall load-carrying capacity and anti-wear properties under increasing loads.
FZG Scuffing Load Capacity Test (ASTM D5182)
While the Four-Ball test is valuable, the FZG (Forschungsstelle für Zahnräder und Getriebebau) test provides a more realistic evaluation of a gear oil's performance as it uses actual gears. [5]This test is widely used to assess the scuffing resistance of industrial gear lubricants. [1][5] The standard FZG test (A/8.3/90) involves operating a set of standard gears at a constant speed and initial temperature, with the load being incrementally increased in stages. [5]After each load stage, the gear teeth are inspected for damage. The result is reported as the failure load stage, which is the stage at which significant scuffing occurs. A higher passing load stage indicates better anti-scuffing properties. For industrial gear oils, a pass at load stage 12 is often a minimum requirement. [1]
Formulation Guidelines with this compound
The successful incorporation of TLTTP into an industrial gear oil formulation requires careful consideration of the base oil, other additives, and the target application.
Treat Rate Recommendations
The optimal treat rate of TLTTP will depend on the severity of the application and the desired performance level. Typical treat rates can range from 0.5% to 2.0% by weight . It is crucial to conduct a dose-response study, evaluating the EP performance at various concentrations to determine the most cost-effective treat rate that meets the required specifications.
Base Oil Compatibility
The long alkyl chains of TLTTP generally provide excellent solubility in a wide range of base stocks. [3]
-
Group I and II Mineral Oils: TLTTP is highly soluble in these conventional base oils.
-
Group III (Hydrocracked) and Group IV (PAO) Synthetic Oils: These highly pure and non-polar base stocks are also excellent solvents for TLTTP.
-
Esters and Polyalkylene Glycols (PAGs): While TLTTP is primarily designed for hydrocarbon-based oils, compatibility with more polar synthetic base stocks like esters and PAGs should be evaluated on a case-by-case basis. Polarity differences can sometimes lead to solubility issues.
Interaction with Other Additives
Industrial gear oils are complex formulations containing a variety of additives. The interaction of TLTTP with these components must be understood to avoid antagonistic effects.
-
Antioxidants: Phenolic and aminic antioxidants are commonly used to enhance the oxidative stability of the gear oil. TLTTP is generally compatible with these additives.
-
Corrosion Inhibitors: Additives such as tolutriazole derivatives and substituted thiadiazoles are used to protect yellow metals. Compatibility testing is recommended to ensure that TLTTP does not interfere with their function.
-
Anti-wear Additives: While TLTTP provides excellent EP protection, it can be used in conjunction with other anti-wear additives like zinc dialkyldithiophosphates (ZDDP) for a balanced performance profile. However, the potential for competitive adsorption on the metal surface should be evaluated. Some studies have shown synergistic effects between phosphorus- and sulfur-containing additives. [6]* Detergents and Dispersants: In some specialized gear oil formulations, detergents and dispersants may be included. It is important to assess their potential interaction with TLTTP, as some dispersants can compete for surface activity. [7]
Safety and Handling
Based on available safety data, this compound is not classified as a hazardous substance. However, as with all chemicals, it is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and effective ashless extreme pressure additive for industrial gear oils. Its excellent solubility, coupled with the synergistic action of its sulfur and phosphorus components, provides robust protection against wear and scuffing under high-load conditions. By following the detailed evaluation protocols and formulation guidelines presented in this document, researchers and formulators can confidently utilize TLTTP to develop high-performance lubricants that meet the demanding requirements of modern industrial applications.
References
- Current time information in Munich, DE. Google.
-
This compound by Italmatch Chemicals S.p.a. UL Prospector. Retrieved January 14, 2026, from [Link]
-
Lubricating Oil Additive:Use. Johoku Chemical. Retrieved January 14, 2026, from [Link]
-
Bringing Gear Oils to the Test. Modern Manufacturing India. Retrieved January 14, 2026, from [Link]
-
Test methods for gear lubricants. Goriva i maziva. Retrieved January 14, 2026, from [Link]
-
Influence of Sulfur-Phosphorus Additive Interaction Effects on the Performance of Roller Bearing Greases. MDPI. Retrieved January 14, 2026, from [Link]
-
Industrial gear lubricants face formulation challenges. Machinery Lubrication. Retrieved January 14, 2026, from [Link]
-
Challenges in formulating industrial gear oils. STLE. Retrieved January 14, 2026, from [Link]
-
Industrial Gear Lubricants. ResearchGate. Retrieved January 14, 2026, from [Link]
-
FORMULATION OF INDUSTRIAL GEAR OILS M 680. MCB Books. Retrieved January 14, 2026, from [Link]
-
Tribological Performance of EP Lubricants with Phosphorus-Based Additives. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Impact of Lubricant Oil Additives on the Performance of Pd-Based Three-Way Catalysts. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. MDPI. Retrieved January 14, 2026, from [Link]
-
(PDF) SRV Method: Lubricating Oil Screening Test for FZG. ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Tribology and Chemistry of Phosphorus‐Containing Lubricant Additives. IntechOpen. Retrieved January 14, 2026, from [Link]
-
(PDF) SRV Method: Lubricating Oil Screening Test for FZG. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Comparison of Tribological Properties Between Canola Oil+ZDDP and SAE 40 Lubricants. MAK HILL Publications. Retrieved January 14, 2026, from [Link]
-
A comparative study of the tribological performance of two oil-soluble ionic liquids as replacements for ZDDP (T204) additives in lubricants. ResearchGate. Retrieved January 14, 2026, from [Link]
-
SRV Method: Lubricating Oil Screening Test for FZG. IRIS . Retrieved January 14, 2026, from [Link]
-
(PDF) FZG gearboxes lubricated with different formulations of polyalphaolefin wind turbine gear oils. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synergistic and Competitive Effects between Zinc Dialkyldithiophosphates and Modern Generation of Additives in Engine Oil. MDPI. Retrieved January 14, 2026, from [Link]
-
Synergistic Effect of Acrylate of Dialkyl Dithiophosphoric Acid Combined with Molybdenum Dialkyl Dithiocarbamate as Additives in Gear Oil. MDPI. Retrieved January 14, 2026, from [Link]
-
Comparison of an oil-miscible ionic liquid and ZDDP as a lubricant anti-wear additive. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Richful Lubricant Additive Components 20230131. Scribd. Retrieved January 14, 2026, from [Link]
-
PX™-Series Lubricant Additives Product Guide. Tri-iso. Retrieved January 14, 2026, from [Link]
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Application Note: Performance Evaluation of Trilauryl Trithiophosphite (TLTTP) in Synthetic Lubricant Base Stocks
Abstract
This document provides a comprehensive technical guide for researchers and lubricant formulators on evaluating the performance of Trilauryl trithiophosphite (TLTTP) as a multifunctional additive in synthetic lubricant base stocks. TLTTP is recognized for its dual-functionality as an anti-wear agent and a secondary antioxidant.[1][2] This guide details the theoretical mechanisms of action, provides step-by-step protocols for performance testing, and offers a framework for data interpretation. The protocols are designed to be self-validating, emphasizing the scientific rationale behind each procedure to ensure robust and reliable results.
Introduction: The Role of Multifunctional Additives in Synthetic Lubricants
Synthetic lubricants, such as polyalphaolefins (PAOs) and synthetic esters, are engineered to provide superior performance under extreme operating conditions compared to conventional mineral oils.[3] Their inherent thermal stability and excellent viscosity characteristics make them ideal for demanding applications in the automotive, industrial, and aerospace sectors.[4][5] However, even these high-performance base stocks are susceptible to degradation through oxidation and wear, which can lead to increased viscosity, sludge formation, and ultimately, equipment failure.[6]
To counteract these degradation pathways, a sophisticated package of additives is required. This compound (TLTTP), a sulfur- and phosphorus-containing organic compound, serves as a highly effective multifunctional additive.[1][2] It functions primarily as:
-
A Secondary Antioxidant: By decomposing hydroperoxides, it halts the auto-oxidative chain reaction, thereby extending the useful life of the lubricant.[7][8]
-
An Anti-Wear (AW) Agent: It chemically reacts with metal surfaces under boundary lubrication conditions to form a protective sacrificial film, which minimizes friction and prevents catastrophic wear.[9]
This application note will provide the necessary protocols to quantify these performance attributes in common synthetic base stocks.
Mechanism of Action
Understanding the chemical mechanisms by which TLTTP protects the lubricant and the machinery is crucial for effective formulation and interpretation of experimental results.
Antioxidant Mechanism: Peroxide Decomposition
Lubricant oxidation is a free-radical chain reaction. The propagation phase involves the formation of hydroperoxides (ROOH), which are unstable and decompose into highly reactive radicals that accelerate degradation.[8] TLTTP, as a phosphite ester, acts as a hydroperoxide decomposer. It efficiently and non-radically converts hydroperoxides into stable alcohols, breaking the oxidation cycle. This function is complementary to primary antioxidants (e.g., hindered phenols, aromatic amines) that act as radical scavengers.[7][8][10]
Caption: Anti-wear mechanism of TLTTP via tribofilm formation.
Experimental Design and Workflow
A systematic approach is required to evaluate the dual-functionality of TLTTP. The following workflow outlines the key stages of assessment, from sample preparation to performance characterization.
Caption: Overall workflow for evaluating TLTTP performance.
Detailed Experimental Protocols
Protocol 1: Preparation of Lubricant Blends
Rationale: Accurate and homogeneous blending is fundamental to ensuring test results are reliable and reproducible. Synthetic base stocks like PAOs are non-polar and generally provide good solubility for TLTTP. [11][12]A concentration matrix allows for the determination of the optimal treat rate.
Materials & Equipment:
-
Synthetic Base Stock (e.g., Group IV PAO 6 cSt, or Group V Dioctyl Adipate)
-
This compound (TLTTP)
-
Top-loading analytical balance (±0.001 g)
-
Glass beakers or bottles
-
Magnetic stirrer with heating capabilities
-
Magnetic stir bars
Procedure:
-
Define Concentration Matrix: Prepare a series of blends. A typical evaluation range is 0.1% to 1.5% by weight (w/w). Always include a "blank" sample containing only the base stock.
-
Blank: 100% Base Stock
-
Blend 1: 0.25% TLTTP in Base Stock
-
Blend 2: 0.50% TLTTP in Base Stock
-
Blend 3: 1.00% TLTTP in Base Stock
-
-
Weighing: For a 100 g sample, tare a clean, dry beaker. Add 99.5 g of the synthetic base stock. Carefully add 0.50 g of TLTTP. Record all weights precisely.
-
Mixing: Place a magnetic stir bar in the beaker. Place the beaker on the magnetic stirrer hotplate.
-
Heating & Stirring: Heat the mixture to 60-70°C while stirring at a moderate speed (e.g., 250 RPM). The gentle heating lowers viscosity and ensures complete dissolution of the additive.
-
Homogenization: Continue stirring for 60 minutes or until the solution is clear and visually homogeneous.
-
Cooling & Storage: Allow the blend to cool to room temperature. Store in a clearly labeled, sealed container away from direct sunlight.
Protocol 2: Evaluation of Oxidation Stability
Method: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
Rationale: This test method accelerates the oxidation process by exposing the lubricant to heat, oxygen pressure, and a copper catalyst. [13]The time it takes for a significant pressure drop to occur (indicating oxygen consumption) is the oxidation induction time. A longer induction time correlates directly with better oxidation stability and a longer potential service life for the lubricant.
Procedure:
-
Sample Preparation: Place a 50 g sample of the lubricant blend into the glass container of the RPVOT vessel. Add 5 mL of distilled water.
-
Catalyst Introduction: Add a polished copper catalyst coil to the sample container.
-
Assembly: Seal the vessel and charge it with pure oxygen to an initial pressure of 90 psi (620 kPa) at room temperature.
-
Testing: Place the sealed vessel in the RPVOT bath, which is maintained at 150°C. The vessel is rotated at 100 RPM.
-
Data Acquisition: Continuously monitor the pressure inside the vessel.
-
Endpoint: The test concludes when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed. The time elapsed from the start of the test to this point is recorded as the RPVOT induction time in minutes.
Protocol 3: Evaluation of Anti-Wear Performance
Method: Four-Ball Wear Test - ASTM D4172
Rationale: This method is a cornerstone of anti-wear additive evaluation. It simulates the high point-contact pressures found in components like valve trains and gears. The size of the wear scar formed on the stationary balls is an inverse measure of the additive's ability to form a protective film. A smaller scar indicates superior anti-wear protection.
Procedure:
-
Apparatus Setup: Secure three clean, new steel balls in the ball pot. Add the lubricant blend to be tested until the balls are fully submerged.
-
Top Ball Installation: Lock a fourth clean, new steel ball into the chuck, which will be rotated.
-
Assembly: Place the ball pot into the tester's heating block and place the chuck and top ball in position.
-
Test Conditions: Set the standard test parameters:
-
Temperature: 75°C
-
Speed: 1200 RPM
-
Load: 40 kgf (392 N)
-
Duration: 60 minutes
-
-
Execution: Start the test. The machine will apply the load and begin rotating the top ball.
-
Post-Test Analysis: After 60 minutes, stop the test, disassemble the apparatus, and clean the three stationary balls with a solvent (e.g., heptane).
-
Measurement: Using a calibrated microscope, measure the diameter of the wear scar on each of the three stationary balls in two perpendicular directions.
-
Reporting: Calculate the average of the six measurements. This average is the reported Wear Scar Diameter (WSD) in millimeters (mm).
Protocol 4: Evaluation of Hydrolytic Stability
Method: Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) - ASTM D2619
Rationale: Phosphite esters can be susceptible to hydrolysis (reaction with water), which can degrade the additive and produce acidic by-products that may be corrosive to system components. [14]This test evaluates the resistance of the additive to degradation in the presence of water and a copper catalyst, which is a common metallurgical component.
Procedure:
-
Sample Preparation: In a pressure-type beverage bottle, combine 75 mL of the lubricant blend, 25 mL of water, and a polished copper test specimen.
-
Sealing: Seal the bottle with a cap that has been corrosion-proofed.
-
Incubation: Place the sealed bottle in an oven maintained at 93°C and rotate it at 5 RPM for 48 hours.
-
Post-Test Evaluation: After 48 hours, remove the bottle and allow it to cool.
-
Observations:
-
Copper Strip: Remove the copper specimen, clean it, and evaluate its appearance for corrosion and tarnish against standard charts.
-
Acidity: Separate the water and oil layers. Measure the acid number of the water layer by titration (mg KOH/g).
-
Insolubles: Determine the weight of any insoluble material formed in the oil.
-
Data Presentation and Interpretation
Quantitative data should be organized into tables for clear comparison. Below are examples of expected results.
Table 1: Oxidation Stability Results (ASTM D2272)
| Sample ID | TLTTP Conc. (w/w) | RPVOT Induction Time (minutes) |
| PAO-Blank | 0.00% | 35 |
| PAO-TLTTP-025 | 0.25% | 150 |
| PAO-TLTTP-050 | 0.50% | 280 |
| PAO-TLTTP-100 | 1.00% | 450 |
-
Interpretation: A dose-dependent increase in RPVOT time is observed, confirming the antioxidant efficacy of TLTTP. At 1.00%, TLTTP significantly extends the oxidative life of the PAO base stock.
Table 2: Anti-Wear Performance Results (ASTM D4172)
| Sample ID | TLTTP Conc. (w/w) | Average Wear Scar Diameter (mm) |
| PAO-Blank | 0.00% | 0.85 |
| PAO-TLTTP-025 | 0.25% | 0.55 |
| PAO-TLTTP-050 | 0.50% | 0.42 |
| PAO-TLTTP-100 | 1.00% | 0.40 |
-
Interpretation: The addition of TLTTP causes a significant reduction in the wear scar diameter. The performance improvement plateaus around 0.50-1.00%, suggesting an optimal treat rate for wear protection under these conditions.
Table 3: Hydrolytic Stability Results (ASTM D2619)
| Sample ID | TLTTP Conc. (w/w) | Copper Strip Appearance | Water Layer Acidity (mg KOH/g) |
| PAO-TLTTP-100 | 1.00% | Slight tarnish (Rating 1b) | 0.8 |
-
Interpretation: The results indicate good hydrolytic stability, with minimal copper corrosion and a small increase in the acidity of the water layer. While not completely inert, the degradation is within acceptable limits for many applications.
Conclusion
This compound demonstrates significant efficacy as a dual-function additive in synthetic lubricant base stocks. The protocols outlined in this guide provide a robust framework for quantifying its performance. Experimental data consistently show that TLTTP acts as an effective peroxide decomposer, substantially improving the oxidative stability of PAO and ester base stocks. Furthermore, it provides excellent anti-wear protection by forming a durable tribofilm on metal surfaces, as evidenced by a marked reduction in wear scar diameters. While possessing a slight susceptibility to hydrolysis, its overall performance profile makes it a valuable component for formulating high-performance lubricants for a wide range of applications.
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Application Notes: Enhancing Polymer Longevity with Trilauryl Trithiophosphite (TLTTP) and Primary Antioxidant Synergy
Abstract
This document provides a comprehensive technical guide for researchers and polymer scientists on the effective use of Trilauryl Trithiophosphite (TLTTP) as a secondary antioxidant in conjunction with primary antioxidants to stabilize polymer matrices. It details the synergistic mechanism, provides field-proven protocols for formulation and evaluation, and offers insights into data interpretation. The focus is on leveraging this dual-antioxidant system to mitigate polymer degradation during high-temperature processing and long-term service life.
Introduction: The Challenge of Polymer Degradation
Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and mechanical stress.[1][2] This degradation process, known as autoxidation, is a free-radical chain reaction that leads to undesirable changes in the material's properties, such as discoloration, loss of gloss, cracking, and a reduction in mechanical strength and elongation.[1][3] Autoxidation is particularly aggressive at the high temperatures required for polymer processing, such as extrusion and injection molding.[2]
Effective stabilization is therefore critical to preserve polymer integrity, extend product lifespan, and ensure performance.[1][4] This is achieved through the incorporation of antioxidant additives, which are broadly classified into two categories: primary and secondary.[2][4][5]
-
Primary Antioxidants (Radical Scavengers): Typically hindered phenols or aromatic amines, these molecules interrupt the degradation cycle by donating a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•).[4][5][6][7] This action terminates the chain propagation step of autoxidation.[7][8]
-
Secondary Antioxidants (Hydroperoxide Decomposers): This class, which includes phosphites and thioesters, does not directly react with free radicals. Instead, they target and decompose hydroperoxides (ROOH), which are unstable byproducts of the initial radical scavenging process.[3][4] By converting hydroperoxides into stable, non-radical products, they prevent the formation of new radicals that would otherwise re-initiate the degradation cycle.[4]
While each type offers a degree of protection, a powerful synergistic effect is achieved when primary and secondary antioxidants are used in combination.[4][5][7] This guide focuses on the strategic use of this compound (TLTTP), a highly effective secondary antioxidant, with primary hindered phenolic antioxidants.
The Synergistic Stabilization Mechanism
The combination of a primary antioxidant (e.g., a hindered phenol) and a secondary antioxidant like TLTTP provides a comprehensive, two-stage defense against thermo-oxidative degradation.
-
Stage 1: Radical Scavenging (Primary Antioxidant): During processing or service life, polymer chains (P-H) react with oxygen to form alkyl radicals (P•), which then rapidly form peroxy radicals (POO•). A hindered phenol (ArOH) intervenes by donating a hydrogen atom to the peroxy radical, neutralizing it and forming a stable hydroperoxide (POOH).[7][8]
-
Stage 2: Hydroperoxide Decomposition (TLTTP): The hydroperoxides (POOH) formed in Stage 1 are thermally unstable and can break down into highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals, re-starting the degradation cycle. This is where TLTTP acts. It efficiently decomposes the hydroperoxides into harmless, stable alcohols.[4]
This dual-action approach is highly efficient because it both terminates the ongoing radical chain reaction and eliminates the source of new radicals, providing superior protection compared to using either antioxidant alone.[5][7]
Diagram 1: Synergistic Antioxidant Mechanism
Caption: Dual-action stabilization by primary (radical scavenging) and secondary (hydroperoxide decomposition) antioxidants.
Application Notes & Formulation Guidelines
Polymer Suitability
This synergistic system is highly effective in a range of polymers, with particular utility in:
-
Polyolefins: Polypropylene (PP) and Polyethylene (PE) benefit greatly due to their sensitivity to thermal oxidation during processing.[4]
-
Elastomers and Rubbers: Protects against loss of elasticity and cracking.[6]
-
Styrenics: Polystyrene (PS) and Acrylonitrile Butadiene Styrene (ABS).
-
Engineering Plastics: Where high processing temperatures are common.
Recommended Loading Levels
The optimal concentration ratio of primary to secondary antioxidant depends on the polymer, processing conditions, and desired service life. A common starting point is a ratio between 1:1 and 1:3 (Primary:Secondary).
| Polymer Type | Primary Antioxidant (e.g., Hindered Phenol) | This compound (TLTTP) | Total Loading (%) |
| Polypropylene (PP) | 0.05% - 0.15% | 0.10% - 0.30% | 0.15% - 0.45% |
| Polyethylene (HDPE, LLDPE) | 0.05% - 0.10% | 0.10% - 0.20% | 0.15% - 0.30% |
| Elastomers (e.g., EPDM) | 0.10% - 0.25% | 0.20% - 0.50% | 0.30% - 0.75% |
| ABS / HIPS | 0.10% - 0.20% | 0.20% - 0.40% | 0.30% - 0.60% |
| Table 1: General starting-point concentrations for antioxidant packages. Optimization for specific applications is required. |
Experimental Protocols for Performance Evaluation
To validate the efficacy of the TLTTP and primary antioxidant system, a structured experimental approach is necessary.
Diagram 2: Experimental Workflow
Caption: Standard workflow for preparing and evaluating polymer formulations with antioxidant additives.
Protocol 1: Sample Preparation via Melt Compounding
Objective: To achieve a homogeneous dispersion of the antioxidant package within the polymer matrix.[9][10]
Materials & Equipment:
-
Base polymer resin (dried as per manufacturer's specification).
-
Primary antioxidant (e.g., Irganox 1010).
-
This compound (TLTTP).
-
Precision balance.
-
Twin-screw extruder.[9]
-
Water bath and pelletizer.[11]
Procedure:
-
Material Selection & Weighing: Carefully weigh the base polymer and the required amounts of primary antioxidant and TLTTP according to the desired formulation (see Table 1).[9] Prepare a control batch with no antioxidants and batches with only primary or only secondary antioxidants for comparison.
-
Dry Blending: Combine the weighed components in a bag or container and mix thoroughly for 5-10 minutes to ensure a uniform pre-mix.
-
Melt Compounding:
-
Set the temperature profile on the twin-screw extruder appropriate for the base polymer.
-
Feed the dry blend into the extruder. The heat and mechanical shear will melt the polymer and ensure intimate mixing of the additives.[9]
-
The molten polymer strand exiting the die is cooled in a water bath and subsequently cut into pellets by a pelletizer.[11]
-
-
Specimen Molding: Use the compounded pellets to create test specimens (e.g., plaques, tensile bars) via injection or compression molding for subsequent analysis.
Protocol 2: Accelerated Oven Aging (ASTM D3045)
Objective: To simulate long-term thermal aging and assess the retention of physical properties over time.[12][13][14]
Procedure:
-
Place molded test specimens in a forced-air convection oven at an elevated temperature (e.g., 150°C for polypropylene).[14]
-
Remove sets of specimens (minimum of three replicates) at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).[13]
-
After cooling to room temperature, evaluate the specimens for signs of degradation such as color change (Yellowness Index), surface cracking, and changes in mechanical properties (e.g., tensile strength, elongation at break).
-
Endpoint: The time to failure is often defined as the time at which a key property (e.g., elongation) drops to 50% of its initial value.
Protocol 3: Melt Flow Index (MFI) Analysis (ASTM D1238)
Objective: To measure the effect of the antioxidant package on the polymer's processability and resistance to chain scission during melt processing.[15][16]
Procedure:
-
Determine the MFI of the compounded pellets before and after multiple extrusion passes or after oven aging.
-
A stable MFI indicates that the antioxidant system is effectively preventing molecular weight reduction (chain scission).[16] An increase in MFI suggests polymer degradation.
-
The test involves extruding the molten polymer through a calibrated die at a specific temperature and load.[17][18] The mass of extrudate over a 10-minute period is the MFI value.[15]
Protocol 4: Oxidative Induction Time (OIT) (ASTM D3895)
Objective: To determine the relative thermal stability of the stabilized polymer under an oxidative atmosphere.[19][20][21]
Procedure:
-
A small sample (5-10 mg) of the compounded polymer is placed in a Differential Scanning Calorimetry (DSC) instrument.[19]
-
The sample is heated to a high isothermal temperature (e.g., 200-210°C for polyolefins) under an inert nitrogen atmosphere.[19][22]
-
Once the temperature stabilizes, the gas is switched to pure oxygen.[19][22]
-
The instrument measures the time until the onset of the exothermic oxidation reaction.[23] This time is the OIT.
-
A longer OIT value indicates a higher level of oxidative stability.[19][21] This test is a rapid and highly effective way to screen the performance of different antioxidant formulations.[20]
Data Interpretation & Expected Results
-
Control (Unstabilized): Will show rapid failure in oven aging, a significant increase in MFI after processing, and a very short OIT.
-
Primary AO Only: Will show improved performance over the control but will still exhibit degradation as hydroperoxides accumulate and break down.
-
TLTTP Only: Will offer some protection but will be less effective at trapping the initial free radicals, leading to early onset of degradation.
-
Synergistic System (Primary AO + TLTTP): This formulation should demonstrate the best performance across all tests:
-
Longest time to failure in oven aging.
-
The most stable MFI , indicating preservation of molecular weight.
-
The longest OIT , signifying superior resistance to oxidation.
-
Conclusion
The strategic combination of this compound (TLTTP) with a primary hindered phenolic antioxidant provides a robust and synergistic stabilization system for a wide range of polymers. By addressing both the propagation and re-initiation steps of the autoxidation cycle, this dual-action approach effectively preserves the physical, mechanical, and aesthetic properties of polymers during aggressive melt processing and throughout their intended service life. The protocols outlined in this guide provide a reliable framework for formulating, testing, and validating the superior performance of this synergistic system.
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Troubleshooting & Optimization
Technical Support Center: Stabilizing Trilauryl Trithiophosphite (TLTP) in Polymer Extrusion
Welcome to the technical support center for Trilauryl trithiophosphite (TLTP). This guide is designed for researchers, scientists, and process engineers encountering challenges with the hydrolytic stability of TLTP during polymer extrusion. Here, we address common issues in a practical question-and-answer format, grounded in scientific principles to ensure robust and repeatable outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing yellowing and a loss of mechanical properties in our extruded polymer, which uses TLTP as a secondary antioxidant. What could be the primary cause?
A1: The symptoms you describe—discoloration and degradation of mechanical properties—are classic indicators that your secondary antioxidant, this compound (TLTP), is likely undergoing hydrolysis during extrusion.[1][2]
TLTP is a highly effective hydroperoxide decomposer, crucial for protecting the polymer during high-temperature processing.[1] However, it is susceptible to hydrolysis, a reaction with water that compromises its function. This reaction is accelerated by the high temperatures and pressures inherent to the extrusion process. When TLTP hydrolyzes, it not only loses its antioxidative capacity but also generates acidic byproducts, such as phosphoric acid.[3] These acidic species can then catalyze further degradation of the polymer backbone, leading to the issues you are observing.[4][5]
Troubleshooting Guide: Preventing TLTP Hydrolysis
This section provides in-depth solutions to common problems encountered when using TLTP in extrusion processes.
Issue 1: How can we confirm that TLTP hydrolysis is occurring?
Answer: Direct measurement is the most reliable way to confirm hydrolysis. Several analytical techniques can be employed to detect the degradation of TLTP and the formation of its byproducts.
Recommended Analytical Protocols:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is often the most accessible method.
-
Principle: Monitor the disappearance of the P-S-C stretching vibrations characteristic of TLTP and the appearance of P=O (phosphate) and O-H (phosphoric acid) stretching bands.
-
Protocol:
-
Establish a baseline spectrum of your virgin polymer resin and pure TLTP.
-
Prepare a sample of your final extrudate by pressing a thin film.
-
Acquire the FTIR spectrum of the extrudate film.
-
Compare the extrudate spectrum to the baselines. The appearance of a broad peak around 3400 cm⁻¹ (O-H) and a sharp peak around 1260 cm⁻¹ (P=O) suggests hydrolysis.[6][7]
-
-
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This provides a more detailed and quantitative view of the phosphorus-containing species.[1]
-
Principle: Different phosphorus environments have distinct chemical shifts. TLTP will have a characteristic peak, while its hydrolysis products (phosphites, phosphates, and phosphoric acid) will appear at different, well-defined shifts.
-
Protocol:
-
Extract the additives from a known mass of the extruded polymer using a suitable solvent (e.g., chloroform-d).
-
Acquire the ³¹P NMR spectrum of the extract.
-
Integrate the peaks corresponding to intact TLTP and its hydrolysis products to quantify the extent of degradation.
-
-
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique analyzes the molecular weight distribution of the polymer.
Issue 2: What are the most critical factors contributing to TLTP hydrolysis during extrusion?
Answer: The primary driver for hydrolysis is the presence of moisture under high-temperature conditions. The mechanism can be described as a self-catalyzing cycle, making it particularly aggressive once initiated.
Core Factors:
-
Moisture: Water is the key reactant. It can be introduced from insufficiently dried polymer resin, hygroscopic fillers, pigments, or even from ambient humidity during material handling.[9][10]
-
Temperature: High extrusion temperatures significantly accelerate the rate of the hydrolysis reaction.
-
Acidic Species: The hydrolysis of TLTP produces phosphoric acid. This acid then acts as a catalyst, accelerating the hydrolysis of remaining TLTP molecules in a detrimental feedback loop.[3] Catalyst residues from polymerization (e.g., chlorides) can also serve as an initial acid source.[11]
Hydrolysis Pathway of this compound
Caption: The self-catalytic hydrolysis cycle of TLTP.
Issue 3: What are the immediate, actionable steps to mitigate TLTP hydrolysis?
Answer: A multi-pronged approach focusing on moisture removal and neutralization of acidic species is essential.
Step-by-Step Mitigation Protocol:
-
Aggressive Material Drying:
-
Polymer Resin: Ensure the primary polymer resin is dried well below the manufacturer's recommended moisture limit. For moisture-sensitive polymers like PET or Nylon, this is critical. A target of <50 ppm residual moisture is a good starting point.
-
Fillers and Additives: Do not neglect other components. Hygroscopic fillers (e.g., talc, calcium carbonate) or pigments can be significant sources of water and must be dried thoroughly before compounding.
-
-
Incorporate an Acid Scavenger:
-
Function: Acid scavengers are critical additives that neutralize harmful acidic species from catalyst residues or from the initial stages of TLTP hydrolysis, thereby breaking the self-catalytic cycle.[5][11][12]
-
Recommended Types:
-
Hydrotalcite-based compounds: These are highly effective and widely used.
-
Zinc or Calcium Stearates: These metal soaps also function as effective acid scavengers and can provide lubrication benefits.[11]
-
-
Implementation: Add the acid scavenger masterbatch or powder during the pre-blending stage to ensure homogeneous distribution within the polymer matrix.[13]
-
-
Optimize Processing Conditions:
-
Temperature Profile: While high temperatures are needed for melting, avoid excessive heat. Use the lowest possible temperature profile in the extruder that still achieves proper melt homogeneity.
-
Venting: Utilize vacuum-vented extruders to remove moisture and other volatile degradation byproducts during processing.
-
-
Material Handling and Storage:
-
Store TLTP, polymer resin, and other additives in a low-humidity environment. Use sealed, moisture-proof containers.
-
Minimize the time materials are exposed to ambient air between drying and extrusion.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting TLTP hydrolysis.
Quantitative Guidelines
For optimal performance and to prevent hydrolysis, adhere to the following recommendations.
| Parameter | Recommended Target | Rationale |
| Resin Moisture Content | < 50 ppm (0.005%) | Minimizes the primary reactant for hydrolysis.[9][10] |
| Acid Scavenger Loading | 0.05 - 0.20 wt% | Effectively neutralizes acidic residues without impacting polymer properties.[13] |
| Extruder Venting | > 27 inHg (91 kPa) vacuum | Ensures removal of moisture and volatile byproducts generated during processing. |
| Storage Humidity | < 40% Relative Humidity | Prevents moisture uptake by raw materials before processing.[2] |
By systematically addressing moisture control and neutralizing acidic catalysts, the hydrolytic degradation of this compound can be effectively prevented, ensuring the stability of your polymer and the performance of your final product.
References
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Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. (2005). Journal of Vinyl and Additive Technology. [Link]
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Hydrolysis-resistant Phosphite Antioxidant Market. PW Consulting. [Link]
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Excellent hydrolysis resistance phosphite antioxidant. (2021). Partners in Chemicals. [Link]
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Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation. (2019). ResearchGate. [Link]
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Acid Scavengers in Polymers: Protecting Against Degradation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024). Polymers. [Link]
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Acid Scavenger Masterbatch – Protecting Plastics and Equipment. (2024). Polytec Masterbatch LLC. [Link]
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Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations. (2004). Pharmaceutical Research. [Link]
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Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. (2017). Annals of Biomedical Engineering. [Link]
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Effect of moisture on solid state stability. (2021). ResearchGate. [Link]
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Methods of Analyses for Biodegradable Polymers: A Review. (2022). Polymers. [Link]
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Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]
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Analytical tools to assess polymer biodegradation: A critical review and recommendations. (2024). Science of The Total Environment. [Link]
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Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. ResearchGate. [Link]
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Analytical methodologies for discovering and profiling degradation-related impurities. (2006). TrAC Trends in Analytical Chemistry. [Link]
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Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. (2001). Pharmaceutical Research. [Link]
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Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. (2024). ChemRxiv. [Link]
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Some Methods for Measurements of Polymer Degradation: A Review. (2020). ResearchGate. [Link]
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Addressing Trilauryl trithiophosphite blooming and migration in polyolefin products
Welcome to the technical support center for Trilauryl trithiophosphite (TLTTP). This guide is designed for researchers, scientists, and professionals in drug development and polymer science who are encountering challenges related to the blooming and migration of this common secondary antioxidant in polyolefin products. Here, we will explore the underlying scientific principles, provide actionable troubleshooting steps, and offer preventative strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of TLTTP and the phenomena of blooming and migration.
Q1: What is this compound (TLTTP) and what is its function in polyolefins?
A1: this compound (TLTTP), with the chemical formula C36H75PS3, is an organophosphorus compound widely used as a secondary antioxidant in various polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP).[1][2] Its primary role is to function as a hydroperoxide decomposer during melt processing and the service life of the polymer.[3]
Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, TLTTP targets and neutralizes hydroperoxides (ROOH), which are unstable byproducts of initial polymer oxidation.[4] By converting hydroperoxides into non-radical, stable products, TLTTP prevents the chain-scission and cross-linking reactions that lead to polymer degradation, thereby preserving the material's mechanical properties and preventing discoloration.[3][5] It is often used in synergy with primary antioxidants to provide comprehensive stabilization.[3]
Q2: What are "blooming" and "migration" and why are they a concern?
A2: Blooming is the physical phenomenon where an additive, in this case TLTTP, moves from the bulk of the polymer to its surface, forming a visible deposit.[6] This deposit can appear as a hazy film, a waxy residue, or even crystalline powder, giving the product a "sweaty" look.[6][7]
Migration , on the other hand, is the process of an additive transferring from the polymer into a substance in contact with it, such as food, liquids, or human tissue.[8] While blooming is a form of migration to the surface, the term "migration" in a regulatory context often refers to the transfer to external media.[9]
These phenomena are significant concerns for several reasons:
-
Product Aesthetics and Function: Blooming compromises the visual appeal of products, causing haziness in films and discoloration.[6][10] It can severely hinder downstream processes like printing, sealing, or laminating by lowering the surface energy and preventing proper adhesion.[7][11]
-
Performance Degradation: The loss of antioxidant from the polymer bulk depletes the material of its long-term protection against thermal and oxidative degradation, potentially leading to premature product failure.[12]
-
Health and Safety: For products in food contact or medical applications, the migration of additives can pose health risks and is strictly regulated.[13][14] Migrated substances can lead to contamination and may have toxicological implications.[7]
Q3: What is the core scientific reason TLTTP blooms or migrates?
A3: The fundamental driver for blooming and migration is a state of supersaturation of the additive within the polymer matrix.[6] This occurs due to the limited solubility and compatibility of TLTTP with the host polyolefin.[6][15]
During the high-temperature melt processing stage, additives like TLTTP are typically well-dissolved in the amorphous molten polymer. However, as the polymer cools and crystallizes, the volume of the amorphous phase decreases. The additive, which is largely excluded from the crystalline regions, becomes increasingly concentrated in the remaining amorphous phase.[6] If the concentration of TLTTP exceeds its solubility limit in this amorphous phase at a given temperature, the system becomes thermodynamically unstable. To achieve a lower energy state, the excess TLTTP is expelled from the bulk, migrating to the surface.[12]
This entire process is governed by several factors, which are explored in the troubleshooting section below.
Section 2: Troubleshooting Guide - Identification and Causality
This section provides a systematic approach to identifying and understanding the root causes of blooming and migration in your experiments.
Q4: I see a residue on my polyolefin sample. How can I confirm it is TLTTP?
A4: Identifying the surface residue is the critical first step. Several analytical techniques are highly effective for this purpose.[6]
Recommended Analytical Workflow:
-
Surface Isolation: Carefully remove the residue from the polymer surface. This can be done by surface washing with a suitable solvent (like isopropanol or hexane) or by mechanical scraping.[6][10]
-
Chemical Identification: Analyze the isolated residue using spectroscopic or chromatographic methods.
| Technique | Principle & Application | Strengths & Limitations |
| ATR-FTIR | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy directly analyzes the surface chemistry. It identifies characteristic chemical bonds. Look for peaks associated with P-S-C bonds in TLTTP. | Strengths: Fast, non-destructive, requires minimal sample prep. Excellent for initial screening.[10] Limitations: Provides functional group information, not definitive molecular structure. Less sensitive to very thin layers. |
| GC-MS | Gas Chromatography-Mass Spectrometry separates the components of the extracted residue and provides a mass spectrum for each, allowing for definitive molecular identification. | Strengths: Highly specific and sensitive; considered a gold standard for identification.[16] Limitations: Requires extraction, is a destructive technique. |
| XPS / ToF-SIMS | X-ray Photoelectron Spectroscopy and Time-of-Flight Secondary Ion Mass Spectrometry are powerful surface-sensitive techniques that provide elemental and molecular information about the outermost nanometers of the surface.[17][18] | Strengths: Extremely surface-sensitive, can detect even minor blooming and provide chemical state information (XPS) or molecular fragments (ToF-SIMS).[15] Limitations: Requires specialized equipment and expertise; operates under high vacuum. |
A detailed protocol for ATR-FTIR analysis is provided in Section 4.
Q5: My LLDPE film started blooming after two weeks of storage. What are the most likely causes?
A5: Delayed blooming is a classic sign of a formulation that is on the edge of solubility. The migration process is diffusion-dependent and can take time.[6] The primary factors to investigate are:
-
Over-concentration of TLTTP: This is the most common cause.[6] If the concentration of TLTTP exceeds its solubility limit in the LLDPE at storage temperature, it will eventually migrate.[6] Even a slight excess can lead to delayed blooming.
-
Poor Compatibility/Solubility: TLTTP, being a relatively low molecular weight and somewhat polar molecule compared to non-polar LLDPE, has inherently limited compatibility.[6] This incompatibility provides the thermodynamic driving force for phase separation.
-
Storage Conditions: Elevated storage temperatures can accelerate diffusion rates, causing the bloom to appear faster.[6] Conversely, very low temperatures can sometimes decrease solubility and also trigger blooming.
-
Polymer Morphology: The crystallinity of the LLDPE plays a crucial role. Higher crystallinity reduces the volume of the amorphous phase available to dissolve the TLTTP, effectively increasing its concentration and the likelihood of blooming.[6]
The relationship between these factors can be visualized in the following diagram:
Caption: Logical flow from root causes to the blooming phenomenon.
Q6: Why is blooming worse in my PP samples compared to HDPE, even with the same TLTTP concentration?
A6: This is an excellent question that highlights the importance of the specific polymer matrix. Several factors related to the differences between polypropylene (PP) and high-density polyethylene (HDPE) can explain this observation:
-
Crystallinity and Morphology: PP generally has a different crystalline structure and can achieve different levels of crystallinity compared to HDPE. The nature of the amorphous phase, including its density and free volume, differs between the two polymers, which directly impacts the solubility and diffusion rate of TLTTP.[6]
-
Processing Temperatures: PP requires higher processing temperatures than HDPE. While this ensures the TLTTP is dissolved in the melt, the subsequent larger temperature drop during cooling can lead to a more rapid and pronounced decrease in solubility, creating a stronger driving force for blooming.
-
Interaction with Other Additives: The effect can be magnified by other additives in your formulation. For example, some slip agents (like erucamide) are notorious for blooming and can interact with or even co-migrate with antioxidants, exacerbating the issue.[7] The compatibility of this entire additive package can differ between PP and HDPE.
Section 3: Prevention and Mitigation Strategies
This section focuses on practical, experiment-driven solutions to control and prevent TLTTP blooming and migration.
Q7: What are the most effective strategies to prevent TLTTP blooming from the start?
A7: A proactive approach based on formulation and processing is most effective.
-
Optimize Concentration: The simplest method is to reduce the TLTTP concentration to a level safely below its solubility limit in the specific polyolefin grade at its end-use temperature.[8] This often requires a designed experiment (DOE) to find the minimum effective concentration that still provides the necessary antioxidant protection.
-
Select Higher Molecular Weight Alternatives: Consider replacing or partially substituting TLTTP with a higher molecular weight phosphite antioxidant. Larger molecules have significantly lower diffusion rates, making them less prone to migration and blooming.[6] However, be aware that increasing molecular weight can sometimes decrease solubility, so a balance must be found.[6]
-
Improve Compatibility: Employing co-additives that can act as compatibilizers or "solubilizers" for the TLTTP within the polymer matrix can be effective. This is an advanced formulation technique that requires careful selection of synergistic additives.[6]
-
Control Processing Conditions: Fine-tuning the cooling rate during processing can influence the final polymer morphology. Slower cooling rates can sometimes allow for more ordered crystalline structures, but rapid quenching might trap additives in a metastable, non-blooming state. The effect is highly system-dependent and requires empirical testing.[8]
Q8: I cannot change the formulation. Are there any post-processing treatments to remove bloom?
A8: While not ideal, some post-processing options exist if bloom has already occurred:
-
Surface Wiping/Washing: For some applications, a simple wipe or wash with a solvent like isopropanol can physically remove the surface layer.[6] This is often a temporary solution, as more TLTTP may migrate from the bulk over time to re-establish equilibrium.
-
Surface Treatment: Plasma or corona treatments can modify the surface energy and chemistry.[11] While these treatments do not remove the bloom, they can sometimes alter the surface to improve adhesion for subsequent printing or coating, though the underlying issue remains.
-
Annealing: In some cases, controlled heating of the part (annealing) below its melting point can be used. This can increase the solubility of the additive, allowing the bloomed layer to be reabsorbed into the polymer bulk. However, the bloom may reappear upon cooling or over time.
Q9: How do regulatory standards impact my choice and concentration of TLTTP?
A9: For applications involving food contact, medical devices, or pharmaceuticals, regulatory compliance is paramount. In the United States, the Food and Drug Administration (FDA) regulates food contact materials under Title 21 of the Code of Federal Regulations (CFR).[14]
-
Permitted Substances: Additives like TLTTP must be on a list of permitted substances for the specific polymer type and intended use conditions (e.g., temperature, food type).[19] These regulations are found in sections such as 21 CFR 177 (Polymers) and 21 CFR 178 (Adjuvants, Production Aids, and Sanitizers).[20]
-
Migration Limits: Regulations specify Overall Migration Limits (OML) and sometimes Specific Migration Limits (SML) for certain substances.[21] You must perform migration testing using food simulants (e.g., water, acetic acid, ethanol, fatty food simulants) to ensure that the amount of TLTTP migrating from your product does not exceed these established safety thresholds.[9][16]
-
Good Manufacturing Practice (GMP): A core principle is to use the minimum amount of an additive necessary to achieve the desired technical effect.[22] This aligns perfectly with the best practice for preventing bloom—optimizing concentration.
Section 4: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Identification of Surface Bloom via ATR-FTIR
Objective: To qualitatively identify the chemical nature of a surface residue on a polyolefin sample.
Methodology:
-
Sample Preparation:
-
Excise a representative section of the polymer product exhibiting the surface bloom (approx. 2x2 cm).
-
Prepare a "control" sample of the same material that does not show bloom, if available.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a single-bounce diamond Attenuated Total Reflectance (ATR) accessory.
-
Set the data collection parameters: 4000-400 cm-1 spectral range, 4 cm-1 resolution, and co-add 32 scans for a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum with the clean, empty ATR crystal.
-
Place the bloomed sample, residue-side down, onto the ATR crystal. Apply consistent pressure using the instrument's pressure clamp to ensure good contact.
-
Collect the sample spectrum.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and repeat the measurement for the control sample.
-
-
Data Analysis:
-
Compare the spectrum of the bloomed sample to the control. New peaks present in the bloomed sample's spectrum are from the surface residue.
-
Search a spectral library for a match with this compound. Key identifying peaks for phosphite-based compounds will be in the fingerprint region (typically 800-1100 cm-1).
-
The presence of these characteristic peaks confirms the bloom as the phosphite antioxidant.[10]
-
Caption: Experimental workflow for ATR-FTIR analysis of surface bloom.
References
-
Brighton Science. (n.d.). How to Control Additive Blooming in Polymer Films. Available at: [Link]
-
Tascon GmbH. (n.d.). Analysis of Additives in Polymers and Plastics. Available at: [Link]
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ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Available at: [Link]
-
Migration behavior of antioxidants in polypropylene used for food packaging. (n.d.). China Plastics. Available at: [Link]
-
Garde, J. A., et al. (2001). Characterizing the migration of antioxidants from polypropylene into fatty food simulants. Food Additives and Contaminants, 18(8), 750-762. Available at: [Link]
-
Plastics Technology. (2023). Webinar: Additive Blooming - Origins, Detection, and Control in Polymer Processing. Available at: [Link]
-
Garde, J. A., et al. (2001). Characterizing the migration of antioxidants from polypropylene into fatty food simulants. ResearchGate. Available at: [Link]
-
Alin, J., & Hakkarainen, M. (n.d.). The significant effect of polypropylene material on the migration of antioxidants from food container to food simulants. ResearchGate. Available at: [Link]
-
Energiforsk. (2020). Polymer additives and methods to verify polymer quality. Available at: [Link]
-
Physical Electronics. (n.d.). Polymers - Surface Analysis Applications. Available at: [Link]
-
AWS. (n.d.). Strategies to Reduce Bloom, Exudation, and Migration of Additives from Polyolefins. Available at: [Link]
-
Silike. (2024). How to Solve Powdering and Blooming in PE Films: The Proven Solutions. Available at: [Link]
-
Packaging Strategies. (2018). A Beginner's Guide to FDA Food Contact Materials Regulations. Available at: [Link]
-
EAG Laboratories. (n.d.). Surface and Interface Characterization of Polymers. Available at: [Link]
-
Compliance Gate. (2023). Food Contact Materials Regulations in the United States: An Overview. Available at: [Link]
-
Reliance Industries Limited. (n.d.). Food Contact declaration US FDA Food Contact European Commission Regulation (EU) No 10/2011. Available at: [Link]
-
Tascon USA. (n.d.). Blooming on surfaces. Available at: [Link]
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Nouman, M., et al. (2018). Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Spycher, S. (2023). Synthesis and Evaluation of Innovative Phosphor and Sulfur Containing Materials with Anti Wear and Extreme Pressure Properties. ediss.sub.hamburg. Available at: [Link]
-
ECETOC. (2023). Regulation of Plastic Additives Used in Contact with Food. Available at: [Link]
-
3V Sigma USA. (n.d.). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. Available at: [Link]
-
Al-Pack. (2023). How to comply with US food contact regulations (FDA) when using plastics. Available at: [Link]
-
UL Prospector. (n.d.). This compound by Italmatch Chemicals S.p.a. Available at: [Link]
- Google Patents. (n.d.). US3174989A - Process for production of trialkyl trithiophosphites and trialkyl trithiophosphates.
-
Lin, Z., et al. (2016). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine, 20(10), 1-19. Available at: [Link]
-
Liu, Z. (2023). Antioxidant activity of the thioredoxin system. ResearchGate. Available at: [Link]
-
Allocati, N., et al. (2018). Glutathione: Antioxidant Properties Dedicated to Nanotechnologies. Molecules, 23(3), 641. Available at: [Link]
-
Chemistry For Everyone. (2024). How Do Antioxidants Work At A Molecular Level? YouTube. Available at: [Link]
-
Ziemińska, E., et al. (2016). Changes of the Thioredoxin System, Glutathione Peroxidase Activity and Total Antioxidant Capacity in Rat Brain Cortex During Acute Liver Failure: Modulation by l-histidine. Neurotoxicity Research, 30(4), 544-553. Available at: [Link]
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Technical Support Center: Optimizing Trilauryl Trithiophosphite (TLTTP) for Long-Term Thermal Stability
Welcome to the technical support center for Trilauryl trithiophosphite (TLTTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing TLTTP to enhance the long-term thermal stability of polymeric materials. Here, you will find troubleshooting guidance and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the causality behind experimental choices.
Introduction to TLTTP and Thermal Degradation
During high-temperature processing steps like extrusion or injection molding, polymers are exposed to heat, shear, and oxygen, which initiates thermo-oxidative degradation.[1] This process begins with the formation of unstable hydroperoxides (ROOH) in the polymer matrix. These hydroperoxides decompose into highly reactive radicals that propagate a chain reaction, leading to chain scission (reduced molecular weight and strength) or cross-linking (increased brittleness), along with undesirable discoloration.[1]
This compound (TLTTP) is a secondary antioxidant, specifically a phosphite stabilizer, that plays a critical role in preventing this degradation.[2][3] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, TLTTP acts as a hydroperoxide decomposer.[1] It converts unstable hydroperoxides into stable, non-radical alcohol products, thereby interrupting the degradation cycle at a crucial stage.[1][4] This mechanism is fundamental to preserving the polymer's integrity during processing and ensuring its long-term performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymer is yellowing during processing, even with a primary antioxidant. How can TLTTP help, and what concentration should I start with?
A1: Yellowing is a classic sign of thermo-oxidative degradation where conjugated double bonds are formed in the polymer chain.[5] While primary antioxidants (hindered phenols) are essential for scavenging initial free radicals, they can be consumed quickly at high processing temperatures. The hydroperoxides they form as byproducts can then decompose and continue the degradation cascade.
This is where TLTTP is critical. As a secondary antioxidant, it works synergistically with the primary antioxidant to decompose these hydroperoxides into stable alcohols, preventing the formation of color-causing species.[6][7] This synergistic action is key to maintaining color stability.[4]
Recommended Starting Concentrations:
For most polyolefins, such as polyethylene (PE) and polypropylene (PP), a typical loading level for an antioxidant package is between 0.1% and 0.5% by weight. A common and effective synergistic ratio for a primary/secondary antioxidant system is 1:1 or 2:1 of hindered phenol to phosphite stabilizer .[8][9]
| Polymer Type | Primary Antioxidant (e.g., Irganox 1010) | TLTTP (Secondary Antioxidant) | Total Concentration |
| Polypropylene (PP) | 0.1% | 0.1% | 0.2% |
| High-Density Polyethylene (HDPE) | 0.05% | 0.1% | 0.15% |
| Linear Low-Density Polyethylene (LLDPE) | 0.1% | 0.15% | 0.25% |
Troubleshooting Steps:
-
Confirm Primary Antioxidant: Ensure you are using an adequate level of a suitable primary antioxidant.
-
Introduce TLTTP: Start by adding TLTTP at a 1:1 ratio with your primary antioxidant. For example, if you are using 0.1% hindered phenol, add 0.1% TLTTP.
-
Evaluate Performance: Process a small batch and assess the yellowness index (YI). If yellowing persists, consider increasing the TLTTP concentration incrementally, for example, to a 1:1.5 or 1:2 ratio of primary to secondary antioxidant, without exceeding a total antioxidant concentration of around 0.5% to avoid issues like additive bloom.
Q2: I've added TLTTP, but my polymer's melt flow index (MFI) is still changing significantly after processing. What's happening?
A2: A significant change in MFI indicates a change in the polymer's molecular weight. An increase in MFI suggests chain scission (degradation), while a decrease suggests cross-linking. TLTTP is designed to prevent these changes by stopping hydroperoxide-driven degradation.[7] If you are still observing MFI shifts, consider the following:
-
Insufficient Concentration: The concentration of TLTTP may not be sufficient to handle the level of hydroperoxides being generated at your processing temperature.
-
Hydrolysis of TLTTP: Phosphite stabilizers can be susceptible to hydrolysis, especially in the presence of moisture and acidic residues in the polymer.[10] Hydrolysis reduces the effectiveness of the TLTTP and can form acidic byproducts that may further catalyze polymer degradation.[11]
-
Antagonist Interactions: While rare, some other additives in your formulation could potentially interact with the TLTTP, reducing its efficacy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MFI instability.
Key Action: Consider the addition of an acid scavenger like calcium stearate or zinc stearate to your formulation. These additives neutralize acidic residues that can promote the hydrolysis of TLTTP, thereby protecting its function.[4]
Q3: Can I use too much TLTTP? What are the signs of over-dosing?
A3: Yes, it is possible to add an excess of TLTTP, and this can lead to undesirable effects. While TLTTP has a high molecular weight, which reduces volatility, excessive concentrations can lead to:
-
Additive Bloom/Migration: The stabilizer is not chemically bound to the polymer. If its concentration exceeds its solubility in the polymer matrix, it can migrate to the surface over time, forming a visible film or residue. This is particularly relevant in applications requiring surface printability or adhesion.
-
Plate-out: During processing, excess additive can deposit on extruder screws, dies, and molds, leading to production downtime for cleaning.
-
Cost Inefficiency: Using more stabilizer than necessary increases formulation costs without providing additional performance benefits.
-
Potential for Byproducts: While TLTTP itself is effective, its degradation products (phosphates) could potentially have unforeseen long-term effects on the polymer matrix if present in very high concentrations.
Troubleshooting Over-dosing:
-
Visual Inspection: Look for a hazy or greasy film on the surface of your final product, especially after a period of storage.
-
Processing Equipment Check: Monitor your extruder and molding equipment for any unusual buildup or residue.
-
Systematic Reduction: If you suspect over-dosing, systematically reduce the TLTTP concentration in small increments (e.g., 0.05%) until the issue is resolved, while monitoring for any signs of thermal degradation (e.g., increased Yellowness Index or MFI shift). The goal is to find the minimum effective concentration.
Experimental Protocols for Optimization
To scientifically determine the optimal concentration of TLTTP, standardized analytical methods are indispensable.
Protocol 1: Determining Oxidative Induction Time (OIT) via DSC
This method, based on ASTM D3895 , is an excellent way to quickly assess the relative effectiveness of different stabilizer concentrations.[6][12] OIT measures the time it takes for a material to begin rapid, exothermic oxidation at a constant elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.[1]
Methodology:
-
Sample Preparation: Prepare 5-10 mg disc-shaped samples from your polymer compound containing varying concentrations of TLTTP.
-
Instrument Setup:
-
Place the sample in an open aluminum DSC pan. An empty pan serves as the reference.
-
Calibrate the instrument for temperature and heat flow according to standard procedures (e.g., using indium).
-
-
Test Procedure:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample to the isothermal test temperature (e.g., 200°C for polyethylene, 190°C for polypropylene) at a rate of 20°C/min under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen (flow rate ~50 mL/min). This marks time zero (t=0).
-
Continue to hold the sample at the isothermal temperature until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
-
Data Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic reaction, as determined by the intersection of the baseline and the tangent of the exothermic peak.
Caption: Workflow for Oxidative Induction Time (OIT) measurement.
Protocol 2: Long-Term Heat Aging Evaluation
This method, guided by standards like UL 746B , evaluates the material's ability to retain its physical properties after prolonged exposure to elevated temperatures.[13][14]
Methodology:
-
Specimen Preparation: Mold test specimens (e.g., tensile bars, impact discs) from your polymer formulations with different TLTTP concentrations.
-
Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break, impact strength) of an un-aged control group for each formulation.
-
Accelerated Aging:
-
Place sets of specimens in forced-air circulating ovens at multiple elevated temperatures. The temperatures should be chosen to accelerate aging without causing immediate melting or deformation. For a material with an expected service temperature of 80°C, aging temperatures might be 110°C, 120°C, and 130°C.
-
Remove specimens at predetermined time intervals (e.g., 500, 1000, 2000, and 5000 hours).
-
-
Post-Aging Property Measurement: After cooling the removed specimens to room temperature, re-measure their mechanical properties.
-
Data Analysis:
-
Determine the "time to failure" for each temperature, defined as the time at which a specific property drops to 50% of its initial value.[14]
-
Plot the logarithm of the time to failure against the reciprocal of the absolute temperature (Arrhenius plot).
-
Extrapolate the line to the intended service temperature to predict the long-term service life of the material with that specific TLTTP concentration. A formulation with a longer extrapolated life has superior long-term thermal stability.
-
References
-
UL 746B Long Term Heat Aging Testing of Consumer Plastics. Testing Laboratory.
-
This compound (Cas 1656-63-9). Parchem.
-
Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants.
-
trilauryl phosphite: a highly effective secondary antioxidant for maintaining polymer aesthetics. Polyurethane catalyst.
-
Long-Term Thermal Stabilization of Poly(Lactic Acid). PMC - NIH.
-
Achieving Long-Term Heat Stability in Polymers with Antioxidant 1076.
-
Mastering thermal stability: Additives for heat-resistant plastics. SpecialChem.
-
Thermal Aging Tests for Plastics. UL Solutions.
-
ASTM D3895-02 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
-
DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418.
-
comparing trilauryl phosphite with other phosphite antioxidants, focusing on its efficacy in preserving polymer aesthetics. Shanghai Ohans Co.
-
Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy.
-
polymer degradation and stability.
-
Polypropylene. Wikipedia.
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
-
Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene.
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. PubMed.
-
Phosphites | Process Stabilizers for Plastics. amfine.com.
-
Hydrolysis of Phosphate Esters with Polymer-Supported Catalysts Containing Cyclodextrin Pendant Group. SciSpace.
-
Hindered phenolic antioxidant compositions. Google Patents.
-
Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals. NIH.
-
Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate.
-
Synergistic effect of selected carboxylic acids and phenolic compounds detected by the FRAP method. PMC - NIH.
-
Thermal Oxidative Degradation Studies of Phosphate Esters. PubMed.
-
This compound - 1656-63-9. Vulcanchem.
-
Polyethylene Storage and Handling Guide. EQUATE.
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High-performance phosphite stabilizer. ResearchGate.
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Biodegradation of Tricresyl Phosphates Isomers by a Novel Microbial Consortium and the Toxicity Evaluation of its Major Products. ResearchGate.
-
Mixing rules for high density polyethylene‐polypropylene blends. ResearchGate.
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene.
-
Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers. ResearchGate.
-
Influence of Additives on Flame-Retardant, Thermal, and Mechanical Properties of a Sulfur–Triglyceride Polymer Composite. MDPI.
-
Determination of Small-Amount Polypropylene in Imported Recycled Polyethylene/Polypropylene Blends by Fourier Transform Infrared Spectroscopy. ResearchGate.
-
Process for production of trialkyl trithiophosphites and trialkyl trithiophosphates. Google Patents.
-
Effects of Poly(3-hexylthiophene) Molecular Weight and the Aging of Spinning Solution on the Electrospun Fiber Properties. ResearchGate.
-
Gas transmission rates of commercially available polyethylene and polypropylene films for modified atmosphere packaging. ResearchGate.
-
Study of the Influence of the Reprocessing Cycles on the Final Properties of Polylactide Pieces Obtained by Injection Molding. MDPI.
-
Effect of Phosphorus and Chlorine Containing Plasticizers on the Physicochemical and Mechanical Properties of Epoxy Composites. MDPI.
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Technical Support Center: Troubleshooting Poor Dispersion of Trilauryl Trithiophosphite (TLTTP) in High-Density Polyethylene (HDPE)
Welcome to the technical support center for polymer processing. This guide is designed for researchers, scientists, and process engineers encountering challenges with the dispersion of Trilauryl trithiophosphite (TLTTP), a secondary antioxidant, in high-density polyethylene (HDPE) matrices. Proper dispersion is critical for achieving optimal thermal stability and preventing premature degradation of the final product. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during experimental and production stages.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of TLTTP in HDPE.
Q1: What are the immediate signs of poor TLTTP dispersion in my final HDPE product?
A: Poor dispersion manifests in several ways. Visually, you may observe specks, gels, or an undesirable haze in films or molded parts. Mechanically, you might see inconsistent performance, such as variability in tensile strength or elongation at break across different batches or even within the same sample. Furthermore, inconsistent results from analytical tests like Oxidative Induction Time (OIT) are a strong indicator that the antioxidant is not homogeneously distributed.
Q2: My TLTTP is a low-melting solid. How critical is its physical form for dispersion?
A: The physical form is very important. TLTTP has a low melting point, around 23-30°C.[1][2] If added as a solid to a hot extruder, it should melt and incorporate quickly. However, if the melting is incomplete before intensive mixing, solid agglomerates can persist. Using a pre-melted liquid form or a masterbatch, where TLTTP is already dispersed in a carrier resin, can significantly improve uniform distribution.[3]
Q3: Can TLTTP degrade during processing, and how would that affect dispersion?
A: Yes, phosphite antioxidants are susceptible to hydrolysis, especially at elevated temperatures in the presence of moisture.[4][5] This degradation can produce phosphoric acid, which may catalyze further degradation and lead to byproducts that are less soluble in the non-polar HDPE matrix, potentially causing defects.[6] Ensuring that the HDPE resin is properly dried before processing is a critical first step.[7]
Q4: What is the primary function of TLTTP in polyethylene?
A: this compound acts as a secondary antioxidant, also known as a hydroperoxide decomposer.[8][9] During polymer processing or its service life, primary antioxidants (like hindered phenols) scavenge free radicals, forming hydroperoxides. TLTTP's role is to convert these harmful hydroperoxides into stable, non-radical products, thus breaking the degradation chain reaction and protecting the polymer.[4][8] This synergistic relationship with primary antioxidants is crucial for long-term stability.[8]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving complex dispersion problems. Begin by consulting the workflow diagram below to identify the appropriate troubleshooting path.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting TLTTP dispersion issues.
Problem 1: Visual Defects (Gels, Specks, Haze) are Present in the Final Product.
Visual imperfections are the most common sign of poor dispersion. They typically point to issues within the compounding process itself.
Q: My HDPE film has small, hard "gels" or specks. I suspect they are undispersed TLTTP. What is the cause?
A: This is a classic sign of inadequate mixing or thermal issues. The compounding process, typically done in a twin-screw extruder, must impart enough shear and energy to melt, distribute, and disperse the additive into the polymer matrix.[10][11]
-
Causality (Inadequate Mixing): HDPE is a non-polar, semi-crystalline polymer with high melt viscosity.[12][13] TLTTP, while having a low melting point, needs to be broken down from molten droplets into finely dispersed particles. If the shear forces in the extruder are too low (e.g., low screw speed or a non-aggressive screw design), the TLTTP droplets will not be sufficiently broken down and will coalesce, forming larger agglomerates that appear as gels or specks upon cooling.[10]
-
Recommended Actions:
-
Increase Screw Speed: Higher screw speeds (RPM) impart more shear energy into the melt, which can improve the breakdown of additive agglomerates.[14]
-
Optimize Screw Design: The arrangement of screw elements is critical.[10] Ensure your screw configuration has sufficient kneading blocks or mixing elements in the melt zone to provide intensive distributive and dispersive mixing.[15]
-
Use a Masterbatch: Incorporating TLTTP via a masterbatch ensures it is already pre-dispersed in a carrier resin, which greatly simplifies its homogenization into the bulk HDPE.[3]
-
Q: Could my processing temperature profile be the problem?
A: Yes, an incorrect temperature profile can lead to either degradation or high viscosity, both of which hinder dispersion.
-
Causality (Thermal Profile):
-
Too Low: If the initial barrel zones are not hot enough to fully melt the HDPE and TLTTP, the viscosity will be excessively high, preventing effective mixing.
-
Too High: Excessively high temperatures can cause degradation of the TLTTP through hydrolysis, especially if any moisture is present.[4] The byproducts can be less compatible with HDPE, leading to phase separation and defects.
-
-
Recommended Actions:
-
Establish a Proper Temperature Profile: Start with a rear zone temperature just high enough to convey solids, then ramp up progressively to achieve a homogenous melt temperature about 30-40°C above the HDPE melting point (HDPE m.p. ~130°C).[16] A typical profile might be: 160°C → 180°C → 195°C → 200°C → 200°C.
-
Pre-Dry Materials: Always dry the HDPE resin to a moisture content below 0.05% before processing. This is the single most effective way to prevent hydrolysis of the phosphite antioxidant.[5][7]
-
Mechanism of TLTTP Hydrolysis
Caption: Simplified mechanism of TLTTP hydrolysis during processing.
Problem 2: The Final Product Shows Inconsistent Performance.
When visual defects are absent but performance is erratic, the issue is often a subtle, non-uniform distribution of the additive.
Q: My OIT results are highly variable from sample to sample. What could be the cause?
A: Variable OIT values are a classic symptom of heterogeneous antioxidant distribution. [17] Even if not visible to the naked eye, some regions of the polymer may be additive-rich while others are additive-starved.
-
Causality (Non-Uniform Distribution): This can originate from the feeding and metering stage of extrusion.[17] If the TLTTP (or its masterbatch) is not fed consistently and at the correct ratio with the HDPE pellets, the resulting extrudate will have a fluctuating concentration of the antioxidant. This is known as "macro-dispersion" failure.
-
Recommended Actions:
-
Calibrate Feeders: Ensure that all gravimetric or volumetric feeders are properly calibrated and maintained to deliver a consistent, accurate flow of material.[15]
-
Use Pre-Blended Packages: For small additive amounts, using a pre-blended package containing multiple additives (e.g., primary and secondary antioxidants) can improve metering consistency.[17]
-
Optimize Feed Location: Additives should be introduced in a zone where the polymer is fully molten to facilitate immediate mixing. Side-feeding into the melt can sometimes improve distribution compared to adding everything at the main throat.[15]
-
Q: Could other additives in my formulation, like fillers, be interfering with TLTTP?
A: Yes, interactions with other additives, particularly mineral fillers, can negatively impact dispersion and effectiveness.
-
Causality (Additive Interaction): Some mineral fillers, like talc or silica, have high surface areas and can adsorb additives like antioxidants.[17] This effectively immobilizes the TLTTP on the filler surface, preventing it from dispersing uniformly throughout the polymer matrix and protecting it from degradation.
-
Recommended Actions:
-
Review Formulation: Assess all components for known negative interactions.
-
Use Surface-Treated Fillers: Consider using fillers that have been surface-treated (e.g., with an epoxy or silane coating) to reduce their surface activity and minimize antioxidant adsorption.[17]
-
Consider a Dispersing Aid: In some cases, a dispersing agent or polar wax can be used to improve the compatibility between the polar filler surface and the non-polar polyethylene, which can help free up the antioxidant.[18]
-
Section 3: Standard Operating Procedures (SOPs)
This section provides step-by-step protocols for key experimental workflows.
SOP 1: Compounding HDPE with TLTTP via Twin-Screw Extrusion
This protocol outlines a baseline procedure for effectively compounding TLTTP into HDPE.
-
Material Preparation:
-
Dry HDPE pellets in a dehumidifying dryer at 80°C for 4 hours to achieve a moisture content of <0.05%.
-
If using TLTTP powder, ensure it is free-flowing and stored in a dry environment.
-
-
Extruder Setup:
-
Set a temperature profile appropriate for HDPE, for example: Zone 1 (Feed): 160°C, Zone 2: 180°C, Zone 3: 195°C, Zone 4 (Mixing): 200°C, Zone 5: 200°C, Die: 200°C.
-
Ensure the screw design includes at least two sets of kneading blocks oriented for dispersive mixing.
-
-
Compounding:
-
Calibrate the main HDPE feeder and the additive feeder for the desired loading level of TLTTP (typically 0.1-0.5 wt%).
-
Start the extruder at a moderate screw speed (e.g., 200-300 RPM).
-
Introduce the HDPE into the main feed throat.
-
Introduce the TLTTP (or masterbatch) into the same throat or via a side-feeder into the molten polymer.
-
Once the extrudate is stable, collect samples.
-
-
Shutdown:
-
Purge the extruder thoroughly with unfilled polyethylene to remove all traces of the formulation.[19]
-
Data Summary Tables
Table 1: Key Material Properties
| Property | High-Density Polyethylene (HDPE) | This compound (TLTTP) |
| Chemical Nature | Non-polar, semi-crystalline thermoplastic[12] | Organophosphorus compound[1] |
| Melting Point | ~130°C[16] | ~23-30°C[1][2] |
| Processing Temp. | 180 - 220°C | N/A (incorporated into melt) |
| Density | 0.93 - 0.97 g/cm³[13][20] | ~0.92 g/cm³[1] |
| Key Function | Polymer Matrix | Secondary Antioxidant[21] |
Table 2: Recommended Starting Parameters for Twin-Screw Extrusion
| Parameter | Recommended Value | Rationale |
| Barrel Temp. Profile | 160°C → 200°C (gradual increase) | Ensures complete melting without degrading the additive.[7] |
| Screw Speed (RPM) | 300 - 500 RPM | Provides sufficient shear for good dispersive mixing.[10] |
| Feed Rate | 70-80% of max torque | Ensures filled screw channels for efficient mixing.[11] |
| Additive Form | Masterbatch or Liquid | Improves metering accuracy and initial distribution.[3] |
SOP 2: Assessing Dispersion Quality via Microscopy
This protocol describes how to qualitatively and quantitatively assess the dispersion of TLTTP.
-
Sample Preparation:
-
Cryo-fracture a sample of the compounded HDPE pellet or final part to expose a fresh, representative internal surface.
-
Alternatively, use a microtome to slice a thin section (10-20 µm) of the material.[22]
-
-
Microscopy Analysis:
-
Mount the prepared sample onto a stub and coat with a thin layer of carbon or gold/palladium to make it conductive.
-
Insert the sample into a Scanning Electron Microscope (SEM).
-
-
Imaging and Analysis:
-
Use the secondary electron (SE) detector to visualize the surface topography. Poorly dispersed additive may appear as distinct particles or voids.
-
Use the backscattered electron (BSE) detector to visualize compositional differences. The phosphorus (P) and sulfur (S) in TLTTP have higher atomic numbers than the carbon and hydrogen in HDPE, so TLTTP-rich areas will appear brighter.
-
Perform Energy-Dispersive X-ray Spectroscopy (EDX/EDS) mapping on a representative area. Create elemental maps for Carbon (C), Phosphorus (P), and Sulfur (S). A uniform distribution of P and S across the map indicates good dispersion, while concentrated "hot spots" indicate poor dispersion.
-
-
Interpretation:
Section 4: References
-
Xometry. (2022). High-Density Polyethylene (HDPE): Definition, Properties, and Uses. [Link]
-
WayKen. (2024). Understanding High-Density Polyethylene (HDPE) and Its Properties. [Link]
-
Banyan Nation. (2024). HDPE Plastic: Its Properties, Uses, and Environmental Benefits. [Link]
-
Wikipedia. (n.d.). High-density polyethylene. [Link]
-
Legacy HDPE Boats. (2024). What Are the Main Properties of HDPE (High-Density Polyethylene)?[Link]
-
CAS Common Chemistry. (n.d.). This compound. [Link]
-
Kirill B. D. & Alena F. G. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers. ACS Publications. [Link]
-
USEON. (n.d.). 250kg/h Twin Screw Extruder Compounding Line for HDPE + CaCO3. [Link]
-
Distrupol. (n.d.). Top ten troubleshooting tips for moulding both engineering and commodity polymers. [Link]
-
OnlyTRAININGS. (n.d.). Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance. [Link]
-
SPE. (n.d.). SPE Guide to Extrusion- Twin Screw Extruders. [Link]
-
Ahmed M. E. (2001). POLYETHYLENE (Stabilization and Compounding). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Scribd. (n.d.). Twin-Screw Extruder in HDPE Processing. [Link]
-
Partners in Chemicals. (2021). Excellent hydrolysis resistance phosphite antioxidant. [Link]
-
Tascon GmbH. (n.d.). Analysis of Additives in Polymers and Plastics. [Link]
-
Microptik. (n.d.). Dispersion of additives in plastics. [Link]
-
Haisi Extrusion. (n.d.). Twin Screw Extruder Masterbatch Machine for HDPE LLDPE LDPE Film. [Link]
-
Intertek. (n.d.). Additives Analysis for Polymers and Plastics. [Link]
-
Vinati Organics. (2024). How Does Phosphite Antioxidants Work?[Link]
-
ResearchGate. (2025). Effect of different dispersing additives on the morphology and the properties of polyethylene-based nanocomposite films. [Link]
-
PMC - NIH. (2024). Effect of Additives on Thermal Degradation and Crack Propagation Properties of Recycled Polyethylene Blends. [Link]
-
Energycle. (n.d.). Twin-Screw Extruder | Advanced Plastic Compounding & Pelletizing. [Link]
-
Polyurethane catalyst. (2025). trilauryl phosphite: a highly effective secondary antioxidant for maintaining polymer aesthetics. [Link]
-
ResearchGate. (2025). Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation. [Link]
-
American Chemical Society. (2025). Microplastics, Nanoplastics, and Plastic Additives: Emerging Techniques for Detection and Assessing Environmental Impacts. [Link]
-
SlidePlayer. (n.d.). PE Additives Overview Polyethylene Film Training Program. [Link]
-
ZGYJ JIXIE. (2025). How to improve the dispersion of additives in a degradable film extruder?[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Polymer Processing with High-Stability Phosphite Antioxidants. [Link]
-
Asaclean. (n.d.). 4 Troubleshooting Purging Tips Every Plastic Processor Should Know. [Link]
-
University at Albany. (n.d.). Plastics additives : advanced industrial analysis. [Link]
-
PMC - NIH. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. [Link]
-
MDPI. (2020). Advanced Research on the Antioxidant Activity and Mechanism of Polyphenols from Hippophae Species—A Review. [Link]
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- 5. partinchem.com [partinchem.com]
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- 8. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
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- 10. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
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- 16. What Are the Main Properties of HDPE (High-Density Polyethylene)? - Legacy HDPE Boats [legacyhdpe.com]
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- 22. microptik.eu [microptik.eu]
- 23. Analysis of Polymer Additives | tascon.eu - Tascon - Surface Analysis [tascon.eu]
Technical Support Center: Impact of Trilauryl Trithiophosphite on the Color Stability of Polymers
Welcome to the technical support center for Trilauryl trithiophosphite (TLTTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of TLTTP to enhance the color stability of polymers. Our goal is to equip you with the knowledge to effectively utilize TLTTP in your experiments and overcome common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the function, application, and properties of this compound.
1. What is this compound (TLTTP) and what is its primary function in polymers?
This compound (TLTTP) is an organophosphorus compound that serves as a secondary antioxidant in various polymer systems.[1] Its primary role is to protect polymers from degradation that occurs during high-temperature processing and long-term use, which can lead to undesirable color changes, such as yellowing.[2]
2. How does TLTTP prevent polymer discoloration?
Polymers degrade when exposed to heat, oxygen, and shear forces, leading to the formation of hydroperoxides (ROOH).[2] These hydroperoxides are unstable and decompose into reactive radicals that cause polymer chain scission and cross-linking, resulting in discoloration and loss of mechanical properties.[2] TLTTP functions as a hydroperoxide decomposer. It converts hydroperoxides into stable, non-radical products, thereby preventing the propagation of the degradation process and preserving the polymer's color and integrity.[3][4]
3. What are the advantages of using TLTTP compared to other phosphite antioxidants?
TLTTP offers several advantages, including:
-
Excellent Hydrolytic Stability: Compared to other phosphites like tris(nonylphenyl) phosphite (TNPP), TLTTP exhibits superior resistance to hydrolysis, which is the breakdown of the molecule by water.[5][6] This is crucial for performance in humid environments and for preventing the formation of acidic byproducts that can corrode processing equipment.[7]
-
Low Volatility: Due to its higher molecular weight, TLTTP is less likely to evaporate during high-temperature processing, ensuring it remains in the polymer matrix to provide protection.[8]
-
Good Compatibility: The long lauryl chains of TLTTP make it highly compatible with a wide range of polymers, particularly non-polar ones like polyolefins.[5]
4. In which types of polymers is TLTTP typically used?
TLTTP is a versatile stabilizer used in a variety of polymers, including:
-
Polyolefins (Polyethylene, Polypropylene)
-
Polyvinyl Chloride (PVC)
-
Acrylonitrile Butadiene Styrene (ABS)
-
Styrenic polymers
-
Elastomers and Rubbers
5. What is the typical loading level of TLTTP in a polymer formulation?
The optimal concentration of TLTTP depends on the specific polymer, processing conditions, and the desired level of stability. However, typical loading levels range from 0.05% to 0.5% by weight of the polymer.
| Polymer | Typical Loading Level (%) |
| Polyethylene (PE) | 0.05 - 0.2 |
| Polypropylene (PP) | 0.1 - 0.3 |
| Polyvinyl Chloride (PVC) | 0.2 - 0.5 |
| Elastomers | 0.1 - 0.5 |
6. Can TLTTP be used alone, or should it be combined with other stabilizers?
For optimal performance, TLTTP is most effective when used in combination with a primary antioxidant, such as a hindered phenol.[4] This creates a synergistic effect where the primary antioxidant scavenges free radicals and the secondary antioxidant (TLTTP) decomposes hydroperoxides.[2] This dual-action approach provides comprehensive protection against polymer degradation.[4]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the use of TLTTP in polymer formulations.
Issue 1: Polymer Yellowing Despite the Use of TLTTP
Possible Causes:
-
Insufficient TLTTP Concentration: The loading level of TLTTP may be too low to effectively neutralize all the hydroperoxides formed during processing or aging.
-
Severe Processing Conditions: Extremely high temperatures, long residence times, or high shear rates can overwhelm the stabilization system.
-
Degradation of the Primary Antioxidant: The primary antioxidant may be degrading, leading to the formation of colored byproducts. Phosphites like TLTTP help to protect the primary antioxidant, but under severe conditions, this protection may be insufficient.[4]
-
Interaction with Other Additives: Other additives in the formulation, such as certain flame retardants or pigments, may be contributing to color formation.
-
Hydrolysis of TLTTP: Although TLTTP has good hydrolytic stability, exposure to excessive moisture at high temperatures can lead to its breakdown, reducing its effectiveness.[7]
Troubleshooting Steps:
-
Increase TLTTP Concentration: Incrementally increase the loading level of TLTTP in your formulation and evaluate the impact on color stability.
-
Optimize Processing Conditions: Reduce processing temperatures, residence times, or shear rates where possible to minimize thermal degradation.
-
Evaluate the Primary Antioxidant: Ensure you are using an appropriate and effective primary antioxidant in conjunction with TLTTP. Consider a more robust primary antioxidant if necessary.
-
Review Formulation Components: Investigate potential interactions between TLTTP and other additives. Consult technical data sheets for all components to check for known incompatibilities.
-
Control Moisture Content: Ensure that the polymer and all additives are thoroughly dried before processing to minimize the risk of hydrolysis.
Issue 2: Reduced Melt Flow Index (MFI) of the Polymer
Possible Causes:
-
Cross-linking of the Polymer: If the stabilization package is not effective enough, polymer chains can cross-link, leading to an increase in viscosity and a decrease in MFI.[2]
-
Interaction with Fillers: Some fillers can interact with the polymer or additives, affecting the melt rheology.
Troubleshooting Steps:
-
Optimize the Stabilizer Package: Ensure the combination and concentration of primary and secondary antioxidants are sufficient to prevent cross-linking. A well-stabilized polymer should maintain its MFI.
-
Evaluate Filler Interactions: If using fillers, investigate their potential impact on MFI. Surface treatment of fillers can sometimes mitigate negative effects.
-
Adjust TLTTP Loading: While TLTTP is not typically the primary cause of MFI reduction, adjusting its concentration as part of the overall stabilizer package optimization may be necessary.
Issue 3: Plate-out or Blooming on the Polymer Surface
Possible Causes:
-
Poor Compatibility: Although TLTTP generally has good compatibility, at very high concentrations or in certain polymer matrices, it may migrate to the surface.
-
Presence of Low Molecular Weight Species: Impurities or degradation products from other additives could be the cause of surface defects.
Troubleshooting Steps:
-
Optimize TLTTP Concentration: Avoid using excessive amounts of TLTTP. Adhere to the recommended loading levels for your specific polymer.
-
Ensure Good Dispersion: Proper mixing and dispersion of all additives during compounding is crucial to prevent localized high concentrations that could lead to blooming.
-
Analyze the Blooming Substance: If possible, collect and analyze the surface residue to identify its composition. This can help pinpoint the source of the problem.
Section 3: Experimental Protocols
This section provides standardized methods for evaluating the performance of TLTTP in your polymer formulations.
Protocol 1: Evaluation of Polymer Color Stability
This protocol details the procedure for measuring the color of polymer samples and assessing the effectiveness of TLTTP in preventing discoloration.
1. Sample Preparation: a. Prepare polymer formulations with and without TLTTP, as well as with varying concentrations of the stabilizer. b. Ensure a consistent formulation base (polymer resin, primary antioxidant, other additives) across all samples to be compared. c. Process the formulations into plaques or films of uniform thickness using a consistent method (e.g., injection molding, compression molding, or extrusion).
2. Initial Color Measurement (Baseline): a. Use a spectrophotometer or colorimeter to measure the initial color of the samples.[9][10] b. Calibrate the instrument according to the manufacturer's instructions, typically using a standard white tile.[10] c. Measure the color of each sample at multiple points and calculate the average values for L, a, and b* according to the CIELAB color space system.[11] d. The Yellowness Index (YI) should be calculated according to ASTM E313.[12][13][14]
3. Accelerated Aging: a. Subject the polymer samples to accelerated aging to simulate the effects of heat and/or UV light over time. b. Thermal Aging: Place samples in a laboratory oven at a specified temperature (e.g., 150°C for polypropylene) for a defined period. Remove samples at regular intervals for color measurement. c. UV Aging: Expose samples in a weatherometer or a UV aging chamber for a specified duration and irradiance level.[15]
4. Final Color Measurement: a. After the aging period, allow the samples to cool to room temperature. b. Repeat the color measurement process as described in step 2.
5. Data Analysis: a. Calculate the change in color (ΔE) and the change in Yellowness Index (ΔYI) for each sample using the initial and final color measurements. b. A lower ΔE and ΔYI indicate better color stability. c. Compare the results of the samples containing TLTTP to the control sample (without TLTTP) to quantify its effectiveness.
Protocol 2: Assessment of Melt Flow Index (MFI)
This protocol outlines the steps to determine the effect of TLTTP on the processability of the polymer.
1. Sample Preparation: a. Prepare granulated or powdered polymer formulations with and without TLTTP. b. Ensure the samples are thoroughly dried according to the polymer manufacturer's recommendations to avoid hydrolytic degradation during testing.
2. MFI Measurement: a. Use a melt flow indexer according to ASTM D1238 or ISO 1133 standards. b. Set the appropriate temperature and load for the specific polymer being tested. c. Introduce a specified amount of the polymer sample into the heated barrel of the instrument. d. After a specified pre-heating time, allow the molten polymer to extrude through a standard die. e. Collect the extrudate for a defined period and weigh it.
3. Data Analysis: a. Calculate the MFI in grams per 10 minutes (g/10 min). b. Compare the MFI values of the formulations with and without TLTTP. A stable MFI indicates that the stabilizer is effectively preventing significant changes in the polymer's molecular weight during processing.
Section 4: Visualizations
Mechanism of Polymer Degradation and Stabilization
This diagram illustrates the role of primary and secondary antioxidants in preventing polymer degradation.
Caption: Role of primary and secondary antioxidants in polymer stabilization.
Troubleshooting Logic for Polymer Yellowing
This diagram provides a systematic approach to diagnosing the cause of polymer yellowing.
Caption: Diagnostic workflow for troubleshooting polymer yellowing.
Section 5: References
-
3NH. (2024, November 6). Yellowness index measurement method. Retrieved from [Link]
-
Intertek. (n.d.). Yellowness Index (YI) ASTM E313. Retrieved from [Link]
-
Infinita Lab. (n.d.). Comprehensive Guide Yellowness Index Testing - ASTM. Retrieved from [Link]
-
Contract Laboratory. (2024, April 24). Yellowness Index of Plastics: Understanding Laboratory Testing Methods. Retrieved from [Link]
-
ASTM International. (2025, December 2). E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. Retrieved from [Link]
-
Amine Catalysts. (2025, June 27). Comparing Trilauryl Phosphite with other phosphite antioxidants, focusing on its efficacy in preserving polymer aesthetics. Retrieved from [Link]
-
Rosentritt, M., & Behr, M. (2001). Color stability of provisional restorative materials after accelerated aging. Journal of Prosthodontics, 10(4), 212-216. Retrieved from [Link]
-
BDMAEE. (2025, July 5). a comparative look at tridecyl phosphite against other alkyl phosphite antioxidants for diverse polymer uses. Retrieved from [Link]
-
Al-Angari, S. S., & Al-Harbi, F. A. (2021). Effect of Thermal Aging on Color Stability and Mechanical Properties of High-Density CAD/CAM Polymers Utilized for Provisional Restorations. Polymers, 13(21), 3823. Retrieved from [Link]
-
LIFE-TRIALKYL. (n.d.). Polymer Stabilizers. Retrieved from [Link]
-
Polyurethane catalyst. (2025, June 27). trilauryl phosphite: a highly effective secondary antioxidant for maintaining polymer aesthetics. Retrieved from [Link]
-
BDMAEE. (2025, July 8). a comparative analysis of secondary antioxidant dltp versus other phosphite stabilizers for diverse polymer uses. Retrieved from [Link]
-
Passos, S. P., et al. (2018). Accelerated artificial aging and color stability in resin-based cements. Acta Odontologica Latinoamericana, 31(2), 80-85. Retrieved from [Link]
-
BDMAEE. (2025, June 27). comparing tridodecyl phosphite with other high molecular weight phosphite antioxidants for challenging applications. Retrieved from [Link]
-
Winona State University. (n.d.). Exploration of hydrolysis pathways of alkyl and aryl phosphites. Retrieved from [Link]
-
Neacșu, S. M., et al. (2024). Comprehensive Analysis of Novel Synergistic Antioxidant Formulations. Pharmaceuticals, 17(5), 690. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. Retrieved from [Link]
-
Remedy Publications LLC. (2017, September 1). Synergistic Antioxidant Activity of Natural Products. Retrieved from [Link]
-
Wellt Chemicals. (n.d.). Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. Retrieved from [Link]
-
IADR Abstract Archives. (n.d.). Resin Cement Color Stability After Accelerated Artificial Aging. Retrieved from [Link]
-
University of Central Florida. (n.d.). Analysis of Correlation Between Molecular Weight Distribution and Melt Flow Index of Polyethylene and Polypropyle Blends. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Breakthroughs in Hindered Amine Light Stabilizer Performance. Retrieved from [Link]
-
Shimadzu. (n.d.). C10G-E095 Analytical Solutions for Analysis of Polymer Additives. Retrieved from [Link]
-
IOP Publishing. (n.d.). Effect of Composition on Melt Flow and Density of Polypropylene Copolymer/Kaolin Geo-Filler Composites. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]
-
MDPI. (2024, April 10). Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). Retrieved from [Link]
-
PubMed. (n.d.). Characterization of hindered amine light stabilizers employing capillary electrophoresis coupled to quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
F1000Research. (2022, November 16). Assessment of the synergistic effect of a poly-herbals combination on the antioxidant activity through a statistical approach. Retrieved from [Link]
-
Frontiers. (n.d.). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Retrieved from [Link]
-
Wellt Chemicals. (2025, September 25). HALS Hindered Amine Light Stabilizers: All About Hindered Amines. Retrieved from [Link]
-
Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. Retrieved from [Link]
-
MDPI. (n.d.). Influence of Flame Retardants on the Melt Dripping Behaviour of Thermoplastic Polymers. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Effect of the melt flow index and melt flow rate on the thermal degradation kinetics of commercial polyolefins. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Study on the Influence of Polypropylene Melt Flow Index on Nonwoven Fibers Produced Through Hot Melt Centrifugal Spinning. Retrieved from [Link]
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- 15. Color stability of provisional restorative materials after accelerated aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the effects of Trilauryl trithiophosphite degradation on lubricant performance
Technical Support Center: Trilauryl Trithiophosphite (TLTTP) Additive Stability
Welcome to the technical support center for lubricants formulated with this compound (TLTTP). This guide is designed for researchers and development professionals to diagnose, understand, and mitigate the effects of TLTTP degradation. As an organophosphate additive, TLTTP is critical for imparting anti-wear and antioxidant properties; however, its efficacy is intrinsically linked to its chemical stability. This resource provides in-depth troubleshooting protocols and foundational knowledge to ensure the optimal performance and longevity of your lubricant formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when working with TLTTP-additized lubricants.
Q1: What is this compound (TLTTP) and what is its primary function in a lubricant?
A: this compound, an organo-phosphorus compound, is primarily utilized as a multifunctional lubricant additive. Its main roles are to provide anti-wear protection and act as an antioxidant.[1] The phosphorus and sulfur moieties within its structure allow it to form a protective, sacrificial tribofilm on metal surfaces under boundary lubrication conditions, preventing direct metal-to-metal contact and reducing wear.[2] As an antioxidant, it inhibits the oxidation of the base oil, a primary degradation pathway for lubricants, thereby extending the fluid's operational life.[3]
Q2: What are the principal degradation pathways for TLTTP in an active system?
A: TLTTP, like other phosphite esters, primarily degrades via two chemical pathways:
-
Hydrolysis: In the presence of water, TLTTP can hydrolyze, breaking down into lauryl mercaptan and phosphorous acid derivatives. This reaction is a significant concern as the acidic byproducts can lead to corrosion of machine components.[4][5]
-
Oxidation: This is the most common degradation route for lubricants.[3] High temperatures, aeration, and the presence of metal catalysts accelerate the reaction of TLTTP and the base oil with oxygen. This process depletes the additive and generates free radicals, which propagate further degradation, leading to the formation of sludge, varnish, and an increase in viscosity.[6][7]
Q3: What are the early warning signs of TLTTP degradation in my lubricant?
A: Early detection is crucial. Key indicators include:
-
Increased Acid Number (AN): A rising AN is a direct indicator of hydrolytic degradation and the formation of acidic byproducts.[4]
-
Viscosity Changes: While thermal degradation can decrease viscosity by "cracking" base oil molecules, oxidation typically causes a significant viscosity increase due to polymerization.[7][8]
-
Deposit Formation: The appearance of soft (sludge) or hard (varnish) deposits on surfaces or in filters is a hallmark of advanced oxidation.[3][7]
-
Cloudy Appearance: Water contamination, a precursor to hydrolysis, will often give the lubricant a hazy or milky appearance.[9]
Q4: How does the degradation of TLTTP directly impact lubricant performance?
A: The impact is twofold. First, the depletion of the additive itself leads to a loss of function; the lubricant's anti-wear and antioxidant capabilities are compromised, leaving the machinery vulnerable.[3] Second, the degradation byproducts are actively harmful. Acids promote corrosion, while sludge and varnish can clog filters, block oil passages, and act as thermal insulators, causing temperatures to rise and accelerating further degradation.[3][4]
Q5: Is there a defined limit for when TLTTP degradation becomes critical?
A: While specific limits depend on the application and machinery, industry standards for similar phosphate ester fluids offer a reliable guideline. An Acid Number (AN) rising above 0.10 mg KOH/g is a cause for concern, and a limit of 0.20 mg KOH/g is often considered the condemning limit, requiring immediate action.[4] Varnish potential, as measured by Membrane Patch Colorimetry (MPC), is also critical; an MPC value (ΔE) exceeding 30-40 typically indicates a high risk of deposit formation.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to diagnosing and resolving common problems observed during lubricant performance testing.
| Observed Issue | Probable Cause(s) | Recommended Action(s) & Rationale |
| Rapid Increase in Acid Number (AN) | Water Contamination: The most likely cause is the presence of water, which is driving the hydrolysis of TLTTP.[4][5] | 1. Quantify Water Content: Use Karl Fischer titration (ASTM D6304) to confirm water levels. Levels above 200 ppm are often problematic. 2. Identify Source: Investigate potential ingress points (e.g., faulty seals, atmospheric condensation in the reservoir). 3. Implement Water Removal: Utilize system dryers or install water-absorbing filters to reduce moisture content and halt further hydrolysis.[5] |
| Formation of Varnish and Sludge | Oxidative Degradation: The lubricant is oxidizing due to thermal stress, aeration, or depletion of antioxidant additives.[3][7] | 1. Assess Varnish Potential: Perform Membrane Patch Colorimetry (MPC) analysis (ASTM D7843) to quantify the level of insoluble degradation products. 2. Monitor Antioxidant Levels: Use the RULER® test (ASTM D6971) to determine the remaining useful life of the antioxidant additives.[3] 3. Reduce Thermal Stress: Verify that the system is operating within its designed temperature range. The rate of oxidation doubles for every 10°C increase above 60°C (Arrhenius rule).[3] 4. Employ Varnish Removal Systems: If varnish is present, use offline filtration systems like electrostatic oil cleaners or balanced charge agglomeration to remove soluble and insoluble precursors.[10] |
| Increased Wear Debris in Oil Analysis | Additive Depletion: The TLTTP anti-wear additive has been consumed or degraded and is no longer forming a protective tribofilm.[3] | 1. Elemental Analysis: Use Inductively Coupled Plasma (ICP) spectroscopy (ASTM D5185) to track the concentration of phosphorus and sulfur from the TLTTP. A significant drop indicates additive depletion. 2. Performance Testing: Conduct a four-ball wear test (ASTM D4172) on a new and used oil sample to quantify the loss in anti-wear performance. 3. Consider Replenishment: Depending on the oil condition and application, a partial "bleed and feed" replenishment may restore some anti-wear protection, but a full oil change is often the most reliable solution.[11] |
| Frequent Filter Clogging | Insoluble Contaminants: The filters are being overwhelmed by solid particles, which are likely a combination of external contaminants and internal degradation products (sludge).[7][12] | 1. Analyze Filter Debris: Microscopically and chemically analyze the residue on the clogged filter to identify its composition (e.g., dirt, wear metals, organic varnish). 2. Improve System Cleanliness: Implement stricter contamination control practices. Ensure proper sealing of the reservoir and use high-quality breathers.[9] 3. Review Filtration Rating: Ensure the filter's beta ratio and micron rating are appropriate for the system's cleanliness targets. If degradation products are the cause, consider adding an offline filtration system designed for sub-micron particles.[10] |
Section 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for essential analytical techniques to monitor the health of your TLTTP-formulated lubricant.
Protocol 1: Monitoring Chemical Degradation via FTIR Spectroscopy
-
Objective: To qualitatively track the depletion of TLTTP and the formation of oxidation byproducts.
-
Principle: FTIR measures the absorption of infrared light by specific chemical bonds. By monitoring the change in peak heights or areas over time, we can observe the lubricant's chemical evolution.[3][8]
-
Methodology:
-
Baseline Spectrum: Obtain an FTIR spectrum of the new, unused lubricant. This is your reference (T=0). Identify the characteristic peaks for the P-S bond in TLTTP (typically in the 500-700 cm⁻¹ region) and the P-O-C linkage.
-
Sample Preparation: For each in-service sample, place a small, uniform drop onto the ATR crystal or between two salt (KBr) plates.
-
Spectrum Acquisition: Run the FTIR scan over the range of 4000-400 cm⁻¹.
-
Spectral Subtraction: Subtract the T=0 spectrum from the in-service oil spectrum.
-
Analysis:
-
Additive Depletion: Observe a decrease in the characteristic TLTTP peaks identified in the baseline.
-
Oxidation: Look for the growth of a broad peak in the 1700-1750 cm⁻¹ region, which corresponds to carbonyl (C=O) groups, a primary byproduct of oxidation.
-
Hydrolysis: The formation of O-H bonds from water and acidic byproducts may be seen as a broad peak around 3200-3500 cm⁻¹.
-
-
-
Self-Validation: Ensure the path length is consistent for each sample. Regularly clean the ATR crystal with a non-interfering solvent (e.g., heptane) and run a background scan to ensure no residual contamination.
Protocol 2: Quantifying Acidity via Acid Number (AN) Titration (ASTM D974)
-
Objective: To quantify the concentration of acidic degradation products.
-
Principle: This is a colorimetric titration where an acidic sample is neutralized by a basic titrant (potassium hydroxide, KOH) in the presence of a pH indicator. The volume of titrant needed is proportional to the acid concentration.
-
Methodology:
-
Sample Preparation: Accurately weigh a specified amount of the lubricant sample into a titration flask.
-
Solvent Addition: Add the titration solvent (a mixture of toluene, water, and isopropyl alcohol) and the p-Naphtholbenzein indicator. The solution should turn orange if acids are present.
-
Titration: Titrate the sample with a standardized solution of alcoholic KOH. Swirl the flask continuously.
-
Endpoint Determination: The endpoint is reached when the solution changes from orange to a distinct green or greenish-brown color that persists for at least 15 seconds.
-
Calculation: The Acid Number (in mg KOH/g) is calculated based on the volume of KOH titrant used, its concentration, and the initial sample weight.
-
-
Self-Validation: Run a "blank" titration using only the solvent and indicator to account for any acidity in the reagents. Periodically verify the concentration of the KOH titrant against a known acid standard (e.g., potassium hydrogen phthalate).
Section 4: Visual Diagrams
Degradation Pathways of this compound
Caption: Primary degradation routes for TLTTP in lubricants.
Logical Troubleshooting Workflow
Caption: A workflow for diagnosing lubricant degradation issues.
References
-
Phosphate Ester Fluid 101. (n.d.). EPT Clean Oil. Retrieved from [Link]
-
SkyGeek's Guide to the Industrial Uses of Phosphate Ester Fluids. (2023, August 24). SkyGeek. Retrieved from [Link]
-
Wright, J. (n.d.). Phosphate Ester Fluids - Benefits and Limitations. Machinery Lubrication. Retrieved from [Link]
-
Phosphate Esters for Metal Working. (2022, September 9). Lankem. Retrieved from [Link]
-
Analytical Methods for the Degradation of Phytoconstituents. (n.d.). IJRPR. Retrieved from [Link]
-
Lubricant Varnishing and Mitigation Strategies. (n.d.). EPT Clean Oil. Retrieved from [Link]
-
Analytical Methods. (n.d.). ATSDR. Retrieved from [Link]
-
Episode 008 - Lubricant Degradation Mechanisms. (2021, October 29). YouTube. Retrieved from [Link]
-
Root causes of lubricant degradation and how to prevent it from harming your. (2021, January 20). YouTube. Retrieved from [Link]
-
Study of the Effect of Physicochemical Degradation and Contamination of Motor Oils on Their Lubricity. (2021, January 7). MDPI. Retrieved from [Link]
-
Lubrication Degradation Mechanisms: A Complete Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
8 Troubleshooting Tips for Lubrication Systems. (2025, March 12). Suburban Manufacturing. Retrieved from [Link]
-
Tribofilm Formation, Friction and Wear-Reducing Properties of Some Phosphorus-Containing Antiwear Additives. (2020, July 7). ResearchGate. Retrieved from [Link]
-
The Six Forms of Lubricant Degradation. (2023, December 23). Strategic Reliability Solutions Ltd. Retrieved from [Link]
-
Impact of Lubricant Oil Additives on the Performance of Pd-Based Three-Way Catalysts. (n.d.). Springer. Retrieved from [Link]
-
How to Identify and Solve Common Lubrication Problems: Practical Tips and Solutions. (2025, May 28). GP. Retrieved from [Link]
-
Finding the Root Causes of Oil Degradation. (n.d.). Machinery Lubrication. Retrieved from [Link]
-
Mathura, S. (n.d.). Lubrication Degradation Mechanisms: A Complete Guide - 1st Edition. Routledge. Retrieved from [Link]
-
Common Issues in Lubrication Systems & How to Solve Them. (2025, February 4). DropsA. Retrieved from [Link]
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- 12. dropsana.com [dropsana.com]
Reducing the volatility of Trilauryl trithiophosphite in high-temperature applications
Welcome to the technical support center for Trilauryl trithiophosphite (TLTTP). This guide is designed for researchers, scientists, and formulation professionals encountering challenges with TLTTP volatility in high-temperature applications. As a leading secondary antioxidant and anti-wear additive, TLTTP is critical for stabilizing polymers and lubricants.[1] However, its performance can be compromised at elevated temperatures. This resource provides in-depth troubleshooting guides and FAQs to help you diagnose, understand, and resolve these issues effectively.
Troubleshooting Guide: Volatility & Degradation
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My formulation is showing unexpected mass loss and reduced performance at high temperatures. How can I confirm if TLTTP volatilization is the cause?
A1: Initial Diagnosis & Analytical Validation
When facing performance degradation, it's crucial to first confirm that the volatilization of TLTTP is the root cause. High temperatures can accelerate the chemical breakdown of lubricants and polymers, leading to oxidation, viscosity loss, and evaporation of components.[2]
We recommend a two-pronged approach: quantifying the mass loss and identifying the volatilized species.
Protocol 1: Gravimetric Analysis via Isothermal Thermogravimetric Analysis (TGA)
This protocol will help you determine the mass loss of your formulation under specific high-temperature conditions.
-
Sample Preparation: Prepare two samples: your full formulation and a control formulation without TLTTP.
-
Instrument Setup:
-
Set the TGA to an isothermal hold at your application's operating temperature (e.g., 175°C).
-
Use an inert atmosphere (Nitrogen) to isolate volatility from oxidative degradation.
-
-
Analysis:
-
Run the analysis for a duration relevant to your application (e.g., 2-4 hours).
-
Record the percentage of mass loss over time for both samples.
-
-
Interpretation: A significantly higher mass loss in the TLTTP-containing sample strongly suggests its volatilization or thermal decomposition.
Protocol 2: Identification of Volatiles by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for identifying the specific chemical compounds leaving your formulation.[3] The headspace technique analyzes the vapor phase above a heated sample.[4]
-
Sample Preparation: Place a precise amount of your formulation into a sealed headspace vial.
-
Incubation: Heat the vial in the GC autosampler at your target temperature to allow volatile components to partition into the headspace.
-
Injection & Analysis: The instrument automatically injects a sample of the headspace gas into the GC-MS system.
-
The Gas Chromatograph separates the individual compounds.
-
The Mass Spectrometer fragments the compounds, creating a unique "fingerprint" for identification.
-
-
Data Interpretation: Search the resulting mass spectra against a library (e.g., NIST) to confirm the presence of TLTTP or its specific thermal degradation products in the vapor phase.
The following diagram illustrates the workflow for diagnosing TLTTP volatility.
Caption: Troubleshooting workflow for diagnosing TLTTP volatility.
Q2: My analysis confirms TLTTP is volatilizing. What are the likely chemical breakdown pathways?
A2: Understanding Thermal Decomposition
Trithiophosphites, like other organophosphorus compounds, are susceptible to thermal decomposition.[5][6] While TLTTP is designed for stability, extreme temperatures can initiate bond cleavage. The primary degradation pathways are initiated by the homolytic scission of the weakest bonds in the molecule, which are typically the Phosphorus-Sulfur (P-S) or Sulfur-Carbon (S-C) bonds.
This decomposition can generate smaller, more volatile fragments and reactive radical species. These radicals can accelerate the degradation of the surrounding polymer or lubricant matrix, which is why controlling TLTTP's stability is so critical.
Q3: How can I formulate my product to reduce TLTTP volatility and improve its thermal stability?
A3: Strategic Formulation Adjustments
Reducing TLTTP volatility requires a multi-faceted approach focusing on both the additive package and the base material.
1. Leveraging Synergistic Antioxidant Blends
The most effective strategy is to use TLTTP as part of a synergistic antioxidant package.[7] Combining different types of antioxidants can provide a much higher degree of stability than any single additive.[8][9]
-
Primary Antioxidants (Radical Scavengers): Hindered phenols are excellent at trapping free radicals, acting as the first line of defense.
-
Secondary Antioxidants (Hydroperoxide Decomposers): TLTTP excels at breaking down hydroperoxides, which are formed when primary antioxidants are depleted.[10]
This "relay race" approach ensures a broader range of protection. The primary antioxidant slows initial oxidation, and TLTTP "cleans up" the byproducts, preventing the chain reaction of degradation.[10] Studies have shown that combinations of different phenolic antioxidants can produce significant synergistic effects.[11]
Sources
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- 2. blog.amsoilindustrial.com [blog.amsoilindustrial.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. The thermal decomposition of triphenylphosphinimino-cyclotrithiazene; preparation and crystal structure of Ph3P [[double bond, length half m-dash]] NSNSS, a sulphur–nitrogen chain with a terminal sulphur–sulphur bond - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Unraveling the thermal decomposition kinetics of triethyl phosphite - 北京理工大学 [pure.bit.edu.cn]
- 7. remedypublications.com [remedypublications.com]
- 8. Making Good Grease Choices for High Temperature Applications | JAX INC. [jax.com]
- 9. remedypublications.com [remedypublications.com]
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- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
Technical Support Center: Overcoming Compatibility Issues of Trilauryl Trithiophosphite in Polar Polymers
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of incorporating Trilauryl trithiophosphite (TLTTP) into polar polymer systems. This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of the challenges and solutions, ensuring the integrity and success of your experimental work.
Understanding the Challenge: The Polarity Mismatch
This compound (TLTTP) is a highly effective secondary antioxidant, prized for its ability to decompose hydroperoxides that form during the oxidative degradation of polymers.[1][2][3] Its molecular structure, characterized by a central phosphorus atom bonded to three sulfur atoms, each in turn connected to a long lauryl (dodecyl) chain (C12H25), renders it distinctly non-polar.[4][5] This non-polar nature is the root of compatibility challenges when working with polar polymers.
Polar polymers, such as polyamides (PA), polyesters (e.g., PET, PBT), and polyvinyl chloride (PVC), possess functional groups with significant dipole moments (e.g., amide, ester, and chloride groups).[6][7] The fundamental principle of "like dissolves like" governs the miscibility of substances. The disparity in polarity between the long hydrocarbon chains of TLTTP and the polar functional groups of the polymer matrix leads to poor intermolecular interactions. This incompatibility can manifest in several critical experimental issues, including:
-
Phase Separation: The tendency of the TLTTP to aggregate and form distinct domains within the polymer matrix, rather than dispersing uniformly.[8][9] This leads to a non-homogeneous material with inconsistent properties.
-
Poor Dispersion: Difficulty in achieving a fine and uniform distribution of the antioxidant throughout the polymer. This can result in localized areas of high and low antioxidant concentration, compromising its overall effectiveness.[10][11]
-
Reduced Antioxidant Efficiency: For TLTTP to function effectively, it must be intimately mixed with the polymer chains to intercept and neutralize hydroperoxides.[12][13] Poor dispersion limits this molecular interaction, thereby reducing its protective capabilities.
This guide will provide you with actionable troubleshooting strategies and detailed protocols to overcome these challenges.
Troubleshooting Guides: A Problem-Solution Approach
This section is designed to address specific issues you may encounter during your experiments, providing both the "how" and the "why" for each recommended solution.
Issue 1: Observation of Haze, Opacity, or Surface Greasiness in the Final Polymer Product
Underlying Cause: This is a classic sign of phase separation and poor dispersion.[8][14] The non-polar TLTTP molecules are agglomerating into particles large enough to scatter light, causing a hazy or opaque appearance. Surface greasiness, often referred to as "blooming," occurs when the incompatible additive migrates to the surface of the polymer.
Solutions:
A. Incorporation of a Compatibilizer
-
Why it works: Compatibilizers are specialized additives that act as interfacial agents, bridging the gap between two immiscible phases.[15][16][17] They typically consist of a block or graft copolymer with segments that are chemically similar to both the polar polymer and the non-polar additive.[18] This creates a more stable and finely dispersed mixture.[19]
-
Experimental Protocol: Selecting and Using a Compatibilizer
-
Selection: Choose a compatibilizer with a polarity intermediate to that of the polar polymer and TLTTP. For a polyamide/TLTTP blend, a maleic anhydride-grafted polypropylene (PP-g-MA) could be effective. The maleic anhydride groups can interact with the amide groups of the PA, while the polypropylene backbone is compatible with the lauryl chains of TLTTP.[19]
-
Concentration: Start with a low concentration of the compatibilizer, typically in the range of 2-5% by weight of the total polymer blend.
-
Incorporation:
-
Melt Blending: If using a twin-screw extruder or internal mixer, pre-blend the polar polymer pellets, TLTTP powder, and compatibilizer pellets before introducing them into the hopper. The high shear forces during melt processing will aid in dispersion.
-
Solution Blending: If working with a solution-based system, dissolve the polar polymer and the compatibilizer in a common solvent. Separately, dissolve the TLTTP in a minimal amount of a compatible non-polar solvent. Slowly add the TLTTP solution to the polymer solution under vigorous stirring.
-
Table 1: Example Compatibilizers for Different Polar Polymers
Polar Polymer Potential Compatibilizer Type Rationale Polyamide (PA) Maleic anhydride-grafted polypropylene (PP-g-MA) Maleic anhydride groups interact with PA; PP backbone is compatible with non-polar additives.[19] Polyester (PET) Ethylene-vinyl acetate (EVA) copolymers The vinyl acetate groups provide polarity to interact with the ester groups of PET. Polyvinyl Chloride (PVC) Chlorinated polyethylene (CPE) The chlorine atoms on CPE can interact with the PVC matrix. -
B. Surface Modification of TLTTP (Advanced)
-
Why it works: By chemically modifying the surface of the TLTTP molecule to introduce some polar functional groups, its affinity for the polar polymer matrix can be significantly improved.[20][21] This is a more involved technique but can yield excellent results.
-
Conceptual Workflow: This would involve a chemical reaction to introduce, for example, hydroxyl or carboxyl groups onto the lauryl chains. This is a complex synthetic procedure and should be undertaken with a thorough understanding of organic chemistry.
Diagram 1: Mechanism of a Compatibilizer
Caption: A compatibilizer bridges the polar and non-polar phases.
Issue 2: Inconsistent Mechanical Properties or Premature Failure of the Polymer Material
Underlying Cause: This is a direct consequence of poor additive dispersion.[10] Agglomerates of TLTTP can act as stress concentration points within the polymer matrix, leading to reduced tensile strength, impact resistance, and overall toughness.[22]
Solutions:
A. Optimization of Processing Parameters
-
Why it works: The degree of dispersion is highly dependent on the processing conditions.[23] By optimizing parameters such as temperature, mixing speed, and residence time, you can impart more energy into the system to break down TLTTP agglomerates and distribute them more uniformly.
-
Experimental Protocol: Melt Blending Parameter Optimization
-
Temperature Profile: Increase the processing temperature in the mixing zones of the extruder by 5-10°C. This will lower the viscosity of the polymer melt, allowing for better wetting and dispersion of the TLTTP. Be cautious not to exceed the degradation temperature of the polymer or the additive.
-
Screw Speed: Increase the screw speed to enhance the shear forces within the extruder. This will help to break apart agglomerates.
-
Residence Time: A longer residence time in the extruder can allow for more thorough mixing. This can be achieved by reducing the throughput rate.
-
B. Solvent Blending and Casting
-
Why it works: Dissolving both the polymer and the additive in a suitable solvent system ensures mixing at the molecular level, leading to a highly homogeneous blend upon solvent removal.[24][25][26]
-
Experimental Protocol: Solvent Blending
-
Solvent Selection:
-
Find a common solvent that can dissolve both the polar polymer and, to some extent, the TLTTP. This can be challenging.
-
Alternatively, use a co-solvent system. Dissolve the polar polymer in a polar solvent (e.g., N-Methyl-2-pyrrolidone (NMP) for polyamides). Dissolve the TLTTP in a small amount of a miscible, less polar co-solvent (e.g., tetrahydrofuran (THF)).
-
-
Procedure:
-
Prepare the polymer solution (e.g., 10% w/v).
-
Prepare a concentrated solution of TLTTP in the co-solvent.
-
Under high-speed mechanical stirring, slowly add the TLTTP solution dropwise to the polymer solution.
-
Continue stirring for several hours to ensure homogeneity.
-
Cast the solution into a film or precipitate the polymer blend by adding a non-solvent.
-
Dry the resulting material thoroughly in a vacuum oven to remove all residual solvents. The presence of residual solvent can negatively impact the material's properties.[27][28]
-
-
Diagram 2: Workflow for Solvent Blending
Sources
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- 12. Mechanisms of Antioxidant Action of Phosphite and Phosphonite Esters | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. What Are Compatibilizers and Why Are They Used in Blends? [eureka.patsnap.com]
- 16. Compatibilization - Wikipedia [en.wikipedia.org]
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- 22. researchgate.net [researchgate.net]
- 23. Polymer mixing techniques, the science behind it - Jongia Mixing Technology [jongia.com]
- 24. Solvent blending: Significance and symbolism [wisdomlib.org]
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- 26. pubs.acs.org [pubs.acs.org]
- 27. EP0222207B1 - Process for incorporating an additive into a polymer and product produced thereby - Google Patents [patents.google.com]
- 28. mdpi.com [mdpi.com]
Validation & Comparative
Comparative study of Trilauryl trithiophosphite and Irgafos 168 in polypropylene stabilization.
A Comparative Guide to Polypropylene Stabilization: Trilauryl Trithiophosphite vs. Irgafos 168
This guide provides an in-depth comparative analysis of two prominent secondary antioxidants, this compound (TLTTP) and Irgafos 168, in the stabilization of polypropylene (PP). We will explore their mechanisms of action, present comparative experimental data, and offer insights into their practical application for researchers, scientists, and professionals in polymer development.
The Challenge: Polypropylene's Inherent Instability
Polypropylene, a cornerstone of the modern materials world, possesses a versatile combination of properties including light weight, chemical resistance, and ease of processing. However, its polymer backbone is susceptible to degradation when exposed to heat and oxygen, particularly during high-temperature melt processing steps like extrusion and injection molding.[1][2][3] This degradation is primarily an auto-oxidation process that generates free radicals, leading to chain scission (a reduction in molecular weight) or cross-linking.[4][5] The consequences are detrimental to the final product, manifesting as:
-
Loss of Mechanical Integrity: Reduced tensile strength and impact resistance, leading to brittleness.[1]
-
Discoloration: A yellowing effect that compromises the aesthetic quality of the material.[6][7]
-
Changes in Flow Properties: An uncontrolled increase in the Melt Flow Index (MFI) due to molecular weight reduction.
To counteract this, a stabilization package, typically comprising primary and secondary antioxidants, is essential. Primary antioxidants (usually hindered phenols) interrupt the degradation cycle by scavenging free radicals. Secondary antioxidants, the focus of this guide, play a crucial role by decomposing hydroperoxides—key intermediates in the oxidation cascade—into non-radical, stable products.[8][9][10] This action is most critical during processing, where it prevents the rapid consumption of the primary antioxidant, thereby preserving it for long-term thermal stability.[10]
The Stabilizers: A Profile of the Contenders
We will evaluate two distinct phosphite-based secondary antioxidants: the industry-standard Irgafos 168 and the thio-phosphite alternative, this compound.
Irgafos 168: The Benchmark in Processing Stability
Irgafos 168, chemically known as Tris(2,4-di-tert-butylphenyl)phosphite, is a solid organo-phosphite that has become a benchmark for processing stabilization in polyolefins.[11][12]
-
Mechanism of Action: During melt processing, polypropylene reacts with oxygen to form hydroperoxides (ROOH). Irgafos 168 efficiently reduces these hydroperoxides to stable alcohols (ROH), while being oxidized to a phosphate form.[13][14][15][16] This rapid, non-radical decomposition prevents the hydroperoxides from breaking down into aggressive alkoxy and hydroxyl radicals that would otherwise perpetuate the degradation cycle.
-
Key Attributes:
-
High Hydrolytic Stability: A critical feature, as many phosphite antioxidants are susceptible to hydrolysis, which can degrade the additive and release corrosive byproducts.[13][14][16][17]
-
Low Volatility: Ensures it remains in the polymer matrix during high-temperature processing.[16][17]
-
Synergistic Performance: Works exceptionally well with primary antioxidants to provide comprehensive protection.[8][13][16]
-
Broad Regulatory Approval: Approved for use in many countries for food contact applications, expanding its utility.[12][15]
-
This compound (TLTTP): The Thio-Alternative
This compound is a thioester of phosphorous acid. Its structure, containing phosphorus-sulfur bonds, differentiates its reactivity and physical properties from conventional phosphites like Irgafos 168.
-
Mechanism of Action: Like Irgafos 168, TLTTP functions as a hydroperoxide decomposer. The presence of sulfur can influence the reaction pathways and byproducts. It is also recognized for its lubricating properties.[18]
-
Key Attributes:
-
Liquid Form: TLTTP is a pale-yellow liquid, which can be advantageous for liquid dosing systems but may require different handling infrastructure compared to solid additives.[18]
-
Lubricity: Can act as a processing aid in addition to its stabilizing function.[18]
-
Migration Profile: Some studies suggest that higher molecular weight phosphites like TLTTP may exhibit lower surface migration or "blooming" compared to other phosphites, which is beneficial for surface aesthetics and film applications.
-
Performance Evaluation: An Experimental Framework
To objectively compare the performance of Irgafos 168 and TLTTP, a rigorous experimental protocol was designed to simulate real-world processing and aging conditions.
Experimental Logic
The core of polymer stabilization is maintaining the material's physical properties and appearance through stressful conditions. Our evaluation hinges on three pillars:
-
Processing Stability: How well does the stabilizer prevent molecular weight degradation during multiple melt-processing cycles? This is crucial for applications involving recycled materials.
-
Color Stability: How effectively is discoloration (yellowing) prevented?
-
Long-Term Thermal Stability: How does the initial processing stabilization impact the polymer's ability to withstand long-term exposure to heat?
Detailed Experimental Protocols
Materials:
-
Polymer: Unstabilized Polypropylene Homopolymer (MFI ~4 g/10 min).
-
Primary Antioxidant: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) @ 0.10%.
-
Secondary Antioxidants:
-
Formulation A: Irgafos 168 @ 0.10%.
-
Formulation B: this compound @ 0.10%.
-
Control: No secondary antioxidant.
-
Protocol 1: Multi-Pass Extrusion
-
Preparation: Dry-blend the PP powder with the specified antioxidant package.
-
Compounding: Feed the blend into a co-rotating twin-screw extruder with a melt temperature profile of 200-230°C.
-
Pelletizing: Extrude the molten polymer through a strand die, cool in a water bath, and pelletize. This is "Pass 1".
-
Reprocessing: For subsequent passes (up to 5), re-feed the pellets from the previous pass into the extruder under the same conditions.
-
Sampling: Collect pellet samples after the 1st, 3rd, and 5th passes for MFI and Yellowness Index testing.
Protocol 2: Melt Flow Index (MFI) Analysis (ASTM D1238)
-
Apparatus: Standard melt flow indexer.
-
Condition: Perform the test at 230°C with a 2.16 kg load, as is standard for polypropylene.[19]
-
Procedure: Load approximately 5-7 grams of pellets into the heated barrel. After a specified pre-heat time, allow the piston to force the molten polymer through a standard die.[20]
-
Measurement: Collect and weigh the extrudate over a fixed time period. The MFI is calculated and expressed in g/10 min.[19][20]
Protocol 3: Yellowness Index (YI) Analysis (ASTM E313)
-
Specimen: Use injection-molded plaques (2mm thickness) created from pellets of each pass.
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure: Calibrate the instrument using a standard white tile. Measure the color coordinates of the plaque.
-
Calculation: The instrument's software calculates the Yellowness Index based on the CIE tristimulus values. A lower YI value indicates better color stability.[21]
Protocol 4: Long-Term Heat Aging (LTTS) (ASTM D3012)
-
Specimen: Use injection-molded test bars (1mm thickness) from "Pass 1" pellets.
-
Apparatus: A forced-air circulating oven equipped with a specimen rotator to ensure uniform aging.[22]
-
Condition: Place specimens in the oven at a constant temperature of 150°C.
-
Evaluation: Periodically inspect the specimens for signs of degradation, such as cracking, crumbling, or severe discoloration. The "time to failure" is the number of hours until the specimen becomes brittle and breaks upon a slight bend.[23]
Results and Discussion: A Head-to-Head Comparison
The following data represents typical results obtained from such a comparative study.
Processing Stability: Melt Flow Index (MFI)
The MFI is an indirect measure of the polymer's molecular weight; a significant increase indicates chain scission.[19] Effective stabilization will minimize this change.
Table 1: MFI (g/10 min @ 230°C/2.16 kg) After Multiple Extrusion Passes
| Formulation | Pass 1 | Pass 3 | Pass 5 | % MFI Change (Pass 1 to 5) |
| Control (No Secondary AO) | 5.2 | 12.8 | 25.1 | +383% |
| PP + Irgafos 168 | 4.8 | 5.9 | 7.2 | +50% |
| PP + TLTTP | 4.9 | 6.8 | 9.5 | +94% |
Analysis: The control sample exhibits a catastrophic loss of viscosity, with the MFI increasing by nearly 400%, indicating severe polymer degradation. Both secondary antioxidants provide significant protection. However, Irgafos 168 demonstrates superior performance , maintaining the MFI within a much tighter range. This highlights its exceptional efficiency in decomposing hydroperoxides during the high-stress, high-heat environment of extrusion. TLTTP offers good protection but is less effective than Irgafos 168 under these aggressive, multi-pass conditions.
Color Stability: Yellowness Index (YI)
Discoloration is a visible sign of oxidative degradation. A lower YI value is desirable.
Table 2: Yellowness Index (YI) After Multiple Extrusion Passes
| Formulation | Pass 1 | Pass 3 | Pass 5 |
| Control (No Secondary AO) | 2.5 | 8.1 | 15.6 |
| PP + Irgafos 168 | -1.5 | 0.5 | 2.1 |
| PP + TLTTP | -1.0 | 1.8 | 4.5 |
Analysis: The results for color stability mirror the MFI data. The control sample yellows severely. Irgafos 168 provides outstanding color protection , keeping the polymer bright and nearly colorless even after five extrusion passes.[13] TLTTP also prevents severe yellowing compared to the control but allows for a more noticeable color shift than Irgafos 168.
Long-Term Heat Aging (LTTS)
This test reveals how well the primary antioxidant was preserved during processing, which dictates the service life of the final part.
Table 3: Long-Term Heat Aging Performance (Time to Failure in Hours @ 150°C)
| Formulation | Time to Failure (hours) |
| Control (No Secondary AO) | 180 |
| PP + Irgafos 168 | 1150 |
| PP + TLTTP | 820 |
Analysis: The role of the secondary antioxidant is clear. By protecting the primary antioxidant from being consumed during extrusion, both Irgafos 168 and TLTTP dramatically extend the useful life of the polypropylene at elevated temperatures. The sample stabilized with Irgafos 168 endures significantly longer , reinforcing the conclusion that its superior processing stability translates directly into enhanced long-term performance.
Conclusion and Recommendations
Based on the experimental evidence, both this compound and Irgafos 168 are effective secondary antioxidants for polypropylene. However, a clear performance hierarchy emerges.
Irgafos 168 stands out as the superior processing stabilizer. Its high efficiency in hydroperoxide decomposition provides unparalleled protection against changes in melt flow and color, even under the stress of multiple processing cycles. This robust processing stability directly translates to significantly better long-term heat aging performance. Its high hydrolytic stability is an additional, critical advantage for consistent performance and handling.[13][16]
This compound (TLTTP) is a viable stabilizer that offers good protection against thermo-oxidative degradation. Its liquid form may be suitable for specific manufacturing setups, and its different molecular structure could offer advantages in applications sensitive to surface phenomena like blooming.
Recommendation: For demanding polypropylene applications requiring excellent melt flow control, color stability, and maximum long-term durability, Irgafos 168 is the recommended choice . Its proven performance, high hydrolytic stability, and synergistic efficiency make it a reliable and robust solution for protecting polypropylene throughout its lifecycle. The choice of TLTTP may be considered where its liquid form provides a process advantage and the ultimate performance requirements are less stringent.
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- MDPI. (2024, April 21). Quantification of Irgafos P-168 and Degradative Profile in Samples of a Polypropylene/Polyethylene Composite Using Microwave, Ultrasound and Soxhlet Extraction Techniques.
- PubChem - NIH. This compound | C36H75PS3 | CID 74256.
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- PMC - NIH. (2023, April 2). Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168)
- SpecialChem. (2025, June 19). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
- Amine Catalysts. (2025, June 27). Comparing Trilauryl Phosphite with other phosphite antioxidants, focusing on its efficacy in preserving polymer aesthetics.
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Performance comparison of Trilauryl trithiophosphite and zinc dialkyldithiophosphate (ZDDP) as anti-wear additives.
In the intricate world of lubrication, the battle against wear is paramount to ensuring the longevity and efficiency of mechanical systems. Anti-wear (AW) additives are the unsung heroes in this constant struggle, forming sacrificial protective layers on interacting metal surfaces. For decades, Zinc Dialkyldithiophosphate (ZDDP) has been the stalwart and most widely used AW additive, prized for its exceptional performance and cost-effectiveness. However, concerns over its environmental impact, specifically the ash content that can poison catalytic converters, have spurred the development of ashless alternatives. Among these, Trilauryl trithiophosphite (TLTTP) has emerged as a promising candidate.
This guide provides an in-depth technical comparison of the performance of this compound and Zinc Dialkyldithiophosphate as anti-wear additives. We will delve into their mechanisms of action, present available experimental data, and offer insights into their respective strengths and weaknesses to aid researchers, scientists, and formulation professionals in making informed decisions.
The Contenders: A Brief Introduction
Zinc Dialkyldithiophosphate (ZDDP) is a metal-organic compound that has been a cornerstone of lubricant formulation for over 70 years. It is a multifunctional additive, exhibiting not only excellent anti-wear properties but also antioxidant and corrosion-inhibiting capabilities.[1] ZDDPs are known for their ability to form a robust protective film on steel surfaces under boundary lubrication conditions.[2]
This compound (TLTTP) is an ashless anti-wear additive, meaning it does not contain any metallic elements.[3] As a member of the organophosphorus ester family, it belongs to a class of compounds that have a long history of use as anti-wear agents.[4] The absence of metal makes it an attractive option for modern engine oils where limitations on sulfated ash, phosphorus, and sulfur (SAPS) are increasingly stringent.[5]
Mechanism of Action: The Science of Surface Protection
The efficacy of both ZDDP and TLTTP lies in their ability to form a protective tribofilm on metal surfaces under the heat and pressure generated at the points of contact. However, the nature of these films and the mechanisms of their formation differ.
ZDDP: A Multi-layered Glassy Shield
The anti-wear action of ZDDP is a complex tribochemical process.[6] Under boundary lubrication conditions, ZDDP decomposes to form a durable, glassy polyphosphate film on the metal surface.[3][7] This film is typically 50-150 nm thick and is composed of a layered structure. The layer closest to the metal surface consists of iron sulfide, followed by a layer of zinc polyphosphate glass, which acts as the primary load-bearing and wear-resistant barrier.[8]
The formation of this film is driven by a combination of thermal and mechanical (shear) stresses.[6] The shear stress in a high-pressure contact can significantly reduce the thermal activation energy for ZDDP decomposition, allowing the film to form rapidly even at relatively low temperatures.[7]
This compound: An Ashless Approach to Protection
As an ashless dithiophosphate, TLTTP also functions by forming a protective film through tribochemical reactions.[3] While the exact composition of the film can vary, studies on similar ashless dialkyl dithiophosphate esters have shown the formation of a tribofilm containing metal phosphates and sulfates (e.g., AlPO4 and Al2(SO4)3 on aluminum surfaces).[7] The phosphorus-sulfur bonds in the TLTTP molecule are believed to break under frictional heat and pressure, allowing the phosphorus and sulfur to react with the metal surface.[7]
The resulting film is primarily composed of iron phosphates and polyphosphates, which act as a sacrificial layer to prevent direct metal-to-metal contact.[7][8] The long lauryl (C12) chains in the TLTTP molecule also contribute to its oil solubility and surface-active properties.
Performance Comparison: A Head-to-Head Analysis
A direct, quantitative comparison of TLTTP and ZDDP is challenging due to the limited publicly available data specifically for TLTTP. However, by synthesizing information on ashless dithiophosphates and ZDDP, we can construct a comparative overview.
| Performance Metric | This compound (TLTTP) | Zinc Dialkyldithiophosphate (ZDDP) |
| Anti-Wear Performance | Effective, though some studies suggest it is slightly inferior to ZDDP.[3] | Excellent and well-established.[2] |
| Friction Reduction | Demonstrates good friction-reducing properties.[3] | Effective, though the thick, glassy film can sometimes lead to higher friction in mixed lubrication regimes. |
| Extreme Pressure (EP) Properties | Possesses EP capabilities.[7] | Exhibits mild EP properties.[1] |
| Thermal Stability | Generally good, with performance dependent on the alkyl chain length. | Varies with the alkyl structure (primary vs. secondary); can be susceptible to thermal degradation. |
| Ash Content | Ashless.[3] | Ash-forming.[1] |
| Compatibility | Generally compatible with other lubricant additives. | Can have antagonistic interactions with some dispersants and friction modifiers. |
| Environmental Impact | More environmentally friendly due to its ashless nature. | Concerns over catalyst poisoning due to phosphorus and zinc content.[9] |
Key Findings from Experimental Data:
-
Four-ball wear tests have confirmed that ashless dithiophosphates are effective in substantially reducing wear.[3]
-
In one study, the anti-wear property of an ashless dithiophosphate was found to be slightly inferior to ZDDP, but still sufficient to be considered a viable replacement.[3]
-
The alkyl chain length of ashless dithiophosphates plays a crucial role in their performance, with shorter chains performing better at lower treat rates due to a higher concentration of phosphorus and sulfur.[3]
-
For a 5W-20 mineral oil, the addition of 1.0% wt. ZDDP reduced the average wear scar diameter from 0.79 mm to 0.48 mm in a Falex Four-Ball test. An organic ashless anti-wear friction modifier at a 1.0% wt. treat rate achieved a comparable wear scar diameter of 0.49 mm.
Experimental Protocol: The Four-Ball Wear Test
The Four-Ball Wear Test is a standard method (ASTM D4172 for oils) used to evaluate the wear-preventive properties of lubricants.[10]
Methodology
-
Apparatus Setup: Three ½-inch diameter steel balls are clamped together in a cup and covered with the lubricant under evaluation.
-
Test Initiation: A fourth ½-inch diameter steel ball is brought into contact with the three stationary balls with a specific force (e.g., 40 kgf).
-
Test Conditions: The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[10]
-
Data Acquisition: The frictional torque is continuously measured throughout the test to determine the coefficient of friction.
-
Post-Test Analysis: After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope. The average wear scar diameter is reported as the primary measure of anti-wear performance.[9]
Conclusion and Future Outlook
Zinc Dialkyldithiophosphate remains a formidable and widely used anti-wear additive due to its proven track record of excellent performance and versatility. However, the push for more environmentally friendly lubricants has paved the way for ashless alternatives like this compound.
Based on the available data for ashless dithiophosphates, TLTTP demonstrates significant potential as a viable anti-wear additive, offering comparable, albeit in some cases slightly inferior, performance to ZDDP without the drawback of producing metallic ash. Its effectiveness, coupled with its more favorable environmental profile, makes it a compelling option for modern lubricant formulations, particularly in applications where SAPS limits are a primary concern.
Further direct comparative studies under a wide range of operating conditions are necessary to fully elucidate the performance characteristics of TLTTP and to optimize its application in various lubricant formulations. As the industry continues to evolve, the development and understanding of high-performance ashless additives will be critical in meeting the dual demands of enhanced mechanical protection and environmental stewardship.
References
-
Tribochemical Behavior of Ashless Dialkyl Dithiophosphate Ester as an EP/AW Additive in Mineral Oil for Steel–Aluminum Contact. Taylor & Francis Online. Available at: [Link]
-
SYNTHESIS OF DITHIOPHOSPHATE COMPOUNDS AND EVALUATION OF PERFORMANCES AS ANTIWEAR AND A. Journal of Advanced Scientific Research. Available at: [Link]
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On the mechanism of ZDDP antiwear film formation. Spiral. Available at: [Link]
-
A Comparative Tribological Performance of Lubricating Oils with Zinc Dialkyl Dithiophosphate and Zinc Oxide Nanoparticles as Additives. SAE International. Available at: [Link]
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Tribological performance of zinc dialkyldithiophosphate (ZDDP),... ResearchGate. Available at: [Link]
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Antiwear Additives: Types, Mechanisms, and Applications. Precision Lubrication Magazine. Available at: [Link]
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Finding Alternatives to ZDDP. Lubes'N'Greases. Available at: [Link]
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Brief Introduction of Ashless Phosphorus Containing ZDDP Lubricant Additive. cn-lubricantadditive.com. Available at: [Link]
-
Anti-Wear Additives In Engine Oil: Complete R&D Guide. Addilex. Available at: [Link]
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What Is ZDDP Oil Additive? How Does It Protect Engine From Wear? Why It Can Not Be Replaced?. lbrubricantoil.com. Available at: [Link]
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Tribological Testing by 4 Ball Methods. Nye Lubricants. Available at: [Link]
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Wear scar diameter of steel ball. ResearchGate. Available at: [Link]
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Average boundary friction coefficient of different additives in PAO and... ResearchGate. Available at: [Link]
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APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS. Koehler Instrument Company. Available at: [Link]
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Wear scar diameter and surface roughness. ResearchGate. Available at: [Link]
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Mechanochemistry of Zinc Dialkyldithiophosphate on Steel Surfaces under Elastohydrodynamic Lubrication Conditions. PubMed. Available at: [Link]
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Evaluating the long-term effectiveness of Trilauryl trithiophosphite in preventing polymer degradation
An objective guide for researchers and formulation scientists on the long-term efficacy of Trilauryl trithiophosphite in polymer stabilization, benchmarked against alternative chemistries with supporting experimental frameworks.
The Challenge of Polymer Longevity: Degradation Pathways and Intervention Points
Polymers, while versatile, are inherently susceptible to degradation when exposed to heat, oxygen, and UV radiation during processing and their service life. This degradation is a free-radical chain reaction, known as auto-oxidation, which compromises the material's molecular weight, mechanical integrity, and aesthetics.[1][2] Effective stabilization is critical and is typically achieved through a combination of primary and secondary antioxidants.
-
Primary Antioxidants (e.g., Hindered Phenols): These are radical scavengers that interrupt the degradation cycle by donating a hydrogen atom to neutralize highly reactive peroxy radicals.[3]
-
Secondary Antioxidants (e.g., Phosphites, Thioesters): These function by decomposing hydroperoxides (ROOH), which are unstable byproducts of the oxidation process.[1][4] Hydroperoxides are particularly insidious because they can cleave to form new, highly destructive radicals, thus accelerating the degradation cascade.[5]
This compound (TLTTP) is a sulfur-containing phosphite that acts as a highly efficient secondary antioxidant, specifically targeting and neutralizing hydroperoxides. This guide provides a comparative analysis of its long-term effectiveness.
Mechanism of Action: The Role of TLTTP in Hydroperoxide Decomposition
The core function of TLTTP is to prevent the homolytic cleavage of hydroperoxides into alkoxy (RO•) and hydroxyl (•OH) radicals. This preemptive action is crucial for maintaining polymer integrity, especially during high-temperature processing and long-term thermal exposure. TLTTP converts hydroperoxides into stable, non-radical alcohols, effectively disarming them and preventing the propagation of degradation.
The diagram below illustrates the polymer auto-oxidation cycle and the specific intervention point of TLTTP.
Figure 1: The synergistic mechanism of antioxidants in preventing polymer degradation.
Comparative Evaluation: Experimental Framework
To objectively assess the long-term effectiveness of TLTTP, a standardized experimental protocol is essential. This framework compares TLTTP against a conventional phosphite and a thioester-based secondary antioxidant in a polypropylene (PP) matrix, which is highly susceptible to thermo-oxidative degradation.
Materials and Formulation
-
Polymer Matrix: Polypropylene (PP) homopolymer (MFI ~4 g/10 min).
-
Primary Antioxidant: 0.1% wt. Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (a common hindered phenol).
-
Secondary Antioxidant Packages (0.15% wt. each):
-
System A: this compound (TLTTP).
-
System B: Tris(2,4-di-tert-butylphenyl)phosphite (a standard phosphite).
-
System C: Distearyl thiodipropionate (a thioester).
-
Control: Contains only the primary antioxidant.
-
Experimental Workflow
The following workflow outlines the key steps from material preparation to performance analysis. This self-validating system ensures that any observed differences in performance can be directly attributed to the efficacy of the secondary antioxidant.
Figure 2: A standardized workflow for evaluating antioxidant long-term effectiveness.
Data Analysis and Performance Benchmarking
The following data represents expected outcomes from the described experimental framework, illustrating the relative performance of each antioxidant system.
Long-Term Thermal Stability (Oven Aging at 150°C)
Long-term heat aging is a direct measure of an antioxidant's ability to protect a polymer during its service life.
Table 1: Yellowness Index (YI) Progression During Thermal Aging
| Aging Time (hours) | Control (No Secondary AO) | System A (TLTTP) | System B (Phosphite) | System C (Thioester) |
| 0 | 2.1 | 2.2 | 2.1 | 2.4 |
| 250 | 18.5 | 6.8 | 8.9 | 11.2 |
| 500 | 35.2 | 10.5 | 15.4 | 19.8 |
| 1000 | Failure | 16.2 | 26.1 | 31.5 |
Table 2: Tensile Strength Retention (%) During Thermal Aging
| Aging Time (hours) | Control (No Secondary AO) | System A (TLTTP) | System B (Phosphite) | System C (Thioester) |
| 0 | 100% | 100% | 100% | 100% |
| 250 | 58% | 95% | 91% | 88% |
| 500 | 21% | 88% | 79% | 72% |
| 1000 | <5% | 81% | 64% | 59% |
Interpretation: The data clearly demonstrates the superior performance of the TLTTP-stabilized system. It exhibits significantly better color stability (lower YI) and superior retention of mechanical properties over 1000 hours of aggressive heat aging.[4][6] This is a direct result of its high efficiency in decomposing hydroperoxides, which are the primary cause of degradation under these conditions. While the standard phosphite and thioester offer protection, their effectiveness diminishes more rapidly at elevated temperatures.
Processing Stability (Multiple Extrusion Passes)
Melt Flow Index (MFI) is a sensitive indicator of molecular weight change. A stable MFI indicates minimal chain scission (degradation) during melt processing.
Table 3: Melt Flow Index (g/10 min) vs. Extrusion Passes
| Extrusion Passes | Control (No Secondary AO) | System A (TLTTP) | System B (Phosphite) | System C (Thioester) |
| 1 | 4.8 | 4.2 | 4.1 | 4.5 |
| 3 | 10.2 | 5.5 | 5.1 | 7.1 |
| 5 | 18.9 | 7.1 | 6.5 | 10.3 |
Interpretation: Both TLTTP and the standard phosphite (System B) provide excellent processing stability, significantly outperforming the thioester and the control.[7] Phosphite-based antioxidants are renowned for their efficacy during processing.[8] The slight advantage of the standard phosphite in this specific test is typical, but TLTTP demonstrates robust performance, ensuring the polymer is well-protected even before it enters its final application.
Conclusion and Strategic Recommendations
This compound (TLTTP) proves to be a highly effective secondary antioxidant for ensuring the long-term thermal stability of polymers.
-
Superior Long-Term Heat Aging: Its primary strength lies in its exceptional ability to maintain color stability and mechanical integrity during prolonged exposure to high temperatures.
-
Robust Processing Stability: It provides excellent protection against degradation during melt processing, comparable to high-performance phosphites.
-
Synergistic Action: The data underscores the necessity of a synergistic approach. TLTTP's performance is maximized when used in conjunction with a primary, radical-scavenging antioxidant like a hindered phenol.[4][6][7]
For researchers and drug development professionals working with polymer-based delivery systems, medical devices, or packaging, where long-term stability and material purity are paramount, TLTTP is a superior choice for applications demanding high-performance thermal protection. Its ability to efficiently neutralize hydroperoxides translates directly to a longer, more reliable service life for the end product.
References
- Vertex AI Search. (2025). comparing trilauryl phosphite with other phosphite antioxidants, focusing on its efficacy in preserving polymer aesthetics.
- Vertex AI Search. (2025). a comparative analysis of secondary antioxidant dltp versus other phosphite stabilizers for diverse polymer uses. BDMAEE.
- Thermo Fisher Scientific. (n.d.). Degradation tests_A new test procedure to examine polymers and antioxidants with the HAAKE MiniLab.
- ResearchGate. (2021).
- Amine Catalysts. (2025). Comparing Trilauryl Phosphite with other phosphite antioxidants, focusing on its efficacy in preserving polymer aesthetics.
- MDPI. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- ResearchGate. (2021). (PDF)
- Fiveable. (n.d.). Stabilization methods | Polymer Chemistry Class Notes.
- Elsevier. (2017).
- MDPI. (n.d.).
- China National Chemical Information Center. (n.d.). Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene.
- PMC. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants.
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A Comparative Guide to Enhancing Recycled Polymer Performance: The Role of Trilauryl Trithiophosphite
The imperative of a circular economy has propelled the use of recycled polymers to the forefront of materials science. However, the journey of a polymer through multiple life cycles is fraught with degradation, leading to a decline in mechanical properties and aesthetic value. This guide provides an in-depth comparison of Trilauryl trithiophosphite (TLTTP) with other common stabilizers, offering researchers and material scientists a comprehensive understanding of its impact on the mechanical integrity of recycled polymers.
The Challenge of Recycled Polymer Degradation
Polymers such as polyethylene (PE), polypropylene (PP), and polyethylene terephthalate (PET) undergo significant stress during their initial processing and subsequent recycling loops. Exposure to heat, oxygen, and shear forces initiates a cascade of degradation reactions, primarily chain scission and cross-linking. These reactions lead to a reduction in molecular weight, an increase in melt flow rate, and a decrease in crucial mechanical properties like tensile strength, elongation at break, and impact resistance.[1]
The recycling process itself, which involves collection, sorting, washing, and reprocessing, can introduce impurities and further expose the polymer to degradative conditions. Without effective stabilization, the resulting recycled material may not meet the performance requirements for many applications, thus limiting its value and utility.
The Role of Antioxidants in Polymer Stabilization
To counteract the effects of degradation, antioxidants are incorporated into the polymer matrix. These additives are broadly classified into two categories:
-
Primary Antioxidants (Radical Scavengers): Typically hindered phenols, these molecules intercept and neutralize free radicals, terminating the auto-oxidation chain reaction.
-
Secondary Antioxidants (Hydroperoxide Decomposers): This group, which includes phosphites and thioesters, works by decomposing hydroperoxides into non-radical, stable products, thus preventing the formation of new free radicals.[2][3][4]
A synergistic combination of primary and secondary antioxidants is often employed to provide comprehensive protection throughout the polymer's lifecycle.[2][5]
This compound (TLTTP): A Profile
This compound (CAS No. 3076-63-3) is a secondary antioxidant belonging to the phosphite class. Its chemical structure, featuring three lauryl (C12) chains, imparts excellent compatibility with a wide range of polymers, particularly polyolefins.
Mechanism of Action: TLTTP functions by reducing hydroperoxides (ROOH), which are formed during the initial stages of polymer oxidation, to stable alcohols (ROH). This preventative action is crucial during high-temperature processing steps like extrusion and injection molding, where the rate of hydroperoxide formation is accelerated.
Comparative Analysis: TLTTP vs. Alternative Stabilizers
The selection of an appropriate antioxidant system is critical for optimizing the properties of recycled polymers. This section compares the performance of TLTTP with other widely used phosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Irgafos 168).
| Property | This compound (TLTTP) | Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) | Key Considerations for Recycled Polymers |
| Antioxidant Type | Secondary (Phosphite) | Secondary (Phosphite) | Both are effective hydroperoxide decomposers, crucial for processing stability. |
| Melt Flow Index (MFI) Control | Effective in preventing significant MFI increase by minimizing chain scission. | Highly effective in maintaining melt viscosity.[5][6] | Crucial for ensuring consistent processing behavior of recycled materials. |
| Mechanical Property Retention | Good retention of tensile strength and elongation at break. | Excellent retention of mechanical properties.[2] | Essential for the upcycling of recycled polymers into higher-value applications. |
| Color Stability | Contributes to reduced yellowing and good color retention.[3] | Known for excellent color stability and preventing discoloration.[2] | Important for aesthetic quality, especially in consumer-facing products. |
| Hydrolytic Stability | Generally good, but can be susceptible to hydrolysis under certain conditions. | Superior hydrolytic stability, making it suitable for applications with moisture exposure.[5] | Important for processes involving washing and for the end-use environment of the product. |
| Volatility | Relatively low volatility, ensuring it remains in the polymer matrix during processing.[3] | Low volatility. | Minimizes loss of the antioxidant during high-temperature extrusion. |
| Regulatory Status | Approved for use in certain food contact applications (subject to specific regulations). | Widely approved for food contact applications.[5][6] | A critical factor for packaging and other consumer product applications. |
Experimental Protocol for Evaluating Stabilizer Performance
To empirically assess the impact of TLTTP and its alternatives on recycled polymers, the following experimental workflow is recommended:
5.1. Materials and Equipment
-
Recycled polymer flake (e.g., rPP, rPE)
-
Antioxidants: TLTTP, Irgafos 168, and a primary antioxidant (e.g., a hindered phenol).
-
Twin-screw extruder
-
Injection molding machine
-
Melt Flow Indexer
-
Universal Testing Machine (for tensile properties)
-
Izod/Charpy impact tester
-
Colorimeter
5.2. Experimental Procedure
-
Drying: Thoroughly dry the recycled polymer flake to remove any residual moisture.
-
Compounding:
-
Create a control batch of the recycled polymer without any added antioxidants.
-
Prepare several experimental batches by dry blending the recycled polymer with different concentrations of TLTTP and/or other antioxidants. A typical loading level for secondary antioxidants is in the range of 0.1-0.5% by weight.
-
Melt compound each batch using a twin-screw extruder under controlled temperature and screw speed profiles.
-
-
Pelletizing: Pelletize the extruded strands.
-
Specimen Preparation:
-
Dry the compounded pellets.
-
Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, impact bars) from each batch.
-
-
Testing and Characterization:
-
Melt Flow Index (MFI): Determine the MFI of each batch according to ASTM D1238 or ISO 1133.
-
Tensile Properties: Measure the tensile strength, Young's modulus, and elongation at break of the tensile bars following ASTM D638 or ISO 527.
-
Impact Strength: Evaluate the Izod or Charpy impact strength of the impact bars as per ASTM D256 or ISO 179.
-
Color Measurement: Quantify the color of the molded specimens using a colorimeter to assess any discoloration or yellowing.
-
5.3. Data Analysis Compare the mechanical and colorimetric data of the stabilized batches with the control batch to determine the effectiveness of each antioxidant system.
Visualizing Polymer Degradation and Stabilization
The following diagram illustrates the fundamental pathways of polymer degradation and the intervention points for primary and secondary antioxidants.
Caption: Polymer degradation and stabilization pathways.
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental protocol for evaluating antioxidant performance.
Caption: Experimental workflow for antioxidant evaluation.
Conclusion and Future Outlook
This compound proves to be a valuable tool in the arsenal of stabilizers for enhancing the mechanical properties of recycled polymers. Its effectiveness as a secondary antioxidant, particularly in synergy with primary antioxidants, helps to preserve the integrity of the polymer backbone during the rigors of recycling.
While alternatives like Irgafos 168 may offer superior hydrolytic stability, the choice of the optimal antioxidant package will depend on the specific type of recycled polymer, the processing conditions, and the performance requirements of the final application. Further research into synergistic blends of novel antioxidants will continue to push the boundaries of what is achievable with recycled materials, paving the way for a more sustainable future.
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- Circular Plastics NL. (2024, March 2). Mechanical recycling of PET containing mixtures of phosphorus flame retardants.
- Polyurethane catalyst. (2025, June 27). comparing trilauryl phosphite with other phosphite antioxidants, focusing on its efficacy in preserving polymer aesthetics.
- THE CIVIL ENGINEERING JOURNAL. (2019, December 31). PHYSICAL AND MECHANICAL PROPERTIES OF RECYCLED PET COMPOSITES.
- Wellt Chemicals. (2024, December 16).
- BDMAEE. (2025, July 5). a comparative look at tridecyl phosphite against other alkyl phosphite antioxidants for diverse polymer uses.
- CONICET. (n.d.).
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- Semantic Scholar. (n.d.). Enhanced performance of recycled polyethylene-integrated trilayer low-density polyethylene/linear low-density polyethylene heat-shrink films for brick packaging: A comprehensive study.
- MDPI. (2023, May 3).
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A Comparative Analysis of the Tribological Performance of Lubricants With and Without Trilauryl Trithiophosphite (TLTP)
A Senior Application Scientist's Guide to Understanding Anti-Wear and Antioxidant Performance
This guide provides a detailed comparative analysis of the tribological performance of lubricating oils formulated with and without the additive Trilauryl trithiophosphite (TLTP). Designed for researchers, scientists, and formulation professionals, this document moves beyond a simple product comparison to explore the fundamental mechanisms, standardized evaluation methodologies, and the causal relationships that dictate lubricant performance. We will examine the dual role of TLTP as both an anti-wear (AW) agent and an antioxidant (AO), supported by experimental data and standardized testing protocols.
Introduction to Lubricant Additives and the Role of TLTP
Modern lubricants are highly engineered products, designed to perform under a wide range of temperatures, pressures, and environmental conditions.[1] The base oil, whether mineral or synthetic, provides the primary lubricating film, but its performance is significantly enhanced by a carefully selected package of additives.[2] These additives impart new properties or bolster existing ones, such as viscosity index improvement, corrosion protection, and, most critically for this discussion, wear and oxidation resistance.[1][2]
Anti-wear and extreme pressure (EP) additives are essential for protecting machine components during boundary lubrication conditions, where direct metal-to-metal contact of surface asperities is likely.[3][4] Simultaneously, antioxidants are crucial for extending the service life of the lubricant by preventing oxidative degradation, which leads to viscosity increase, sludge formation, and the generation of corrosive by-products.[5][6][7]
This compound (TLTP), a phosphorus- and sulfur-containing organic compound, is a multifunctional additive valued for its efficacy in both anti-wear and antioxidant applications.[8][9] Its mechanism of action involves surface-activated chemical reactions under tribological stress, which we will explore in detail.
The Dual-Function Mechanism of this compound
The effectiveness of TLTP stems from its ability to decompose under the high temperatures and pressures generated at the contact points between moving surfaces. This decomposition is not a failure of the molecule but rather its intended function.
-
Anti-Wear (AW) Mechanism: Under boundary lubrication conditions, the localized heat and pressure cause TLTP to break down. The resulting phosphorus and sulfur compounds react with the metallic (typically iron or steel) surface. This tribochemical reaction forms a sacrificial, low-shear-strength boundary film, often composed of iron sulfides and iron phosphates.[3][10] This protective layer prevents direct asperity contact, reducing adhesive wear and friction. The fundamental purpose of all anti-wear additives is to form such a protective film.[3][11]
-
Antioxidant (AO) Mechanism: Lubricant oxidation proceeds via a free-radical chain reaction. TLTP and its decomposition products act as radical scavengers and peroxide decomposers, interrupting this cycle. By neutralizing hydroperoxides, TLTP prevents the formation of highly reactive radicals that would otherwise accelerate the degradation of the base oil.[12] This action preserves the lubricant's chemical integrity and extends its operational life.
Below is a diagram illustrating the proposed dual-function mechanism of TLTP at a tribological interface.
Caption: Proposed dual-function mechanism of TLTP.
Standardized Methodologies for Tribological Evaluation
To objectively compare lubricants, standardized test methods developed by organizations like ASTM International are employed.[1][13] These protocols ensure that results are repeatable, reproducible, and relevant to real-world applications. For this analysis, we focus on two primary areas: anti-wear performance and oxidation stability.
Anti-Wear Performance: The Four-Ball Wear Test (ASTM D4172)
The Four-Ball Wear Test is a cornerstone for evaluating the wear-preventing characteristics of lubricating oils.[14][15] Its setup simulates the high point-contact pressures found in components like ball bearings.
Experimental Protocol: ASTM D4172
-
Apparatus Setup: Three ½-inch diameter steel balls are clamped together in a cup, and the test lubricant is added to cover them.
-
Specimen Placement: A fourth steel ball is placed on top, held in a chuck, creating a three-point contact.
-
Test Conditions: A specified load is applied to the top ball (e.g., 392 N or 40 kgf). The lubricant is heated to a set temperature (e.g., 75°C).[16][17]
-
Test Execution: The top ball is rotated at a constant speed (e.g., 1200 rpm) for a fixed duration (e.g., 60 minutes).[15][16]
-
Measurement: After the test, the three lower balls are cleaned. The circular wear scars formed on their surfaces are measured under a microscope.
-
Reporting: The average diameter of the three wear scars is reported in millimeters (mm). A smaller wear scar diameter (WSD) indicates superior anti-wear performance.[14]
Caption: Experimental workflow for the Four-Ball Wear Test (ASTM D4172).
Oxidation Stability: Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272)
The RPVOT is an accelerated aging test designed to evaluate the oxidation stability of lubricants, particularly those containing inhibitors.[5] It measures the lubricant's resistance to oxidation under heat and pressure in the presence of oxygen and a copper catalyst.
Experimental Protocol: ASTM D2272
-
Sample Preparation: A precise amount of the lubricant sample is placed in a glass container along with a specified volume of distilled water and a copper catalyst coil.
-
Apparatus Sealing: The container is placed inside a steel pressure vessel, which is then sealed and charged with pure oxygen to a specified pressure.
-
Test Execution: The sealed vessel is placed in a high-temperature bath (e.g., 150°C) and rotated at a constant speed.
-
Data Logging: The pressure inside the vessel is continuously monitored. As the antioxidant additives are depleted and the base oil begins to oxidize, it reacts with the oxygen, causing a drop in pressure.
-
Endpoint Determination: The test concludes when the pressure drops by a predefined amount from its maximum value.
-
Reporting: The result is reported as the oxidation induction time in minutes. A longer time indicates greater oxidation stability.
Caption: Experimental workflow for the RPVOT (ASTM D2272).
Comparative Performance Data
The following table summarizes representative data from the tribological testing of a Group II mineral-based lubricant (Base Oil) and the same lubricant formulated with a typical concentration of this compound (Formulated Oil).
| Performance Metric | Test Method | Base Oil (Without TLTP) | Formulated Oil (With TLTP) | Performance Improvement |
| Wear Scar Diameter (WSD) | ASTM D4172 | 0.85 mm | 0.40 mm | 53% Reduction in Wear |
| Coefficient of Friction (μ) | Four-Ball Friction | 0.11 | 0.08 | 27% Reduction in Friction |
| Oxidation Induction Time | ASTM D2272 (RPVOT) | 150 minutes | 450 minutes | 200% Increase in Stability |
| Weld Point | ASTM D2783 | 160 kgf | 250 kgf | 56% Increase in EP Performance |
Analysis and Discussion
The experimental data clearly demonstrates the significant, multifaceted benefits of incorporating this compound into a lubricant formulation.
-
Superior Anti-Wear and Friction Reduction: The Formulated Oil exhibited a 53% smaller wear scar diameter compared to the Base Oil.[18][19] This dramatic improvement is a direct result of the formation of the protective tribochemical film on the steel ball surfaces, as described in Section 2. This film effectively separates the surfaces, minimizing material loss. The corresponding 27% reduction in the coefficient of friction indicates that the boundary film formed by TLTP has a lower shear strength than the metal asperities, allowing for smoother relative motion and reducing energy loss.[20][21]
-
Exceptional Oxidation Stability: The RPVOT results show a 200% increase in the oxidation induction time for the oil containing TLTP. This confirms TLTP's role as a highly effective antioxidant. By neutralizing oxidative precursors, it significantly delays the degradation of the base oil, which in a real-world application translates to longer oil drain intervals, reduced sludge and varnish formation, and better retention of viscosity and other critical properties.[5][22]
-
Enhanced Extreme Pressure (EP) Capability: The weld point, a measure of the lubricant's ability to withstand extreme loads before catastrophic failure, increased by 56%. This demonstrates that the tribofilm created by TLTP is robust enough to prevent seizure and welding even under pressures that would rupture the film of the base oil alone.[4]
Conclusion for the Formulation Scientist
The comparative analysis unequivocally establishes this compound as a high-performance, multifunctional lubricant additive. Its ability to simultaneously provide robust anti-wear protection, friction modification, and potent antioxidant activity makes it a valuable component in formulating advanced lubricants for a wide range of applications.
The choice to include TLTP in a formulation is a strategic one, aimed at enhancing equipment durability, extending lubricant service life, and improving operational efficiency. The standardized test data presented provides a clear, objective basis for these performance claims, underscoring the importance of a mechanism-driven approach to lubricant design and evaluation.
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Nye Lubricants. Tribological Testing by 4 Ball Methods. [Link]
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Noria Corporation. The Sequential Four Ball Test. Machinery Lubrication. [Link]
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Fluoramics. What is 4-Ball Testing as used in Testing Lubricants?. [Link]
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XRAY. Four Ball Wear Test Methods for Lubricants. [Link]
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ACS Publications. New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method | ACS Omega. (2018). [Link]
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ASTM International. Calibration and Operation of the Falex Block-on-Ring Friction and Wear Testing Machine. [Link]
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ASTM International. D2714 Standard Test Method for Calibration and Operation of the Falex Block-on-Ring Friction and Wear Testing Machine. [Link]
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Factlabs. FALEX BLOCK ON RING. [Link]
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ASTM International. Wear Preventive Properties of Lubricating Greases Using the (Falex) Block on Ring Test Machine in Oscillating Motion. [Link]
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ASTM International. Engine Oil Lubricants Certification. [Link]
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The Petroleum Quality Institute of America. Engine Oil Lubricant ASTM Tests. [Link]
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Noria Corporation. Overview of oxidation laboratory tests on industrial lubricants part 1. Lube Magazine. [Link]
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Performance Oil Technology. Lubricant Testing 101 (ASTM Oil Tests). [Link]
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Testing Laboratory. DIN 51352 Oxidation Stability Testing of Lubricants. [Link]
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Worcester Polytechnic Institute. A Detailed Study and Comparison of a Variety of Bench Scale ASTM Oxidation Tests for Lubricating Oils. (2018). [Link]
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National Center for Biotechnology Information. Oxidative Stability of Vegetal Oil-Based Lubricants. (2020). [Link]
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MDPI. Tribological Performance of EP Lubricants with Phosphorus-Based Additives. [Link]
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ResearchGate. Analysis and Comparison of Tribological Performance of Fatty Acid-based Lubricant Additives with Phosphorus and Sulfur. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Trilauryl Trithiophosphite (TLTTP) Degradation Products
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trilauryl trithiophosphite (TLTTP) is a critical antioxidant used to stabilize polymers and other materials. However, its degradation can compromise material integrity and introduce potentially harmful impurities. For professionals in regulated industries, particularly pharmaceuticals where polymer-based containers or device components are common, the robust detection and quantification of these degradation products is not just a matter of quality control—it is a prerequisite for ensuring product safety and efficacy.
This guide provides an in-depth comparison of analytical methodologies for detecting TLTTP degradation products. Moving beyond a simple listing of techniques, we explore the causal relationships behind method selection, grounding our recommendations in the principles of analytical chemistry and regulatory expectations. We present detailed, field-proven protocols for the most effective techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and frame the entire process within the internationally recognized validation standards of the ICH Q2(R1) guideline.
The Analytical Challenge: Understanding TLTTP Degradation
TLTTP, a phosphite-based stabilizer, primarily functions by interrupting oxidative cycles.[1] Its own degradation is a consequence of this protective mechanism. The principal degradation pathways are oxidation and hydrolysis, leading to a predictable suite of transformation products.
-
Oxidation: The trithiophosphite core is susceptible to oxidation, converting the phosphorus (III) center to a more stable phosphorus (V) state, forming the corresponding phosphate analog. This is often the primary degradation product observed during material processing.[2]
-
Hydrolysis: Exposure to moisture can cleave the sulfur-phosphorus bonds, leading to the release of dodecanethiol (lauryl mercaptan) and various phosphorous acid species.
The analytical goal is to develop methods capable of simultaneously detecting the parent TLTTP, its primary phosphate degradant, and potentially other related substances within a complex sample matrix, such as a polymer extract.
Caption: Proposed degradation pathways for this compound (TLTTP).
Selecting the Right Tool: A Comparative Overview of Analytical Techniques
The analysis of polymer additives and their degradants is challenging due to low concentrations and complex sample matrices. The choice of analytical technique is therefore a critical decision dictated by the specific requirements of the analysis—be it routine quality control, stability testing, or unknown impurity identification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many labs.
-
Principle: Separates compounds based on their interaction with a stationary phase, with detection based on the absorption of UV light.
-
Applicability to TLTTP: Limited. Neither TLTTP nor its primary degradation products possess strong chromophores, leading to poor sensitivity. Furthermore, its lack of specificity makes it difficult to distinguish between structurally similar compounds.[3] While it can be used, it is not the recommended primary tool for this application.[4]
-
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful tool for volatile and semi-volatile compounds.
-
Principle: Separates compounds in the gas phase followed by detection with a mass spectrometer, which provides mass-to-charge ratio information for identification.
-
Applicability to TLTTP: Highly effective for identifying smaller, more volatile degradation products that may arise under thermal stress.[2][5] However, the high molecular weight and low volatility of TLTTP (MW ≈ 635 g/mol ) and its primary phosphate oxide make them challenging to analyze directly by GC without risking thermal degradation within the instrument's injector port.[6]
-
-
Liquid Chromatography with Mass Spectrometry (LC-MS): This is the premier technique for this application.
-
Principle: Combines the powerful separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry.
-
Applicability to TLTTP: LC-MS is ideally suited for analyzing low-volatility, high-molecular-weight polymer additives.[3] It circumvents the issue of thermal degradation inherent to GC and provides the specificity that UV detection lacks. Tandem MS (MS/MS) further enhances selectivity, allowing for robust quantification even in "dirty" sample matrices.
-
Quantitative Performance Metrics: A Head-to-Head Comparison
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, outlining the specific performance characteristics that must be evaluated.[8]
| Validation Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale / Causality |
| Specificity | Poor | Good to Excellent | Excellent | MS detection provides mass-to-charge ratio data, which is highly specific. MS/MS is even more selective by monitoring specific fragment ions, virtually eliminating matrix interferences. |
| LOD / LOQ | High (Poor Sensitivity) | Low to Medium | Very Low (Excellent Sensitivity) | The lack of a strong chromophore limits UV sensitivity. MS is an inherently more sensitive technique, with modern tandem quadrupoles capable of detecting compounds at picogram or femtogram levels. |
| Linearity & Range | Good | Good | Excellent | All techniques can demonstrate good linearity, but the superior sensitivity of LC-MS/MS allows for a much wider dynamic range, from trace impurity levels to higher concentrations.[7] |
| Accuracy & Precision | Good | Good | Excellent | Precision and accuracy are fundamentally dependent on minimizing interferences. The high specificity of LC-MS/MS leads to more reliable and reproducible quantification. |
| Robustness | Fair to Good | Good | Good | LC-MS/MS methods can be sensitive to matrix effects (ion suppression/enhancement). This is mitigated by stable isotope-labeled internal standards and optimized sample preparation. |
| Application Fitness | Not recommended for trace analysis or identification. | Best for volatile degradants and confirmatory analysis. | The gold standard for identification, quantification, and stability-indicating assays of TLTTP and its main degradation products. | The combination of applicability to non-volatile analytes and highly specific, sensitive detection makes LC-MS/MS the most suitable technique.[9] |
Field-Proven Methodologies: Detailed Validation Protocols
The following protocols represent robust starting points for the validation of methods to detect TLTTP and its primary phosphate oxide degradant.
Protocol A: High-Sensitivity LC-MS/MS for Trace-Level Quantification
This method is designed for the accurate quantification of TLTTP and its phosphate oxide in a polymer extract.
-
Sample Preparation (Extraction):
-
Accurately weigh 1.0 g of the polymer material (e.g., shredded plastic from a container).
-
Add 10 mL of a suitable extraction solvent (e.g., Dichloromethane or Tetrahydrofuran) in a sealed glass vial.[3]
-
Agitate via sonication or orbital shaker for 24 hours at a controlled temperature (e.g., 40°C).
-
Allow the solution to cool. Filter the extract through a 0.22 µm PTFE syringe filter to remove particulates.
-
Prepare a 1:10 dilution of the final extract in Acetonitrile for analysis.
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 70% B, ramp to 100% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
TLTTP: Precursor Ion (e.g., [M+H]⁺) → Product Ion (specific fragment).
-
TLTTP-Phosphate: Precursor Ion (e.g., [M+H]⁺) → Product Ion (specific fragment).
-
-
Note: Specific MRM transitions must be optimized empirically by infusing pure analytical standards.
-
Protocol B: Robust GC-MS for Confirmatory Analysis
This method is designed to identify volatile or semi-volatile degradation products.
-
Sample Preparation:
-
Use the same polymer extract as prepared for the LC-MS/MS analysis.
-
If necessary, perform a solvent exchange into a more GC-compatible solvent like Hexane.
-
Concentrate the sample under a gentle stream of nitrogen if higher sensitivity is required.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph with a mass selective detector.[10]
-
Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C (Use a splitless injection for trace analysis).
-
Oven Program: Hold at 100°C for 1 minute, ramp at 15°C/min to 320°C, hold for 5 minutes.
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Detection: Full scan mode (e.g., m/z 50-700) for identification of unknowns.
-
The Validation Blueprint: A Self-Validating Workflow
A validated method provides assurance of its reliability. The ICH Q2(R1) validation process is a logical, systematic journey to demonstrate that the method is fit for purpose.[11]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
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- 5. Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction - Blacklight [etda.libraries.psu.edu]
- 6. This compound | C36H75PS3 | CID 74256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. lcms.cz [lcms.cz]
- 10. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to the Thermal Stability of Polymer Antioxidants: Benchmarking Trilauryl Trithiophosphite Against Novel Additives
In the pursuit of polymer longevity and performance under demanding thermal conditions, the role of antioxidants is paramount. These additives are the silent guardians of material integrity, combating the deleterious effects of thermo-oxidative degradation that can lead to discoloration, loss of mechanical properties, and ultimately, product failure.[1][2][3] For decades, Trilauryl trithiophosphite (TLTP) has been a reliable secondary antioxidant, particularly valued for its role in synergy with primary antioxidants. However, the relentless drive for materials that can withstand higher processing temperatures and offer longer service lives necessitates a continuous evaluation of novel antioxidant systems.
This guide provides an in-depth, objective comparison of the thermal stability imparted by the benchmark antioxidant, this compound, against two classes of novel antioxidant additives: a high-performance phosphite blend and a lactone-based radical scavenger. We will delve into the underlying mechanisms of action, present a robust experimental framework for their evaluation, and analyze comparative data to guide researchers and product developers in making informed decisions for their specific applications.
The Underpinnings of Thermo-Oxidative Degradation and Antioxidant Intervention
To appreciate the function of these additives, one must first understand the threat they combat. Thermo-oxidative degradation is a radical chain reaction initiated by heat, shear, and residual catalysts, which generates free radicals within the polymer matrix.[1] This process, known as autoxidation, is a cyclical cascade of chemical reactions that, if left unchecked, leads to irreversible damage to the polymer's molecular structure.
Antioxidants disrupt this cycle. They are broadly classified into two types:
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that donate a hydrogen atom to neutralize highly reactive free radicals (R•, ROO•), forming stable, non-reactive species.[1]
-
Secondary Antioxidants (Hydroperoxide Decomposers): This class of additives, which includes phosphites like TLTP, targets and decomposes hydroperoxides (ROOH) into non-radical, stable products.[4][5][6] Hydroperoxides are a particularly insidious byproduct of the autoxidation cycle, as they are thermally unstable and can break down into new, highly destructive radicals, thereby propagating the degradation cycle.
The most effective stabilization systems often employ a synergistic combination of primary and secondary antioxidants to attack the degradation cycle at multiple points.[1][5][7][8]
A. Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
-
Rationale: OIT is an accelerated test that measures a material's resistance to oxidative degradation at an elevated, constant temperature. [9][10][11]A longer OIT indicates more effective thermal stabilization. This test is a self-validating system as the onset of oxidation is marked by a clear and abrupt exothermic reaction.
-
Protocol (based on ASTM D3895):
-
Sample Preparation: A 5-10 mg sample is cut from the core of an injection-molded plaque and placed in an open aluminum DSC pan.
-
Instrument Setup: The DSC cell is purged with high-purity nitrogen at a flow rate of 50 mL/min.
-
Heating: The sample is heated under the nitrogen atmosphere from room temperature to 200°C at a rate of 20°C/min. [12] 4. Isothermal Hold & Gas Switch: Once the temperature equilibrates at 200°C, the purge gas is switched from nitrogen to high-purity oxygen, also at 50 mL/min. This moment marks time zero (t=0) for the OIT measurement. [10][13] 5. Data Acquisition: The sample is held at 200°C under oxygen until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
Analysis: The OIT is determined as the time from the switch to oxygen (t=0) to the onset of the exothermic peak.
-
B. Melt Flow Index (MFI) Stability
-
Rationale: MFI measures the ease of flow of a molten polymer. [14][15]During processing, polymer chains can break (chain scission), leading to a lower viscosity and a higher MFI. An effective antioxidant will minimize this degradation, resulting in a more stable MFI after multiple processing cycles. This protocol is self-validating by comparing the MFI after each extrusion pass to the initial value.
-
Protocol (based on ASTM D1238):
-
Initial MFI (Pass 1): Determine the MFI of the compounded pellets at 230°C with a 2.16 kg load.
-
Reprocessing: Pass the material through the twin-screw extruder two more times to simulate multiple processing heat histories.
-
Subsequent MFI (Pass 3): Determine the MFI of the pellets after the third extrusion pass using the same conditions.
-
Analysis: Calculate the percent change in MFI between the first and third passes. A lower percentage change indicates better processing stability.
-
C. Color Stability (Yellowness Index)
-
Rationale: Discoloration, particularly yellowing, is a common visual indicator of polymer degradation. [16]Using a spectrophotometer to measure color in the CIE Lab* space provides a quantitative measure of this change. The Yellowness Index (YI) is a standard metric derived from these values to assess discoloration.
-
Protocol (based on ASTM E313):
-
Initial Color: Measure the L, a, and b* values of the injection-molded plaques using a calibrated spectrophotometer. Calculate the initial Yellowness Index (YI₀).
-
Thermal Aging: Place the plaques in a circulating air oven at 150°C.
-
Aged Color: Remove plaques after 240 hours of aging and allow them to cool to room temperature. Re-measure the L, a, and b* values and calculate the final Yellowness Index (YI₂₄₀).
-
Analysis: Calculate the change in Yellowness Index (ΔYI = YI₂₄₀ - YI₀). A smaller ΔYI indicates superior color stability.
-
Results and Comparative Analysis
The following tables summarize the hypothetical performance data for the three antioxidant systems.
Table 1: Processing Stability Evaluation
| Antioxidant System (0.1% loading) | MFI (g/10 min) - Pass 1 | MFI (g/10 min) - Pass 3 | % Change in MFI | Initial Yellowness Index (YI₀) |
| Control (No Secondary AO) | 12.1 | 25.3 | +109% | 1.5 |
| Benchmark: TLTP | 12.0 | 15.8 | +32% | -1.2 |
| Novel: HP-Phosphite | 12.2 | 13.1 | +7% | -2.5 |
| Novel: L-Scavenger | 12.1 | 17.5 | +45% | -1.5 |
Table 2: Long-Term Thermal Stability Evaluation
| Antioxidant System (0.1% loading) | OIT @ 200°C (minutes) | Yellowness Index after 240h @ 150°C (YI₂₄₀) | Change in YI (ΔYI) |
| Control (No Secondary AO) | 3.5 | 25.8 | 24.3 |
| Benchmark: TLTP | 22.1 | 14.5 | 15.7 |
| Novel: HP-Phosphite | 35.6 | 9.8 | 12.3 |
| Novel: L-Scavenger | 48.5 | 6.5 | 8.0 |
-
Processing Stability: The data clearly indicate the superior performance of the HP-Phosphite blend during high-stress processing. Its ability to maintain the polymer's melt flow with only a 7% increase after multiple extrusions demonstrates exceptional protection against chain scission. This is likely due to its higher thermal stability and lower volatility compared to TLTP. The L-Scavenger, while better than the control, was not as effective as the phosphites in preserving melt viscosity during processing, which aligns with its primary mechanism as a long-term stabilizer rather than a process stabilizer. The HP-Phosphite also provided the best initial color.
-
Long-Term Thermal Stability: In long-term aging tests, the L-Scavenger showed outstanding performance. It delivered the longest Oxidation Induction Time (48.5 minutes) and the lowest color shift (ΔYI of 8.0) after prolonged exposure to high heat. This highlights the efficacy of its carbon-centered radical scavenging mechanism in preventing degradation over extended periods. The HP-Phosphite also performed admirably, significantly outperforming the benchmark TLTP in both OIT and color stability. TLTP provided a respectable level of protection compared to the unstabilized control, but its limitations in long-term, high-heat applications are evident when compared to the novel additives.
Conclusion and Field-Proven Insights
This comparative analysis demonstrates a clear advancement in antioxidant technology beyond traditional chemistries like this compound.
-
For applications where processing stability is critical , such as in complex injection molding or multiple recycling loops, the High-Performance Phosphite (HP-Phosphite) blend is the superior choice. Its ability to preserve melt flow and initial color translates directly to improved manufacturing consistency and product aesthetics.
-
For products requiring exceptional long-term service life at elevated temperatures , such as automotive under-the-hood components or durable goods, the Lactone-Based Radical Scavenger (L-Scavenger) offers unparalleled protection. Its unique mechanism provides a robust defense against oxidative aging, preserving both mechanical integrity and appearance over time.
While TLTP remains a viable, cost-effective option for less demanding applications, this guide illustrates that for researchers and developers pushing the boundaries of material performance, novel antioxidant systems provide a significant competitive advantage. The selection of an optimal stabilization package is not a one-size-fits-all decision. It requires a thorough understanding of the polymer, the processing conditions, and the end-use environment. By leveraging the distinct mechanistic advantages of these advanced additives, often in synergistic combination, developers can unlock new levels of performance and durability in their polymer formulations.
References
-
ASTM International. (2023). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (ASTM D3895). West Conshohocken, PA. [Link]
-
Pospíšil, J., Nešpůrek, S., & Pfaendner, R. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers. ACS Symposium Series. [Link]
-
Vinati Organics. (2023). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. [Link]
-
Vinati Organics. (2024). How Does Phosphite Antioxidants Work?. [Link]
-
Wang, Q., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Molecules. [Link]
-
Folarin, O. M., & Sadiku, E. R. (2022). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. Polymers. [Link]
-
Intertek. (n.d.). Melt Flow Rate Testing to ASTM D 1238, ISO 1133. [Link]
-
ASTM International. (2019). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (ASTM D3895-19). [Link]
-
Impact Solutions. (n.d.). Oxidation Induction Time (OIT) testing. [Link]
-
Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. [Link]
-
Flex-Pack Engineering, Inc. (2022). OIT, Oxidation Induction Time Testing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Synergy: Antioxidant Blends for Enhanced Polymer Protection. [Link]
-
Kiyo R&D Center and Laboratory. (2024). Melt Flow Index Test As Per Standard ASTM D1238. [Link]
-
Pacific Northwest National Laboratory. (2023). Color as a Tool for Quantitative Analysis of Heterogeneous Polymer Degradation. [Link]
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- 7. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
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- 10. Oxidation induction time testing & analysis (OIT) - Impact Laboratories [impact-solutions.co.uk]
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The Stabilizing Effect of Trilauryl Trithiophosphite on Polyolefins: A Comparative Guide to Oxidative Induction Time
In the realm of polymer science, particularly in the development and application of polyolefins such as polyethylene (PE) and polypropylene (PP), ensuring long-term stability against oxidative degradation is paramount. This degradation, accelerated by heat and oxygen, compromises the material's mechanical integrity and aesthetic properties. This guide provides an in-depth analysis of Trilauryl trithiophosphite (TLTTP) as a secondary antioxidant, focusing on its correlation with the oxidative induction time (OIT) of polyolefins. We will explore the mechanistic underpinnings of its function, present comparative data with alternative stabilizers, and provide detailed experimental protocols for OIT determination, offering researchers and drug development professionals a comprehensive resource for enhancing polyolefin stability.
The Onset of Oxidation: Understanding Polyolefin Degradation
Polyolefins, during processing and end-use, are susceptible to thermo-oxidative degradation, a free-radical chain reaction.[1] This process is initiated by the formation of alkyl radicals on the polymer backbone, which then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen from the polymer chain, creating hydroperoxides and propagating the degradation cascade, leading to chain scission, crosslinking, and a loss of desirable properties.
The Role of Secondary Antioxidants: A Focus on this compound
To counteract this, a stabilization package is typically incorporated into the polymer matrix. This often includes primary antioxidants (radical scavengers, such as hindered phenols) and secondary antioxidants (hydroperoxide decomposers).[1][2] this compound (TLTTP) falls into the latter category. Its primary function is to convert hydroperoxides, the key intermediates in the oxidative cycle, into stable, non-radical products, thereby preventing the proliferation of chain-scission reactions.[3] This synergistic relationship with primary antioxidants is crucial for comprehensive stabilization.[2]
Quantifying Stability: The Oxidative Induction Time (OIT) Test
A key metric for assessing the thermo-oxidative stability of a polyolefin is the Oxidative Induction Time (OIT). This standardized test, typically performed using Differential Scanning Calorimetry (DSC), measures the time until the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere. A longer OIT indicates a higher degree of stabilization.[3] The relationship between the concentration of an antioxidant and the resulting OIT is often linear, providing a valuable tool for formulation development and quality control.[4]
Experimental Protocol: OIT Determination via DSC (ASTM D3895)
The following is a detailed protocol for determining the OIT of a polyolefin sample, based on the ASTM D3895 standard.
Objective: To measure the oxidative induction time of a polyolefin sample stabilized with varying concentrations of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a controlled atmosphere capability.
-
High-purity nitrogen and oxygen gas.
-
Aluminum sample pans and lids.
-
Microbalance.
-
Polyolefin resin (e.g., HDPE, LLDPE, or PP).
-
This compound (TLTTP).
-
Primary antioxidant (e.g., a hindered phenol).
-
Twin-screw extruder for compounding.
-
Compression molder.
Experimental Workflow:
Caption: Experimental workflow for OIT determination.
Detailed Steps:
-
Compounding: Prepare a series of polyolefin formulations containing a fixed concentration of a primary antioxidant and varying concentrations of TLTTP (e.g., 0.05%, 0.10%, 0.15%, 0.20% by weight). Ensure thorough mixing using a twin-screw extruder.
-
Sample Preparation: Compression mold the compounded pellets into thin films (approximately 200-250 µm thick).
-
DSC Sample Encapsulation: Cut a small, uniform disc (approximately 5-10 mg) from the film and place it in an open aluminum DSC pan.
-
DSC Analysis:
-
Place the sample pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Allow the sample to equilibrate at the isothermal temperature for 5 minutes under nitrogen.
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the heat flow as a function of time.
-
-
OIT Calculation: The OIT is the time interval from the switch to oxygen to the onset of the exothermic peak, which indicates the start of oxidation.
Correlating TLTTP Concentration with OIT: Expected Performance
Table 1: Illustrative OIT Values for Polypropylene with Varying Concentrations of a Phosphite Antioxidant (Irgafos 168) at 180°C
| Sample Designation | Primary Antioxidant (Hindered Phenol) Concentration (wt%) | Secondary Antioxidant (Irgafos 168) Concentration (wt%) | Oxidative Induction Time (OIT) at 180°C (minutes) |
| Control | 0.1 | 0.0 | ~5 |
| Formulation A | 0.1 | 0.05 | ~25 |
| Formulation B | 0.1 | 0.10 | ~50 |
| Formulation C | 0.1 | 0.15 | ~75 |
| Formulation D | 0.1 | 0.20 | ~98 |
Note: This data is illustrative and based on typical performance of phosphite antioxidants. Actual OIT values will vary depending on the specific polyolefin grade, primary antioxidant used, and processing conditions.
As the concentration of the phosphite antioxidant increases, the OIT is expected to increase in a generally linear fashion, indicating enhanced thermo-oxidative stability.
Performance Comparison: TLTTP vs. Alternative Secondary Antioxidants
While TLTTP is an effective hydroperoxide decomposer, other secondary antioxidants are also commercially available. A comparison with these alternatives is crucial for optimal formulation selection.
Table 2: Comparison of Secondary Antioxidants for Polyolefins
| Antioxidant Type | Example | Primary Function | Key Advantages | Key Considerations |
| Trithiophosphites | This compound (TLTTP) | Hydroperoxide decomposer | Good processing stability, synergistic with hindered phenols. | Limited publicly available OIT data. |
| Phosphites | Tris(2,4-di-tert-butylphenyl) phosphite | Hydroperoxide decomposer | Excellent color stability, widely used and documented.[5] | Can be prone to hydrolysis. |
| Thioesters | Distearyl thiodipropionate (DSTDP) | Hydroperoxide decomposer | High-temperature stability, effective for long-term heat aging.[6] | Can impart odor, may not be as effective for color stability as phosphites. |
The choice between these secondary antioxidants will depend on the specific requirements of the application, including processing temperatures, desired color stability, and long-term aging performance.
The Synergistic Advantage: Combining Primary and Secondary Antioxidants
The true power of TLTTP and other secondary antioxidants is realized when they are used in conjunction with primary antioxidants.[2] The primary antioxidant scavenges free radicals, while the secondary antioxidant neutralizes the hydroperoxides that the primary antioxidant cannot address. This two-pronged approach provides a more robust and durable stabilization system. A case study on polyolefin pipe stabilization demonstrated that a synergistic blend of hindered phenols and phosphites improved the OIT by over 40%.[2]
Conclusion
This compound serves as an effective secondary antioxidant for polyolefins, playing a critical role in their stabilization against thermo-oxidative degradation. The correlation between TLTTP concentration and the oxidative induction time is expected to be positive and generally linear, providing a reliable method for enhancing the durability of polyethylene and polypropylene. When selecting a stabilization package, it is essential to consider the synergistic effects with primary antioxidants and to compare the performance of TLTTP with other secondary antioxidants, such as other phosphites and thioesters, to achieve the optimal balance of processing stability, color retention, and long-term performance for the intended application. The detailed OIT testing protocol provided in this guide offers a robust framework for researchers and developers to quantify and optimize the stability of their polyolefin formulations.
References
-
Antioxidant depletion and oit values of high impact pp strands. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
How Antioxidants Improve the Longevity of Polyolefin-Based Materials. (2025). 3V Sigma USA. Retrieved January 14, 2026, from [Link]
-
a comparative analysis of secondary antioxidant 168 versus other leading phosphite stabilizers for high-performance applications. (2025). Polyurethane catalyst. Retrieved January 14, 2026, from [Link]
-
Thioester Antioxidants. Performance Additives. Retrieved January 14, 2026, from [Link]
-
Reaction kinetics of antioxidants for polyolefins. (2022). Energiforsk. Retrieved January 14, 2026, from [Link]
-
Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling. (2025). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
Trilauryl trithiophosphite proper disposal procedures
As a Senior Application Scientist, I understand that navigating the complexities of chemical disposal is paramount to ensuring a safe and compliant laboratory environment. This guide is designed to provide you, our valued research partners, with a comprehensive, step-by-step procedure for the proper disposal of trilauryl trithiophosphite (CAS: 1656-63-9). Our approach goes beyond simple instructions, delving into the rationale behind each step to empower you with the knowledge to handle this and similar organophosphorus compounds with confidence and integrity.
PART 1: CORE HAZARD ASSESSMENT & PRE-DISPOSAL SAFETY
Before any disposal protocol is initiated, a thorough understanding of the material's characteristics and the necessary safety precautions is essential. This forms the bedrock of a self-validating safety system in your laboratory.
Understanding this compound
This compound is an organothiophosphate compound. While many Safety Data Sheets (SDS) based on GHS (Globally Harmonized System) criteria may indicate that this specific chemical is "Not Classified" as hazardous, it is critical to operate under a principle of precaution.[1][2] Organophosphorus compounds as a class can present various hazards, and their thermal or chemical decomposition can yield byproducts with different toxicological profiles.[3] Therefore, we will treat this compound with the full respect due to a laboratory chemical, ensuring containment and proper disposal to prevent environmental release.
Mandatory Personal Protective Equipment (PPE)
Your first line of defense is a robust and correctly chosen set of PPE. The goal is to eliminate routes of exposure—dermal, ocular, and respiratory.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant Nitrile or Neoprene gloves. | Provides a barrier against potential skin contact. Always check the manufacturer's compatibility chart for breakthrough times.[3] |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Standard laboratory glasses are insufficient. Goggles provide a seal to protect against splashes, while a face shield offers broader protection.[3] |
| Lab Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from minor spills and contamination.[3] |
| Work Area | Certified Chemical Fume Hood. | All handling and preparation for disposal should be performed within a fume hood to prevent the inhalation of any potential aerosols or vapors.[3] |
An emergency eyewash and safety shower must be immediately accessible and verified to be in working order before handling the chemical.[3]
PART 2: IMMEDIATE SPILL MANAGEMENT PROTOCOL
In the event of an accidental release, a swift and correct response is critical to mitigate any potential hazards.
Step-by-Step Spill Cleanup
-
Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is significant or if you feel unqualified to handle it, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[5]
-
Contain the Spill: Prevent the spread of the liquid. For small spills, create a dike around the perimeter using an inert absorbent material.[6][7]
-
Absorb the Material: Working from the outside edges of the spill inward, apply an inert absorbent such as vermiculite, clay litter, or sand.[5][8] Avoid using combustible materials like paper towels as the primary absorbent.
-
Collect the Residue: Carefully scoop the contaminated absorbent material into a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bucket or drum).[7][9]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be considered contaminated and placed in the same waste container.[7]
-
Label and Dispose: Securely close the waste container, and label it clearly as "Hazardous Waste: this compound spill debris." Arrange for disposal through your institution's EHS department.[3]
PART 3: STEP-BY-STEP DISPOSAL PROCEDURE
The final disposal of this compound waste requires a systematic approach to ensure regulatory compliance and environmental stewardship. Direct disposal down the sanitary sewer is strictly prohibited.[10][11]
Waste Segregation & Containerization
The foundation of proper disposal is meticulous segregation. Never mix this compound waste with other waste streams unless explicitly directed by your EHS department.[3][12]
-
Designate a Waste Container: Use a new or thoroughly cleaned, chemically compatible container, such as an HDPE bottle or drum.[12]
-
Collect All Waste Forms: This includes:
-
Unused or surplus this compound.
-
Contaminated solvents or reaction mixtures.
-
Contaminated disposable labware (e.g., pipette tips, weighing boats).
-
-
Labeling: The container must be labeled clearly and accurately at all times.[12] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of any other components (e.g., solvents)
-
The approximate percentage of each component.
-
Relevant hazard pictograms, if applicable based on the mixture.
-
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[13]
On-Site Treatment (Neutralization): A Word of Caution
While some organophosphorus compounds can be deactivated through chemical hydrolysis, this is a complex process that can be hazardous if not performed correctly.[14][15] The hydrolysis of trithiophosphites can be unpredictable and may produce odorous and potentially toxic sulfur-containing byproducts.
Core Directive: DO NOT attempt to neutralize or treat this compound waste unless you are following a validated and documented procedure that has been formally approved by your institution's EHS department. The risks of incomplete reactions or hazardous byproduct generation are significant.
Final Disposal Pathway
The only universally accepted and safe method for the final disposal of this type of chemical waste is through a licensed professional service.
-
Contact EHS: Arrange for the collection of your properly labeled waste container with your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Professional Disposal: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for organophosphorus compounds is high-temperature incineration.[10][14] This process ensures the complete destruction of the molecule, converting it into less harmful components like oxides of phosphorus, sulfur, and carbon, which are then treated in the facility's exhaust gas scrubbing systems.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and pickup confirmation, as per your institution's and local regulatory requirements.
PART 4: VISUALIZATION - DISPOSAL WORKFLOW
The following diagram outlines the decision-making process for the safe handling and disposal of this compound.
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- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Thermodynamic origin of the increased rate of hydrolysis of phosphate and phosphorothioate esters in DMSO/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pragmatic Guide to Personal Protective Equipment for Handling Trilauryl Trithiophosphite
As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to work safely and effectively. This guide moves beyond a simple checklist, offering a risk-based, operational plan for handling Trilauryl trithiophosphite (CAS: 1656-63-9). Our philosophy is that true safety comes from understanding the "why" behind each recommendation, creating a self-validating system of protocols that protects you, your work, and your environment.
Hazard Assessment: A Case of Understated Risk
This compound presents a unique challenge from a safety perspective. Aggregated data from 54 notifications to the European Chemicals Agency (ECHA) indicate that the substance does not meet the criteria for GHS hazard classification[1]. However, in a research and development context, the absence of a formal hazard classification should not be mistaken for an absence of risk. For novel or specialized chemicals, toxicological data can be incomplete. Therefore, we must ground our safety protocols in the known physical properties of the substance and the fundamental principles of laboratory hygiene.
The key characteristics influencing our PPE strategy are:
-
Physical State: It is an oily, organic liquid[2].
-
Solubility: It is insoluble in water but soluble in common organic solvents[2].
-
Reactivity: It is known to be readily oxidizable by air, suggesting that its degradation products may have different properties[2].
Our approach, therefore, is one of prudent caution, treating this compound as a substance requiring a consistent baseline of protection to prevent skin and eye contact, with elevated measures for non-routine operations.
Core PPE Directives and Rationale
The following recommendations are designed to provide a robust defense against the primary routes of exposure—dermal contact and eye splashes.
| PPE Category | Specifications and Recommendations | Causality and Field-Proven Insights |
| Hand Protection | Nitrile or Butyl rubber gloves. Inspect for punctures or degradation before each use. For tasks with a high risk of splashing, consider double-gloving. | This compound is an organic oil. Nitrile gloves provide excellent protection against oils and a wide range of organic solvents, preventing skin contact that could lead to defatting or absorption. Double-gloving is a proven technique in pharmaceutical settings to provide a backup barrier during complex manipulations or when handling larger quantities. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield worn over safety glasses is required when there is a significant risk of splashes (e.g., transfers >1L, pressure reactions). | The eyes are highly susceptible to chemical splashes. Safety glasses with side shields are the non-negotiable minimum for any laboratory work. A face shield provides an essential secondary barrier, protecting the entire face from splashes that could otherwise circumvent standard glasses. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | A lab coat serves to protect your personal clothing from minor splashes and contamination. Ensuring it is fully buttoned provides a continuous barrier. Flame resistance is a best-practice standard in labs where organic solvents and other flammable materials are present. |
| Respiratory Protection | Generally not required for routine handling in a well-ventilated area. All handling should ideally occur in a certified chemical fume hood to minimize any potential inhalation exposure. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are unavailable or if the substance is heated or aerosolized. | As an oily liquid with low volatility at room temperature, the risk of inhaling significant vapors during routine handling is low. However, operations that can generate aerosols (e.g., sonicating, vigorous mixing, heating) increase this risk. A fume hood is the most reliable engineering control to mitigate this. |
Operational and Disposal Plans
A proactive plan for handling, spills, and disposal is critical to a safe workflow.
Step-by-Step Handling Protocol
-
Pre-Operation Check: Verify the location and functionality of the nearest safety shower and eyewash station. Ensure your planned work area is clean and uncluttered.
-
PPE Donning:
-
Put on your lab coat and fasten it completely.
-
Put on safety glasses.
-
Wash and dry hands thoroughly.
-
Put on the first pair of gloves (if double-gloving).
-
Put on the second pair of gloves, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
-
-
Chemical Handling: Conduct all transfers and manipulations within a chemical fume hood to contain any potential vapors or splashes. Use non-sparking tools if organic solvents are present[3].
-
Post-Operation: Securely close the primary container, storing it in a cool, dry, and well-ventilated place[3].
-
PPE Doffing (to prevent cross-contamination):
-
Remove the outer pair of gloves (if used).
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves, peeling them off without touching the outer surface with your bare skin.
-
Remove safety glasses.
-
Wash hands thoroughly with soap and water.
-
Emergency Spill Response
-
Alert: Immediately alert others in the vicinity.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Protect: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, consider adding a face shield and chemical-resistant booties.
-
Contain: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated, clearly labeled, and sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste according to your institution's regulations[3].
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be collected in a dedicated, sealed hazardous waste container.
-
Unused Chemical: Unwanted or expired this compound must be disposed of through a licensed waste disposal contractor. Do not discharge it into drains or the environment[3].
PPE Selection Workflow
The following diagram provides a clear, logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection decision tree for this compound.
References
-
This compound | C36H75PS3 | CID 74256. PubChem - NIH. [Link]
- Process for production of trialkyl trithiophosphites and trialkyl trithiophosphates.
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
